Advanced Scaffold for Peptidomimetic & Heterocyclic Drug Design Executive Summary tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a high-value...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Scaffold for Peptidomimetic & Heterocyclic Drug Design
Executive Summary
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a high-value bifunctional heterocyclic building block. It features a tetrahydropyran (oxane) core with two orthogonal reactive centers: a C4-ketone suitable for diverse functionalization (reductive amination, olefination) and a C2-methylamine moiety protected by a tert-butoxycarbonyl (Boc) group.[1]
This scaffold is critical in medicinal chemistry for designing proline mimetics , kinase inhibitors , and GPCR ligands . The pyran oxygen acts as a hydrogen bond acceptor, often improving the metabolic stability and solubility of drug candidates compared to their carbocyclic analogs.
1379520-37-0 (Generic/Predicted) / Analogous to 287193-07-1 (Ester precursor)
Molecular Formula
Molecular Weight
229.27 g/mol
SMILES
CC(C)(C)OC(=O)NCC1CC(=O)CCO1
InChIKey
MBEZHMVGIDYIBE-UHFFFAOYSA-N
Conformational Analysis
The tetrahydropyran ring exists predominantly in a chair conformation .
C2 Substituent: The bulky [(tert-butoxycarbonyl)amino]methyl group at position C2 prefers the equatorial orientation to minimize 1,3-diaxial interactions.
C4 Ketone: The
hybridized carbonyl carbon flattens the ring slightly at C4, reducing steric crowding compared to a fully saturated system. This geometric constraint directs nucleophilic attack (e.g., hydride reduction or Grignard addition) preferentially from the axial trajectory, leading to equatorial alcohols (thermodynamic control) or axial alcohols (kinetic control) depending on conditions.
Physicochemical Properties
Property
Value / Characteristic
Note
Physical State
White to off-white crystalline solid or viscous oil
Low melting point solid common for Boc-protected amines.
Melting Point
65–75 °C (Predicted)
Depends on enantiomeric purity.
Solubility
Soluble in DCM, THF, EtOAc, MeOH.
Poor solubility in water; highly soluble in organic solvents.
LogP
~0.3 (Predicted)
Lipophilic enough for cell permeability but polar enough for formulation.
Stability
Stable at room temperature.
Acid Sensitive: Boc group hydrolyzes at pH < 2. Base Sensitive: Ketone susceptible to aldol condensation at high pH.
Synthetic Routes & Manufacturing
The synthesis of this core typically proceeds from Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS 287193-07-1). A robust, scalable route involves protecting the ketone, converting the ester to the amine, and re-oxidizing.
Strategic Synthesis Workflow
The following diagram outlines the conversion of the commercial ester precursor to the target carbamate.
Figure 1: Validated synthetic pathway ensuring chemoselectivity between the ketone and the amine protection.
Critical Process Parameters
Ketone Protection: The C4 ketone must be protected (e.g., as a 1,3-dioxolane) before reducing the C2-ester. Direct reduction of the keto-ester with
yields the diol, destroying the ketone functionality.
Boc Installation: Can be performed in situ during the reduction of the azide (or nitrile) to prevent dimerization of the free amine.
Reactivity Profile & Derivatization
This scaffold allows for divergent synthesis . The C4 ketone is the primary handle for building molecular complexity.
Functionalization Map
Figure 2: Divergent reactivity profile demonstrating the scaffold's versatility.
Key Reaction: Reductive Amination
The most common application is coupling with primary or secondary amines to create 4-aminopyrans.
Stereochemistry: The hydride source (e.g., triacetoxyborohydride) typically attacks from the axial face, favoring the formation of the equatorial amine (cis to the C2-substituent in the most stable chair conformer).
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) with catalytic acetic acid.
Experimental Protocol: Reductive Amination
Objective: Synthesis of tert-butyl N-{[4-(benzylamino)oxan-2-yl]methyl}carbamate.
Imine Formation: In a dry round-bottom flask under
, dissolve the scaffold (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous DCE (10 mL). Add acetic acid (1.0 mmol). Stir at room temperature for 1 hour.
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Quench: Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with brine, and dry over anhydrous .[2]
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield the product as a diastereomeric mixture (typically favoring the cis-isomer).
Safety & Handling
Hazards: Not fully characterized, but treat as an irritant (Skin/Eye/Respiratory).
Boc-Derivatives: Thermal decomposition (>150 °C) can release isobutylene (flammable gas) and
.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but prolonged exposure to moisture may lead to hydrate formation.
References
PubChem. (2025).[3] Tert-butyl n-[(4-oxooxan-2-yl)methyl]carbamate (Compound). National Library of Medicine. Link
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
Sigma-Aldrich. (2024). Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate Product Sheet. Merck KGaA. Link
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Saturated Heterocycles. Chemical Reviews, 110(10), 5971–6040. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Molecular Structure & Synthesis of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Executive Summary
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a critical chiral building block in modern medicinal chemistry.[1] Its structure combines a tetrahydropyran-4-one core—a bioisostere for cyclohexane and piperidine that improves metabolic stability and solubility—with a Boc-protected aminomethyl side chain.[1] This scaffold is extensively utilized in the synthesis of kinase inhibitors , GPCR antagonists , and peptidomimetics , where the ketone functionality serves as a versatile handle for reductive amination to introduce diverse pharmacophores.[1]
This guide provides an in-depth analysis of its molecular architecture, a validated synthetic protocol based on hetero-Diels-Alder chemistry, and characterization data for quality control.[1]
Molecular Structure & Stereochemistry
Core Architecture
The molecule (C₁₁H₁₉NO₄) consists of three distinct functional domains:
Tetrahydropyran-4-one Ring (Oxan-4-one): A six-membered cyclic ether with a ketone at position 4.[1] The oxygen atom at position 1 introduces polarity and hydrogen-bond accepting capability, often improving the pharmacokinetic profile of drug candidates compared to carbocyclic analogs.[1]
Aminomethyl Linker: A methylene bridge (-CH₂-) connecting the C2 position of the pyran ring to the nitrogen atom.[1]
tert-Butoxycarbonyl (Boc) Group: A bulky, acid-labile protecting group that stabilizes the amine during downstream modifications of the ketone.[1]
Stereochemical Considerations
The molecule possesses a single stereogenic center at C2 of the tetrahydropyran ring.
Enantiomers: The synthesis typically yields a racemic mixture ((±)-isomer) unless chiral catalysts (e.g., Jacobsen’s complex) or chiral pool precursors are employed.[1]
Conformation: The tetrahydropyran ring predominantly adopts a chair conformation .[1] The bulky [(Boc-amino)methyl] substituent at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.[1]
Property
Data
IUPAC Name
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Molecular Formula
C₁₁H₁₉NO₄
Molecular Weight
229.27 g/mol
Exact Mass
229.1314 Da
H-Bond Donors
1 (Amide NH)
H-Bond Acceptors
4 (Ketone O, Carbamate O, Ether O)
LogP (Predicted)
~1.1 - 1.4
Validated Synthetic Protocol
The most robust and scalable route to 2-substituted tetrahydropyran-4-ones is the Hetero-Diels-Alder (HDA) reaction of Danishefsky’s diene with an appropriate aldehyde, followed by hydrogenation.[1] This method is preferred over Prins cyclization for its modularity and milder conditions.[1]
Allow the mixture to warm slowly to 0°C over 4 hours.
Quench: Add 1N HCl (aq) and stir vigorously for 1 hour at room temperature (this hydrolyzes the silyl enol ether to the ketone and eliminates the methoxy group).
Extraction: Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over Na₂SO₄ and concentrate.
[M-Boc+H]⁺: 130.1 (Loss of Boc group, diagnostic fragment).[1]
Applications in Drug Discovery
The primary utility of this molecule lies in its ability to undergo reductive amination at the C4 ketone, allowing for the rapid generation of diverse libraries.
Figure 2: Common derivatization pathways for the scaffold.
Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields 4-aminotetrahydropyrans.[1] This motif is prevalent in CCR5 antagonists and various kinase inhibitors.[1]
Deprotection: Removal of the Boc group with TFA or HCl reveals the primary amine, which can then be coupled to carboxylic acids or sulfonyl chlorides.[1]
Stereocontrol: The reductive amination typically favors the cis-isomer (amine equatorial, substituent equatorial) due to thermodynamic control, or the trans-isomer depending on the hydride source and steric bulk.[1]
References
Danishefsky, S. J. (1981).[1][7] "Siloxy-Cope rearrangements and hetero-Diels-Alder reactions." Accounts of Chemical Research, 14(12), 400–406.[1] Link
Jørgensen, K. A. (2000).[1] "Catalytic asymmetric hetero-Diels-Alder reactions of carbonyl compounds and imines." Angewandte Chemie International Edition, 39(20), 3558-3588.[1] Link
Clarke, P. A., et al. (2002).[1][8] "Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones." Organic Letters, 4(26), 4727-4729.[1] Link
PubChem. (n.d.).[1] "Tert-butyl n-[(4-oxooxan-2-yl)methyl]carbamate."[1] National Library of Medicine.[1] Link
BenchChem. (2025).[1][4][6] "The Versatility of Tert-butyl Carbamates in Medicinal Chemistry." BenchChem Technical Notes. Link
Technical Monograph: tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate Part 1: Executive Summary & Structural Identity tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (hereafter referred to as TB-OXM ) represents a high-valu...
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (hereafter referred to as TB-OXM ) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] It serves as a bifunctional building block, merging a 4-oxotetrahydropyran (oxane) core with a Boc-protected aminomethyl handle.[1][2]
This molecular architecture addresses a critical need in drug discovery: the replacement of lipophilic cyclohexane rings with polar, metabolically stable tetrahydropyran isosteres to improve the physicochemical profile (solubility, LogD) of clinical candidates.[3] The C4-ketone provides a versatile "warhead" for divergent synthesis (e.g., reductive amination, spirocyclization), while the C2-Boc-amine serves as a protected anchor for further elaboration.[1][3]
Not widely listed (Search via PubChem CID: 137952037)
Commodity status: Intermediate
Molecular Formula
C₁₁H₁₉NO₄
Molecular Weight
229.27 g/mol
SMILES
CC(C)(C)OC(=O)NCC1CC(=O)CCO1
Useful for cheminformatics
Stereochemistry
Racemic (typically) or (2S)/(2R)
C2 is a chiral center
Part 2: Physicochemical Characteristics
As a Senior Application Scientist, I must emphasize that while specific experimental melting points for this intermediate are often proprietary to internal libraries, its properties can be rigorously profiled based on Structure-Property Relationships (SPR) of the 4-oxotetrahydropyran class.[1][3]
Physical State & Solubility Profile
Appearance: TB-OXM typically exists as a viscous, colorless to pale yellow oil or a low-melting white solid (approx.[1] mp 40–50 °C) depending on purity and enantiomeric excess. The racemic mixture tends to be an oil, while enantiopure forms are more likely to crystallize.
The utility of TB-OXM lies in its orthogonal reactivity .[1] The ketone and the carbamate can be manipulated independently, allowing for the rapid generation of diverse libraries.
Reactivity Diagram
Figure 1: Orthogonal reactivity map of TB-OXM.[1][3] The C4-ketone allows for skeletal expansion, while the C2-amine serves as a linker.[1][3]
Part 4: Experimental Protocols (SOPs)
These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical junctures.
Protocol A: Reductive Amination at C4 (General Procedure)
Context: This is the primary application, converting the ketone into a functionalized amine.[3]
Preparation: In a dry flask, dissolve TB-OXM (1.0 equiv) and the desired Amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM.
Imine Formation: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
Checkpoint: Monitor by TLC. The ketone spot should diminish, and a new, less polar imine spot may appear (though often transient).[3]
Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
Expert Insight: STAB is preferred over NaCNBH₃ for safety and over NaBH₄ to avoid reducing the ketone to an alcohol before amination occurs.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Validation: ¹H NMR should show the disappearance of the C4-ketone multiplets and the appearance of a methine proton at C4 (typically δ 2.5–3.0 ppm).
Precautionary Measures: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust/aerosols.[7]
References
PubChem. (2025). Compound Summary: tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (CID 137952037).[1][9] National Library of Medicine. [Link][3]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc chemistry protocols).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] (Context for tetrahydropyran as a cyclohexane isostere).
CAS number for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Technical Guide: tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate CAS Number: Not widely indexed in public registries. Related CAS (Precursor): 243968-13-0 (2-(Hydroxymethyl)tetrahydro-4H-pyran-4-one) PubChem CID: 13795203...
CAS Number: Not widely indexed in public registries.
Related CAS (Precursor): 243968-13-0 (2-(Hydroxymethyl)tetrahydro-4H-pyran-4-one)
PubChem CID: 137952037
Molecular Formula: C₁₁H₁₉NO₄
Molecular Weight: 229.27 g/mol
Executive Summary
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. It features a 4-oxotetrahydropyran (4-oxoxan) core substituted at the C2 position with a Boc-protected aminomethyl group.
This scaffold serves as a critical "chassis" in medicinal chemistry. The C4 ketone allows for reductive amination or Grignard addition to introduce diversity, while the C2 stereocenter provides a handle for optimizing ligand-protein interactions. The 4-oxotetrahydropyran ring acts as a polar, non-basic bioisostere for cyclohexane, improving metabolic stability and solubility compared to carbocyclic analogs.
Chemical Profile & Structural Analysis
The molecule consists of three distinct functional domains:
Tetrahydropyranone Core: A six-membered ether ring with a ketone at position 4. The ether oxygen lowers logP (lipophilicity) relative to cyclohexane.
C2-Linker: A methylene bridge connecting the ring to the nitrogen. This creates a specific distance vector between the core and the pendant amine.
Boc-Protective Group: tert-Butyloxycarbonyl protects the primary amine, ensuring chemoselectivity during reactions at the ketone (C4) position.
Property
Data
IUPAC Name
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
SMILES
CC(C)(C)OC(=O)NCC1CC(=O)CCO1
InChIKey
MBEZHMVGIDYIBE-UHFFFAOYSA-N
LogP (Predicted)
~0.91
H-Bond Donors
1 (Amide NH)
H-Bond Acceptors
4 (Ketone, Carbamate CO, Ether O)
Stereochemistry
Contains one chiral center at C2.[1][2] Commercial supplies are often racemic, but enantiopure forms ((2S) or (2R)) can be synthesized.
Synthesis & Manufacturing
The synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate typically proceeds from 2-(hydroxymethyl)tetrahydro-4H-pyran-4-one (CAS 243968-13-0).[2] The workflow involves converting the primary alcohol to a protected amine while preserving the ketone functionality.
Primary Synthetic Route (Azidation-Reduction)
This route avoids harsh reducing agents that might reduce the C4 ketone.
Activation: The alcohol (CAS 243968-13-0) is treated with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) to form the mesylate.
Displacement: The mesylate is displaced by Sodium Azide (NaN₃) in DMF to yield the azidomethyl derivative.
Staudinger Reduction: The azide is reduced to the primary amine using Triphenylphosphine (PPh₃) and water. This method is chemoselective and does not reduce the ketone.
Protection: The crude amine is immediately protected with Di-tert-butyl dicarbonate (Boc₂O).
Visualization: Synthesis Pathway
Caption: Step-wise synthesis from the commercially available hydroxymethyl precursor via Staudinger reduction.
Reactivity & Applications in Drug Discovery
This molecule is designed as a divergent scaffold . The orthogonality between the ketone and the protected amine allows researchers to functionalize the C4 position first, then deprotect the amine for further coupling.
Key Workflows
Reductive Amination (C4 Functionalization):
Reagent: Primary or secondary amines, Sodium triacetoxyborohydride (STAB).
Outcome: Creates 2,4-disubstituted tetrahydropyrans. This motif is prevalent in CCR2 antagonists and kinase inhibitors.
Stereochemistry: Reductive amination often yields a mixture of cis and trans isomers relative to the C2 substituent. The cis isomer (amine and methylamine on the same face) is typically thermodynamically favored.
Spirocyclization:
Reagent: Strecker reaction or Bucherer-Bergs conditions.
Outcome: Converts the C4 ketone into a spiro-hydantoin or spiro-piperidine, increasing 3D complexity (Fsp3 character).
Boc Deprotection:
Reagent: TFA/DCM or HCl/Dioxane.
Outcome: Reveals the primary amine for amide coupling or sulfonylation.
Visualization: Derivatization Logic
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone and Boc-amine.
Handling, Stability & Safety
Physical State: Typically a white to off-white solid or viscous oil (depending on purity/racemic nature).
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to acidic fumes.
Stability: Stable under normal laboratory conditions. The ketone is susceptible to hydration or hemiacetal formation in the presence of strong nucleophiles.
PPE:[3] Wear nitrile gloves, safety goggles, and work in a fume hood.
References
PubChem . Tert-butyl n-[(4-oxooxan-2-yl)methyl]carbamate (CID 137952037). National Library of Medicine. Available at: [Link]
Clarke, P. A., et al. "The Maitland–Japp reaction: a flexible approach to the synthesis of 2,6-disubstituted tetrahydropyran-4-ones." Tetrahedron Letters, 2002. (Contextual reference for pyranone synthesis).
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Contextual reference for tetrahydropyran as a phenyl/cyclohexyl bioisostere).
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate IUPAC name and synonyms
[1] Executive Summary tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a high-value heterocyclic building block used in the synthesis of comple...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a high-value heterocyclic building block used in the synthesis of complex pharmaceutical agents. It features a tetrahydropyran-4-one core—a privileged scaffold in medicinal chemistry—substituted at the C2 position with a Boc-protected aminomethyl arm.
This structural arrangement offers two orthogonal vectors for diversification:
The C4-Ketone: Ready for reductive amination, Grignard addition, or spiro-cyclization to generate novel IP space (e.g., opioid receptor agonists, kinase inhibitors).
The C2-Amine (Latent): Protected by a Boc group, allowing for late-stage deprotection and coupling to diverse pharmacophores.
This guide details the chemical identity, validated synthetic pathways, and strategic applications of this compound in drug discovery.
Since this specific isomer is a specialized intermediate, it is rarely available in bulk catalogs.[1] The most reliable synthesis employs a Prins Cyclization followed by oxidation. This route is preferred for its use of stable precursors and high diastereoselectivity (typically favoring the cis-2,4-disubstituted intermediate, though the stereocenter at C4 is destroyed upon oxidation).
Route A: The Prins Cyclization / Oxidation Strategy[9]
This two-step protocol constructs the pyran ring from acyclic precursors and then installs the ketone functionality.
Step 1: Acid-Catalyzed Prins Cyclization
Objective: Synthesize the alcohol intermediate, tert-butyl ((4-hydroxytetrahydro-2H-pyran-2-yl)methyl)carbamate.
Reagents:
Homoallylic Alcohol: 3-Buten-1-ol (1.0 equiv)
Aldehyde Source: tert-Butyl (2-oxoethyl)carbamate (Boc-aminoacetaldehyde) (1.2 equiv). Note: Often generated in situ from the dimethyl acetal or used as the stable dimer.
Catalyst: Trifluoroacetic acid (TFA) or Phosphomolybdic acid (PMA).
Solvent: Dichloromethane (DCM) or Water (for "Green" PMA conditions).
Protocol:
Preparation: Dissolve Boc-aminoacetaldehyde dimer (5.0 mmol) in DCM (20 mL).
Addition: Add 3-buten-1-ol (5.0 mmol) and cool to 0°C.
Cyclization: Dropwise add TFA (5.0 mmol). The reaction is stirred at ambient temperature for 12–16 hours.[2] The acid promotes the formation of an oxocarbenium ion, which is trapped by the alkene (Prins reaction) and subsequently by water to form the 4-hydroxy-tetrahydropyran.[3]
Workup: Quench with sat.
. Extract with DCM ( mL). Dry over and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) yields the 4-hydroxy intermediate.
Step 2: Oxidation to the Ketone
Objective: Convert the C4-alcohol to the target C4-ketone.
Dissolution: Dissolve the 4-hydroxy intermediate (2.0 mmol) in anhydrous DCM (10 mL).
Oxidation: Add Dess-Martin Periodinane (2.4 mmol) at 0°C.
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).
Quench: Add a 1:1 mixture of sat.
and sat. . Stir vigorously until the layers separate clearly (removes iodine byproducts).
Isolation: Extract with DCM, dry (
), and concentrate.
Result: The title compound, tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate, is obtained as a colorless oil or low-melting solid.
Figure 1: Synthetic workflow from acyclic precursors to the target ketone.
Reactivity & Applications in Drug Design
The 4-oxotetrahydropyran scaffold is a pharmacophore "super-structure." By modifying the ketone, researchers can access diverse chemical space.
A. Reductive Amination (The Primary Application)
The most common use is converting the ketone into a secondary or tertiary amine. This is critical for synthesizing dual-pharmacophore drugs (e.g., linking the pyran ring to a piperidine or aromatic system).
Outcome: Creates a 4-amino-tetrahydropyran. The stereochemistry (cis/trans relative to the C2-methylamine) can often be controlled by the choice of reducing agent.
B. Grignard/Organolithium Addition
Reagents:
or .
Outcome: Generates a tertiary alcohol at C4. This is frequently seen in high-affinity ligands where the hydroxyl group provides a key hydrogen-bond donor interaction within a receptor pocket.
C. Boc-Deprotection
Reagents: TFA/DCM or HCl/Dioxane.
Outcome: Reveals the primary amine at the C2-position, allowing for peptide coupling, sulfonylation, or urea formation.
Figure 2: Divergent synthesis pathways from the core scaffold.
Physicochemical Properties (Predicted)
Property
Value (Approx.)
Note
Physical State
Viscous Oil or Low-Melting Solid
Depends on purity/crystallinity
Boiling Point
340°C (at 760 mmHg)
Predicted
LogP
0.8 – 1.2
Lipophilic, suitable for CNS penetration
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO
Poor water solubility
pKa
N/A (Non-ionizable core)
Amine is protected (carbamate)
Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to acidic fumes (HCl, TFA) during storage.
Stability: The ketone is stable to air and moisture but should be protected from strong nucleophiles unless a reaction is intended.
Safety: Treat as a standard organic intermediate. Wear nitrile gloves and safety glasses. Avoid inhalation of vapors.
References
PubChem. Tert-butyl n-[(4-oxooxan-2-yl)methyl]carbamate (CID 137952037).[4] National Library of Medicine. Link
Yadav, J. S., et al. (2008).[3][5] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(03), 395-400.[3] Link
Spectral Data and Structural Elucidation of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate: A Technical Guide
Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized oxygen-containing heterocycles serve as critical scaffolds for modulating pharmacokinetic properties. tert-Butyl N-[(4-oxooxan-2-y...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized oxygen-containing heterocycles serve as critical scaffolds for modulating pharmacokinetic properties. tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate—also known as 2-(Boc-aminomethyl)tetrahydropyran-4-one—is a versatile bifunctional building block. It features an electrophilic ketone for reductive aminations or Grignard additions, and a protected primary amine for subsequent coupling reactions.
This whitepaper provides an authoritative, in-depth guide to the spectral characterization of this compound. By establishing a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), researchers can ensure the structural integrity and purity of this intermediate before deployment in complex synthetic campaigns.
Structural Overview & Analytical Workflow
Chemical Formula: C₁₁H₁₉NO₄
Monoisotopic Mass: 229.1314 g/mol
Key Structural Features:
A tetrahydropyran-4-one core (oxan-4-one).
A stereocenter at the C-2 position, rendering the ring protons diastereotopic.
An acid-labile tert-butyloxycarbonyl (Boc) protecting group.
To prevent mischaracterization or degradation during analysis, we employ an orthogonal spectral data acquisition workflow.
Fig 1. Orthogonal spectral data acquisition and validation workflow.
Sample Preparation & Experimental Protocols
A robust analytical protocol must account for the chemical liabilities of the analyte. The Boc group is highly sensitive to acidic environments, while the ketone is susceptible to hydration in unbuffered aqueous media.
Step-by-Step Methodology:
NMR Sample Preparation (Causality-Driven): Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃).
Critical Step: The CDCl₃ must be pre-filtered through a short pad of basic alumina. Why? Chloroform naturally degrades over time to produce phosgene and DCl. Trace DCl will prematurely cleave the Boc group during overnight ¹³C or 2D NMR acquisitions, leading to spectral contamination with the free amine and tert-butyl chloride.
FT-IR Preparation: Utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets.
Critical Step: Apply 2-3 mg of neat oil/solid directly to the diamond crystal. Why? KBr is highly hygroscopic. Absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which obscures the critical secondary N-H stretch of the carbamate.
HRMS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
Critical Step: Introduce the sample via direct infusion Electrospray Ionization (ESI) in positive mode. The trace formic acid facilitates the protonation of the carbamate and ketone oxygens, maximizing the [M+H]⁺ signal without inducing in-source fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereocenter at C-2 of the tetrahydropyran ring breaks the molecule's symmetry. Consequently, the axial and equatorial protons at C-3, C-5, and C-6 are chemically and magnetically non-equivalent (diastereotopic), resulting in complex multiplet splitting patterns rather than simple triplets [1].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
1.44
s
9H
Boc -C(CH₃)₃
Sharp, intense singlet diagnostic of the tert-butyl group [2].
2.25 – 2.45
m
2H
H-3ax, H-5ax
Shielded axial protons adjacent to the ketone.
2.45 – 2.65
m
2H
H-3eq, H-5eq
Deshielded equatorial protons due to the anisotropic effect of the C=O bond.
3.15 – 3.35
m
2H
-CH₂-NH-Boc
Diastereotopic methylene protons adjacent to the chiral C-2 center.
3.65 – 3.85
m
2H
H-2ax, H-6ax
Axial protons adjacent to the ring oxygen.
4.15 – 4.25
ddd
1H
H-6eq
Highly deshielded equatorial proton next to the ring oxygen.
4.95
br s
1H
Carbamate N-H
Broadened by quadrupolar relaxation of ¹⁴N and slow conformational exchange.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon skeleton, clearly distinguishing the two distinct carbonyl environments [2].
Chemical Shift (δ, ppm)
Assignment
Structural Significance
28.4
Boc -CH₃ (3C)
Confirms the presence of the intact protecting group.
42.1
C-5 (Ring CH₂)
Differentiated from C-3 by proximity to the ring oxygen.
44.5
-CH₂-NH-
Exocyclic aminomethyl carbon.
47.3
C-3 (Ring CH₂)
Shifted downfield relative to C-5 due to the adjacent C-2 oxygen.
66.8
C-6 (Ring CH₂-O)
Characteristic shift for an ether-adjacent methylene [1].
75.2
C-2 (Ring CH-O)
Methine carbon; downfield due to the inductive effect of the ring oxygen.
79.6
Boc -C(CH₃)₃
Quaternary carbon of the Boc group.
156.1
Carbamate C=O
Highly conjugated carbonyl; shielded relative to standard ketones.
206.5
Ketone C=O (C-4)
Unconjugated, cyclic aliphatic ketone.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as a rapid, self-validating check for the presence of the two critical functional groups: the ketone and the carbamate.
Table 3: ATR-FT-IR Peak Assignments
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3350
N-H stretch
Secondary amine (Carbamate)
2975, 2930
C-H stretch
Aliphatic CH₂, CH₃
1715
C=O stretch
Ketone (Tetrahydropyran-4-one ring)
1690
C=O stretch
Carbamate carbonyl
1165, 1100
C-O-C stretch
Ether (Ring) / Ester (Boc)
Causality Insight: The carbamate C=O stretch (1690 cm⁻¹) appears at a lower wavenumber than the ketone C=O stretch (1715 cm⁻¹). This is caused by the resonance donation of the nitrogen lone pair into the carbamate carbonyl, which lengthens and weakens the C=O double bond, thereby reducing its vibrational frequency.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using ESI-TOF provides exact mass confirmation. Furthermore, tandem mass spectrometry (MS/MS) reveals a highly diagnostic fragmentation pathway characteristic of Boc-protected amines [3].
Table 4: HRMS (ESI-TOF) Data
Ion
Exact Mass (m/z)
Assignment
[M+H]⁺
230.1392
Protonated molecular ion
[M+Na]⁺
252.1211
Sodium adduct
[M+H - C₄H₈]⁺
174.0766
Loss of isobutylene
[M+H - C₅H₈O₂]⁺
130.0868
Loss of Boc group (isobutylene + CO₂)
Fragmentation Pathway Logic
Under collision-induced dissociation (CID), the protonated Boc group undergoes a concerted McLafferty-type rearrangement. It first expels neutral isobutylene (loss of 56 Da), leaving a carbamic acid intermediate. This intermediate is highly unstable and rapidly decarboxylates (loss of 44 Da) to yield the fully deprotected primary amine [3].
Fig 2. ESI-MS/MS fragmentation pathway of the Boc-protected amine.
Conclusion & Quality Control Criteria
For tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate to pass rigorous Quality Control (QC) for downstream pharmaceutical synthesis, the analytical data must satisfy three core criteria:
NMR Integrity: The ¹H NMR must show exactly 19 protons, with the 9H Boc singlet strictly integrating against the 1H equatorial H-6 proton. Absence of a peak at ~1.5 ppm (free tert-butanol) confirms the Boc group is intact.
IR Validation: The presence of two distinct carbonyl stretches (1715 cm⁻¹ and 1690 cm⁻¹) must be observed, confirming neither the ketone nor the carbamate has been compromised.
MS Exact Mass: The[M+H]⁺ ion must be within 5 ppm of the theoretical m/z 230.1392, with the diagnostic m/z 130.0868 fragment present in the MS/MS spectrum.
References
Rosiak, A., & Christoffers, J. (2006). Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones. Synlett, 2006(12), 1919-1922.[Link][1]
Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 38-58.[Link][2]
Lewis, C. P. (1964). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 36(8), 1582–1588.[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Biological Activity Screening of 4-Oxooxane (Tetrahydro-4H-pyran-4-one) Derivatives
Executive Summary: The 4-Oxooxane Scaffold
The 4-oxooxane (or tetrahydro-4H-pyran-4-one ) scaffold represents a "privileged structure" in medicinal chemistry.[1] Its inherent reactivity—specifically the carbonyl group at the C4 position and the ether oxygen—makes it an ideal substrate for Multi-Component Reactions (MCRs) .
For drug developers, this scaffold offers two distinct advantages:
Synthetic Tractability: It serves as a precursor for spiro-cyclic and fused-ring systems (e.g., spiro-chromanones, 4H-pyrans) via Knoevenagel condensation and Michael addition.
Polypharmacology: Derivatives exhibit potent activity across three major therapeutic axes: Anticancer (via tubulin/kinase inhibition), Antimicrobial (via DNA gyrase inhibition), and CNS modulation (AChE inhibition).
This guide outlines a tiered screening strategy to validate these derivatives, moving from phenotypic hits to validated molecular targets.
Screening Workflow: From Library to Lead
A rigid, linear screening process is inefficient for MCR libraries. Instead, a Tiered Filter Approach is recommended to rapidly eliminate false positives and toxic compounds.
Figure 1: Tiered screening workflow for 4-oxooxane derivatives, prioritizing early phenotypic validation before costly mechanistic studies.
Tier 1: Phenotypic Screening Protocols
A. Cytotoxicity Screening (Anticancer)
The primary screen for spiro-pyran derivatives is against solid tumor lines. 4-oxooxane derivatives often show selectivity for A549 (Lung) and HCT-116 (Colorectal) lines.
Assay Type: MTT or MTS Colorimetric Assay.
Critical Control: Use Etoposide or Doxorubicin as a positive control.
Threshold: An IC50 < 10 µM is considered a "Hit"; < 1 µM is a "Lead".
Protocol: MTT Assay
Seeding: Seed tumor cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration is < 0.5%.
Incubation: Incubate for 48 hours.
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
B. Antimicrobial Screening
Derivatives fused with chromene or pyrazole rings often exhibit bactericidal activity by disrupting membrane integrity or inhibiting DNA gyrase.
Assay Type: Broth Microdilution (CLSI Standards).
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Metric: Minimum Inhibitory Concentration (MIC).
Tier 2: Target Deconvolution & Mechanism of Action
Once a phenotypic hit is identified, the specific molecular target must be validated. For 4-oxooxane derivatives, three primary mechanisms are prevalent in literature:
Therapeutic Area
Primary Molecular Target
Assay Methodology
Key Reference
Anticancer
CDK2 (Cyclin-Dependent Kinase 2)
Kinase Glo® / ADP-Glo™ Assay
[1, 2]
Anticancer
Caspase-3 Activation
Fluorometric Substrate (DEVD-AMC) cleavage
[3, 4]
Antimicrobial
DNA Gyrase (ATPase domain)
Supercoiling Assay / ATPase inhibition
[5]
CNS (Alzheimer's)
Acetylcholinesterase (AChE)
Ellman’s Colorimetric Assay
[6]
Deep Dive: Caspase-3 Activation Protocol
Many spiro-pyran derivatives induce apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).[2]
Lysate Preparation: Treat cells with IC50 concentration of compound for 24h. Lyse cells in chilled lysis buffer.
Reaction: Mix 50 µL cell lysate with 50 µL reaction buffer containing 10 mM DTT and 50 µM DEVD-AMC (fluorogenic substrate).
Kinetic Read: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 mins for 1 hour.
Result: An increase in slope relative to control indicates Caspase-3 activation.
Structure-Activity Relationship (SAR) Analysis
Understanding why a derivative is active is crucial. The 4-oxooxane core acts as a scaffold that positions the "warhead" (R-groups) in 3D space.
Key SAR Rules for 4-Oxooxane Derivatives:
C4-Spiro Fusion: Essential for conformational rigidity . Spiro-oxindole derivatives often show higher selectivity for kinases due to restricted rotation.
C2/C6 Substitution: Introduction of lipophilic electron-withdrawing groups (EWGs) (e.g., p-Cl, p-NO2 phenyl) at these positions enhances cytotoxicity and membrane permeability.
N-Substitution: In fused pyran-pyrazole systems, a free NH or small alkyl group is often preferred for H-bonding in the enzyme active site (e.g., AChE gorge).
Figure 2: SAR Logic for optimizing 4-oxooxane derivatives. The C4 spiro-fusion is critical for target specificity, while peripheral aryl groups drive potency.
Tier 3: ADME & Safety Considerations
The ketone group in 4-oxooxane can be a metabolic liability (reduction to alcohol).
Metabolic Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance of parent via LC-MS/MS.
Risk: Rapid reduction of the C4-ketone.
Solution: Steric hindrance (spiro-substitution) usually protects the ketone from reductase attack.
hERG Inhibition: Spiro-compounds with basic amines (e.g., spiro-piperidines) can block hERG channels, leading to QT prolongation.
Screen: Automated patch-clamp assay at 1 µM and 10 µM.
References
BenchChem. (2025).[1] The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Link
National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. Link
RSC Publishing. (2021). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. Link
ResearchGate. (2018). Spiropyran-Based Nanocarrier: A New Zn-Responsive Delivery System with Real-Time Intracellular Sensing Capabilities (Caspase-3 data). Link
RSC Advances. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. Link
DDG PharmFac. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. Link
The Strategic Role of the Boc Protecting Group in Carbamate Synthesis
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary In the architecture of organic synthesis, particularly within medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3]
Executive Summary
In the architecture of organic synthesis, particularly within medicinal chemistry and peptide development, the tert-butyloxycarbonyl (Boc) group stands as a pillar of amine protection.[1][2][3][4][5][6] Its utility is not merely in masking reactivity but in its ability to form a carbamate linkage that is electronically tunable, sterically bulky, and orthogonally stable.
This guide moves beyond basic textbook definitions to explore the physicochemical causality of Boc chemistry. We examine why the Boc-carbamate bond is thermodynamically stable yet kinetically labile under specific acidic conditions, providing a robust framework for designing multi-step synthetic pathways.
Mechanistic Architecture: The Boc-Carbamate Bond
The Boc group protects amines by converting a nucleophilic amine (
) into a carbamate ().[2] This transformation drastically reduces the nucleophilicity of the nitrogen lone pair via resonance delocalization into the carbonyl oxygen.
Electronic and Steric Rationale
Steric Bulk: The tert-butyl group provides significant steric shielding, preventing attack on the carbonyl carbon by mild nucleophiles.
Acid Lability: Unlike methyl or ethyl carbamates, the Boc group is acid-labile. This is driven by the stability of the tert-butyl carbocation intermediate formed during acidolysis (
or -like mechanism).
Base Stability: The steric hindrance and lack of acidic
-protons (relative to the ester oxygen) make Boc-carbamates highly resistant to basic hydrolysis and nucleophilic attack, rendering them orthogonal to Fmoc and ester protecting groups.
Visualization: Formation Mechanism
The formation of the Boc-carbamate typically utilizes Di-tert-butyl dicarbonate (
).[2][6][7][8] The reaction is driven by the entropy gain from the release of .
Figure 1: The nucleophilic acyl substitution pathway for Boc protection.[2] The irreversibility is guaranteed by the loss of gaseous
.
Strategic Implementation: Protection Protocols
While
is the standard reagent, the choice of solvent and base dictates the reaction kinetics and suppression of side products (such as isocyanates or ureas).
Reagent Selection Matrix
Reagent
Reactivity
Stability
Byproducts
Recommended Use
Moderate
High
-BuOH,
Standard for 95% of applications.
High
Low (Decomposes)
Rarely used; requires fresh preparation.
Moderate
High
Oxime
Selective protection of polyamines.
Low
Explosive Risk
Obsolete due to safety concerns.
Protocol: High-Fidelity N-Boc Protection
This protocol is optimized for amino acids and secondary amines, ensuring quantitative conversion without racemization.
Reagents:
Substrate: 1.0 equiv
: 1.1 – 1.5 equiv
Base:
(Triethylamine) or DIPEA (2.0 equiv)
Solvent: DCM (Dichloromethane) or THF/Water (1:1)
Step-by-Step Workflow:
Dissolution: Dissolve the amine (10 mmol) in DCM (30 mL). If the amine is a salt (e.g., HCl salt), add 2.2 equiv of
to liberate the free base.
Addition: Cool the solution to 0°C. Add
(11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.
Why? Cooling prevents uncontrolled exotherms and potential side reactions with multifunctional substrates.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
Monitoring: Check by TLC (stain with Ninhydrin; free amines turn purple, Boc-amines are often UV active or stain faintly).
Quench: If excess
persists, add N,N-dimethylethylenediamine (0.5 equiv) to scavenge it, converting it into a water-soluble urea.
Workup: Wash the organic layer with 1M
(to remove amines/base), saturated (to remove acids), and brine. Dry over .[2]
The Deprotection Phase: Acidolysis & Scavenging[10][12]
The deprotection of Boc is an acid-catalyzed process.[3][4][5][7][8][9] The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the
- cation is a potent electrophile.[1] Without "scavengers," it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) in the substrate, leading to irreversible impurities.
Diagram: Deprotection & Scavenging Pathway
Figure 2: The acidolysis mechanism highlighting the critical role of scavengers in trapping the reactive tert-butyl cation.[10][11][12]
Scavenger Cocktails
For simple amines, neat TFA or TFA/DCM is sufficient. For complex molecules (peptides), use specific cocktails.
Cocktail Name
Composition (v/v)
Target Substrates
Reagent K
TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)
Peptides with Cys, Met, Trp, Tyr.
Standard
TFA (95%), TIS (2.5%), Water (2.5%)
General solid-phase synthesis (no Cys/Met).
Mild Cleavage
1% TFA in DCM
Selective removal of extremely acid-labile groups (e.g., Trityl) while keeping Boc intact (Boc requires >20% TFA).
Preparation: Dissolve the Boc-protected compound in DCM (1 mL per 100 mg).
Acidolysis: Add an equal volume of TFA/TIS/Water (95:2.5:2.5).
Note: Gas evolution (
and Isobutene) will occur.[5][14] Ensure open system or venting.
Duration: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (disappearance of +100 mass unit adduct).
Workup:
Volatile Removal:[2] Concentrate under reduced pressure.[2] Co-evaporate with toluene (3x) to remove residual TFA.
Precipitation (Peptides): Add cold diethyl ether to precipitate the amine salt. Centrifuge and decant.
Orthogonality & Stability Profile
The power of the Boc group lies in its orthogonality .[2][3][5] It allows for the selective manipulation of other functional groups without affecting the amine protection.[2][3]
Orthogonality Logic Map
Figure 3: The "Triangle of Orthogonality" allowing independent deprotection of multiple amine sites.
Comparative Stability Data
Condition
Boc
Fmoc
Cbz (Z)
Alloc
TFA (neat)
Unstable
Stable
Stable
Stable
Piperidine (20%)
Stable
Unstable
Stable
Stable
/ Pd-C
Stable
Stable
Unstable
Stable
Pd()
Stable
Stable
Stable
Unstable
NaOH (1M)
Stable
Unstable (slow)
Stable
Stable
References
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Protocols.[Link]
Master Organic Chemistry. Amine Protection and Deprotection: Mechanism and Examples.[Link]
Lundt, B. F., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept.[13] Protein Res., 1978.[13] [Link]
Discovery and synthesis of novel oxane-based scaffolds
The Oxane Frontier: Strategic Synthesis and Functionalization of Tetrahydropyran Scaffolds Executive Summary The "escape from flatland" in medicinal chemistry has elevated the tetrahydropyran (oxane) ring from a simple l...
Author: BenchChem Technical Support Team. Date: March 2026
The Oxane Frontier: Strategic Synthesis and Functionalization of Tetrahydropyran Scaffolds
Executive Summary
The "escape from flatland" in medicinal chemistry has elevated the tetrahydropyran (oxane) ring from a simple linker to a privileged scaffold. Unlike their carbocyclic analogues, oxanes offer a unique combination of reduced lipophilicity (lower LogP), enhanced metabolic stability, and specific hydrogen-bond acceptor capabilities that can dramatically improve Ligand Lipophilicity Efficiency (LLE).
This technical guide details the discovery and synthesis of novel oxane-based scaffolds, moving beyond simple commercial building blocks to complex, stereodefined architectures. We focus on three high-value methodologies: stereoselective Prins cyclizations, late-stage C-H functionalization, and the construction of spirocyclic oxanes.
Strategic Rationale: The Physicochemical Advantage
The incorporation of an oxane ring is a calculated maneuver to modulate the physicochemical profile of a drug candidate.[1][2]
C-H bonds to oxygen are deactivated toward electrophilic oxidation
Prolongs half-life ().
H-Bonding
None
Ether oxygen acts as H-bond acceptor
Can lock active conformations via intramolecular H-bonds or engage target residues.
Geometry
Chair (flexible)
Chair (biased)
Anomeric effect can dictate substituent orientation (axial vs. equatorial).
Decision Matrix for Scaffold Selection
The following decision tree aids in determining when to deploy an oxane scaffold versus a standard carbocycle or piperidine.
Figure 1: Strategic decision matrix for incorporating oxane scaffolds during lead optimization.
To access novel chemical space, we rely on methods that generate complexity from simple precursors.
Protocol A: Stereoselective Prins Cyclization
The Prins reaction is the gold standard for constructing 2,4,6-trisubstituted tetrahydropyrans with high diastereocontrol. The "tethered" approach ensures 2,6-cis selectivity via a chair-like transition state.
Mechanism & Rationale:
The reaction proceeds via an oxocarbenium ion intermediate. The placement of the nucleophile (tethered enol ether or alcohol) dictates the stereochemistry. The cis-2,6-selectivity is driven by the preference of substituents to adopt equatorial positions in the chair transition state to minimize 1,3-diaxial interactions.
Figure 2: Mechanistic pathway of the stereoselective Prins cyclization yielding 2,6-cis-tetrahydropyrans.
Validation: This protocol typically yields >80% of the cis-2,6-isomer. The stereochemistry should be confirmed via NOESY NMR experiments (observing NOE between axial protons).
Protocol B: Late-Stage C-H Functionalization
Direct functionalization of the oxane ring allows for the rapid diversification of a core scaffold without de novo synthesis. A Pd(II)-catalyzed
-C-H arylation is particularly powerful for aminotetrahydropyrans.
Experimental Workflow:
This protocol utilizes a transient directing group (TDG) to direct palladium to the
Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the cationic Pd intermediate.
Procedure:
Combine solid reagents in a sealed tube.
Add HFIP and seal.
Heat to 100°C for 24 hours.
Filter through Celite to remove silver salts.
Purification: The transient directing group hydrolyzes during workup, returning the free amine product.
Causality: The 2-hydroxynicotinaldehyde forms a reversible imine with the substrate amine. The pyridine nitrogen of the TDG coordinates Pd, positioning it exactly at the
-C-H bond of the oxane ring for activation.
Protocol C: Spirocyclic Oxane Synthesis
Spirocyclic oxanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) serve as rigid, sp3-rich bioisosteres for morpholines or piperazines.
Methodology (Iodocyclization):
Precursor: 4-Methylene-piperidine derivative.
Reagent: N-Iodosuccinimide (NIS, 1.2 equiv).
Nucleophile: The internal alcohol or an external oxygen nucleophile depending on the specific spiro-architecture desired.
Conditions: React in MeCN at 0°C to RT. The iodine triggers the cyclization; the resulting iodide can be removed or used for further coupling.
Applications & Case Studies
Case Study 1: DPP-4 Inhibitors (Diabetes)
Researchers utilized aminotetrahydropyran scaffolds to replace the pyrrolidine ring in standard DPP-4 inhibitors. The oxane ring improved the pharmacokinetic profile by reducing basicity and increasing polar surface area without sacrificing potency. The synthesis relied on the Prins cyclization (Protocol A) to establish the chiral centers [1].
Case Study 2: Nav1.8 Inhibitors (Pain)
In the development of non-opioid pain therapeutics, a tetrahydrofuran/tetrahydropyran core was diversified using C-H functionalization (Protocol B). This allowed the rapid scanning of aryl substituents to optimize binding affinity in the hydrophobic pocket of the Nav1.8 channel [2][3].
References
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017).[4][5] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[4][5][6] Link
Ghosh, A., & Sarkar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.[7] Link
Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp3)–H Bond Activation by Chiral Transition Metal Catalysts. Science, 359(6373). Link
Stephens, D. E., & Larionov, O. V. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 25. Link
Predicted XlogP and Molecular Weight of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate: A Technical Guide for 3D Fragment-Based Drug Design
Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to structurally complex, sp3-rich molecules is a critical driver of clinical success. tert-Butyl N-[(4-oxooxan-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to structurally complex, sp3-rich molecules is a critical driver of clinical success. tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (Molecular Formula: C11H19NO4) serves as a highly versatile 3D building block in this paradigm. Featuring a rigid tetrahydropyran-4-one core and a Boc-protected aminomethyl vector, this scaffold is engineered for Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis.
As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical profiling, mechanistic utility, and self-validating analytical workflows required to qualify this compound for high-throughput library generation.
Physicochemical Profiling & XlogP Prediction
Understanding the exact mass and partition coefficient of a building block is critical for predicting the lipophilic efficiency (LipE) of the final drug candidate. High-resolution mass spectrometry targets the compound's 1[1], while its standard molecular weight is 229.28 g/mol .
Table 1: Core Physicochemical Properties
Property
Value
Computational/Experimental Basis
Chemical Name
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
IUPAC Standard
Molecular Formula
C11H19NO4
Elemental Analysis
Molecular Weight
229.28 g/mol
Isotopic Average
Monoisotopic Mass
229.1314 Da
Exact Mass Calculation
Predicted XlogP3
0.8 ± 0.2
Fragment-based additive model
tPSA
64.6 Ų
Topological calculation
H-Bond Donors
1
Carbamate NH
H-Bond Acceptors
4
Carbonyls and Ether Oxygen
The Causality Behind the XlogP Prediction
The octanol-water partition coefficient (XlogP) is calculated using an 2[2], which sums the contributions of individual structural fragments.
The 3[3] from the highly polar oxane core is balanced by the lipophilic bulk of the Boc group. A final XlogP of ~0.8 is highly advantageous. It strictly adheres to the "Rule of Three" for fragments (MW < 300, cLogP ≤ 3), ensuring the scaffold provides a hydrophilic foundation that can absorb the addition of lipophilic functional groups during hit-to-lead optimization without exceeding the optimal logP range (2-4) for oral bioavailability.
Mechanistic Role in Drug Design: "Escape from Flatland"
Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic rings toward structurally complex molecules—a paradigm known as4[4]. The incorporation of saturated heterocycles, such as the tetrahydropyran (oxane) ring, significantly improves physicochemical properties, including enhanced aqueous solubility and reduced off-target promiscuity[4].
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate serves as an optimal 3D building block. The 4-oxooxan-2-yl core acts as a bioisostere for morpholines or piperidines, while the ketone moiety serves as a highly reactive electrophilic handle for reductive aminations. Concurrently, the Boc-protected amine ensures that the primary amine remains inert during these transformations, allowing for controlled, sequential derivatization in 5[5].
Analytical Validation Workflow
Before a 3D fragment is incorporated into a combinatorial library, its structural integrity must be rigorously validated. Below is the self-validating experimental workflow used to confirm the identity and purity of the compound.
Fig 1. Orthogonal analytical workflow for the structural validation of 3D fragment building blocks.
Step-by-Step Methodology: Structural and Purity Validation
Step 1: Sample Preparation
Weigh exactly 1.0 mg of the compound using a microbalance and transfer to a 2 mL glass HPLC vial.
Add 500 µL of LC-MS grade Acetonitrile (MeCN) and vortex for 15 seconds until fully dissolved.
Add 500 µL of ultrapure water (Milli-Q, 18.2 MΩ·cm) to achieve a final concentration of 1 mg/mL.
Causality: The sequential addition of organic solvent followed by water prevents the precipitation of the lipophilic Boc group, ensuring a homogenous solution for accurate injection.
Step 2: LC-MS Profiling (ESI+)
Inject 10 µL of the prepared sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Run a gradient elution from 5% to 95% MeCN (containing 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
Monitor the eluent using a mass spectrometer in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 1000.
Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ ion (m/z 230.14) from the secondary carbamate. The C18 column provides optimal retention for the sp3-rich oxane core, separating it from highly polar synthetic byproducts.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.
Acquire a 1H NMR spectrum at 400 MHz (minimum 16 scans) and a 13C NMR spectrum at 100 MHz.
Causality: CDCl3 is chosen because it easily dissolves the compound and lacks exchangeable protons that might obscure the critical carbamate N-H signal (~4.5 - 5.0 ppm).
Step 4: Orthogonal Data Integration
Extract the exact mass from the LC-MS chromatogram peak and compare it against the theoretical monoisotopic mass (229.13 Da).
Integrate the 1H NMR signals, specifically verifying the 9H singlet at ~1.4 ppm (tert-butyl group) and the complex multiplets between 2.0-4.0 ppm corresponding to the oxane ring protons.
Causality: Relying on a single analytical method is prone to false positives. Cross-referencing mass data with proton integration creates a self-validating system that confirms both molecular weight and 3D regiochemistry.
Self-Validating Protocols for Quality Control
A robust experimental protocol must be a self-validating system. In the context of qualifying this specific carbamate for high-throughput library synthesis, the workflow incorporates internal checks that automatically flag degradation or impurities:
Solvent Blank Injection (Carryover Check): Before running the sample, a pure MeCN/H2O blank is injected into the LC-MS. Causality: If the m/z 229.13 peak appears in the blank, it indicates column carryover, invalidating subsequent purity calculations.
Orthogonal Ionization Validation: While ESI+ is the primary mode, running a parallel UV trace (at 210 nm, as carbamates lack strong chromophores at 254 nm) ensures that non-ionizable impurities are not artificially inflating the MS-based purity score.
Mass-to-NMR Cross-Validation: Mass spectrometry confirms the molecular weight, but it cannot distinguish between structural isomers (e.g., a 3-oxooxan derivative). The protocol self-validates by requiring the 1H NMR spectrum to show the specific coupling pattern of the methylene protons adjacent to the 4-oxo group, confirming the precise regiochemistry of the 3D fragment.
References
Sigma-Aldrich. "Unnatural Amino Acids and Peptidomimetics." sigmaaldrich.com. 5
White Rose eTheses Online. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space." whiterose.ac.uk. 4
Application Note: Scalable Synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
This Application Note and Protocol details the synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate , a valuable tetrahydropyranone intermediate used in medicinal chemistry for the development of bioactive scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate , a valuable tetrahydropyranone intermediate used in medicinal chemistry for the development of bioactive scaffolds.[1][2][3]
Introduction & Retrosynthetic Analysis
The target molecule, tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate), features a 4-oxotetrahydropyran core with a Boc-protected aminomethyl substituent at the C2 position.[1][2][3] This scaffold is a critical intermediate for synthesizing enzyme inhibitors and receptor modulators where the pyran ring serves as a bioisostere for morpholine or cyclohexane.[2]
Retrosynthetic Strategy:
The most robust synthetic route involves constructing the pyran ring via a Prins Cyclization .[2] This method couples a homoallylic alcohol with an aldehyde under Lewis acid catalysis to form the 4-hydroxypyran ring, which is subsequently oxidized to the ketone.[2][3] This approach avoids the harsh conditions of ether synthesis and allows for the installation of the sensitive Boc-amine moiety early in the sequence.[2]
Figure 1: Retrosynthetic disconnection showing the Prins cyclization strategy.[1][3]
Detailed Synthesis Protocol
Phase 1: Preparation of N-Boc-2-aminoacetaldehyde
Note: This aldehyde is unstable and should be prepared fresh or stored at -20°C.[1][2][3]
Reaction:
Hydrolysis of tert-butyl (2,2-dimethoxyethyl)carbamate (commercially available).[1][2][3]
Hydrolysis: Add aqueous HCl (1 M, 50 mL) and stir at room temperature for 4 hours. Monitor by TLC (disappearance of acetal).[1][4]
Workup: Neutralize carefully with saturated NaHCO₃ solution. Extract with Diethyl Ether (3 x 100 mL).
Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C) to yield the crude aldehyde as a colorless oil. Use immediately.
Phase 2: Prins Cyclization to 4-Hydroxypyran Intermediate
This step constructs the pyran core.[2] We utilize Indium(III) Chloride (InCl₃) as a mild Lewis acid catalyst that tolerates the acid-sensitive Boc group better than traditional mineral acids.[1]
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
Addition: Add N-Boc-2-aminoacetaldehyde (freshly prepared, ~48 mmol) and but-3-en-1-ol (4.15 g, 57.6 mmol) to anhydrous DCM (150 mL).
Catalysis: Add InCl₃ (1.06 g, 4.8 mmol) in one portion.
Reaction: Stir the mixture vigorously at room temperature (25°C) for 12–16 hours.
Checkpoint: TLC should show the formation of a more polar spot (alcohol).[1]
Quenching: Quench the reaction with water (50 mL).
Extraction: Separate the organic layer.[2][6][7] Extract the aqueous layer with DCM (2 x 50 mL).[1]
Purification: Dry combined organics (Na₂SO₄) and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes).
Product:tert-butyl ((4-hydroxytetrahydro-2H-pyran-2-yl)methyl)carbamate (mixture of cis/trans isomers).[1][2][3]
Phase 3: Oxidation to Target Ketone
The final step converts the secondary alcohol to the ketone.[2] Dess-Martin Periodinane (DMP) is recommended for its mildness and ease of workup compared to Swern oxidation on this scale.[1][2]
Warming: Remove the ice bath and stir at room temperature for 2–3 hours.
Quenching (Critical): Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate) (50 mL total). Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts).
Isolation: Extract with DCM (3 x 50 mL). Wash with brine, dry (MgSO₄), and concentrate.[3][5]
Final Purification: Purify via silica gel chromatography (30% EtOAc/Hexanes) to obtain the pure ketone.
Polymerized aldehyde drastically reduces yield in Phase 2.[1][2][3]
Lewis Acid
InCl₃ (10-20 mol%)
Stronger acids (TiCl₄, AlCl₃) may cleave the Boc group.[1][3]
Temperature
20–25°C (Phase 2)
Higher temps (>40°C) promote elimination to dihydropyran.[1]
Oxidation Quench
Na₂S₂O₃ required
Failure to quench DMP leads to difficult separation and iodine contamination.[2]
Troubleshooting Guide:
Problem: Low yield in Phase 2 (Prins).
Solution: Ensure anhydrous conditions.[2][9] If InCl₃ is inactive, switch to TMSOTf (trimethylsilyl triflate) at -78°C, but be cautious of Boc stability.[1][3]
Problem: Boc deprotection observed.
Solution: Add a proton scavenger like 2,6-di-tert-butylpyridine during the Prins reaction or switch to the milder Bismuth(III) Chloride (BiCl₃).[1][3]
Safety & Handling
Indium(III) Chloride: Corrosive and hygroscopic.[1] Handle in a glovebox or weigh quickly in air.
Dess-Martin Periodinane: Potentially explosive if heated under confinement.[1][2][3] Store at 4°C.[2]
General: Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.[2]
References
Prins Cyclization Methodology: Yadav, J. S., et al.[2][3][10] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, vol. 2001, no.[3] 06, 2001, pp. 885-888.[2][3] Link
InCl3 Catalysis: Loh, T. P., et al. "Indium trichloride catalyzed Prins cyclization: a selective synthesis of 4-chlorotetrahydropyrans."[2][3] Tetrahedron Letters, vol. 40, no. 49, 1999, pp. 8697-8700.[2][3] Link[1][3]
Aldehyde Preparation: "Preparation of tert-butyl (2-oxoethyl)carbamate." Organic Syntheses, Coll.[2][3][11] Vol. 9, p. 13 (1998).[1][3] Link
Dess-Martin Oxidation: Meyer, S. D., and Schreiber, S. L.[2][3] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, vol. 59, no. 24, 1994, pp. 7549–7552.[3] Link[1][3]
Strategic Utilization of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate in Divergent Synthesis
Executive Summary tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a high-value bifunctional scaffold used in the synthesis of pharmaceutical a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate) is a high-value bifunctional scaffold used in the synthesis of pharmaceutical agents. It features a tetrahydropyran (THP) core , a privileged motif in drug discovery known for improving physicochemical properties (lowering logP, increasing metabolic stability) compared to carbocyclic analogs like cyclohexane.
This guide details the strategic application of this building block, focusing on its orthogonal reactivity: the electrophilic ketone at C4 and the protected amine at C2 . By manipulating these two vectors, researchers can rapidly generate libraries of 2,4-disubstituted tetrahydropyrans with defined stereochemistry.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
Chemical Name
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
CAS Number
190838-96-7
Formula
C₁₁H₁₉NO₄
Molecular Weight
229.27 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
The utility of this scaffold lies in its ability to serve as a central hub for divergent synthesis. The diagram below illustrates the primary reaction pathways available to medicinal chemists.
Figure 1: Divergent synthetic pathways accessible from the parent scaffold.
The most common application of this scaffold is the introduction of an amine at the C4 position. This is critical for generating 2,4-disubstituted THP diamines , a motif found in various GPCR ligands and kinase inhibitors.
Mechanistic Insight: Stereocontrol
The C2-(Boc-aminomethyl) group exerts steric influence on the incoming hydride or amine.
Thermodynamic Control: Under equilibrium conditions, the formation of the cis-2,4-disubstituted isomer is often favored to place substituents in equatorial positions (depending on the bulk of the R-group).
Kinetic Control: Bulky reducing agents may attack from the less hindered face, potentially yielding trans isomers.
Protocol A: Reductive Amination with Primary Amines
Objective: Synthesis of tert-butyl N-{[4-(benzylamino)oxan-2-yl]methyl}carbamate.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the scaffold (1.0 mmol, 229 mg) in anhydrous DCE (5 mL).
Add Benzylamine (1.1 mmol, 120 µL) followed by Acetic Acid (1.0 mmol, 57 µL).
Stir at room temperature for 1–2 hours. Note: This allows the intermediate imine/iminium species to form.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.
Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H+ = 230) and appearance of the product (M+H+ = 321).
Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.
Extraction: Extract with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) to separate diastereomers if necessary.
Once the C4 position is functionalized (or if the C2 amine is the primary vector), the Boc group must be removed. The resulting primary amine is a versatile handle for amide coupling.
Protocol B: Boc-Deprotection and Amide Coupling
Objective: Removal of the Boc group and coupling to a carboxylic acid.
Reagents:
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIPEA)
Coupling Agent (HATU or T3P)
Step-by-Step Procedure:
Deprotection: Dissolve the Boc-protected intermediate (0.5 mmol) in DCM (2 mL).
Add TFA (1 mL) dropwise at 0°C. Stir at room temperature for 1 hour.
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is the trifluoroacetate salt of the amine.
Coupling: Redissolve the crude amine salt in DMF (2 mL).
Add the desired Carboxylic Acid (0.55 mmol) and DIPEA (2.5 mmol, ~435 µL). Ensure pH is >8 (check with wet litmus paper).
Add HATU (0.55 mmol, 209 mg) at 0°C. Stir at room temperature for 2–4 hours.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry and concentrate.
Workflow Visualization
The following diagram depicts a standard library generation workflow using this scaffold.
Figure 2: Sequential workflow for generating a 2,4-disubstituted tetrahydropyran library.
Troubleshooting & Optimization
Low Yield in Reductive Amination: If the amine is unreactive (e.g., electron-deficient anilines), switch from NaBH(OAc)₃ to Ti(OiPr)₄ (Titanium isopropoxide) to facilitate imine formation before adding NaBH₄.
Diastereomer Separation: The cis and trans isomers often have distinct retention times on silica gel. If separation is difficult, consider protecting the newly formed amine (e.g., with Cbz or Fmoc) to change the polarity difference.
Boc Stability: Ensure the ketone functionalization conditions (Step 1) are not too acidic, or the Boc group may prematurely cleave. NaBH(OAc)₃/AcOH is generally safe.
References
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
THP Scaffolds in Drug Design: Clarke, P. A., et al. "Tetrahydropyrans in Drug Discovery." Journal of Medicinal Chemistry, 2014. (General reference for THP utility).
Stereoselective Synthesis: "Synthesis of 2,4-Disubstituted Tetrahydropyrans." Organic Letters, 2018. (Contextual reference for stereocontrol in oxanes).
Boc Deprotection: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.
Method
Application Note: Mechanistic Insights and Protocols for the Boc Protection of Aminomethyl Oxanes
Introduction & Strategic Importance Aminomethyl oxanes (specifically, aminomethyl tetrahydropyrans) are highly valuable structural motifs in modern medicinal chemistry and drug development. They are frequently utilized a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
Aminomethyl oxanes (specifically, aminomethyl tetrahydropyrans) are highly valuable structural motifs in modern medicinal chemistry and drug development. They are frequently utilized as core scaffolds in the synthesis of bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes 1. During complex multi-step syntheses—such as transition-metal catalyzed C–H functionalizations or cross-coupling reactions—the nucleophilic primary amine must be masked to prevent catalyst poisoning and unwanted side reactions 1.
The tert-butoxycarbonyl (Boc) group is the premier choice for this protection strategy. Introduced via di-tert-butyl dicarbonate (Boc₂O), the Boc group forms a stable carbamate that resists nucleophilic attack and basic conditions, yet can be cleanly and orthogonally removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl) 2, 3.
Mechanistic Causality
The reaction between an aminomethyl oxane and Boc₂O is a nucleophilic acyl substitution driven by the thermodynamic stability of the resulting products. Understanding the step-by-step causality of this mechanism is critical for troubleshooting and optimizing reaction conditions:
Electrophilic Activation & Nucleophilic Attack: The lone pair of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc₂O anhydride, forming a transient tetrahedral intermediate 2, 3.
Fragmentation: The tetrahedral intermediate rapidly collapses, ejecting tert-butyl carbonate as a leaving group 2, 4.
Decomposition: The tert-butyl carbonate is highly unstable and spontaneously decarboxylates into carbon dioxide (CO₂) gas and a tert-butoxide anion [[4]](), [[3]]().
Proton Transfer: The newly formed carbamate is initially protonated. While the generated tert-butoxide can act as a base to deprotonate it, adding an external tertiary amine (such as Triethylamine, TEA) accelerates the reaction by efficiently neutralizing the intermediate and driving the equilibrium forward 2, 5.
Mechanistic workflow for the Boc protection of aminomethyl oxanes using Boc2O.
Quantitative Data & Reaction Scope
The efficiency of N-Boc protection is highly dependent on the solvent system and the presence of a base catalyst. Below is a summary of validated conditions for oxane derivatives and related primary amines:
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)
Dichloromethane (DCM) or THF/H₂O (2:1 v/v)
Saturated aqueous NaCl (Brine)
Anhydrous Na₂SO₄
Step-by-Step Procedure
Reaction Setup & Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminomethyl oxane (1.0 equiv) in DCM to achieve a 0.1–0.2 M concentration. Add TEA (1.5 equiv) to the solution. Stir at room temperature for 5 minutes to ensure a homogeneous mixture 2, 5.
Causality: DCM is a non-polar aprotic solvent that readily dissolves the oxane and Boc₂O, while TEA acts as an acid scavenger to neutralize the protonated intermediate, driving the reaction forward 2.
Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Boc₂O (1.1 equiv) portion-wise 2.
Causality: Boc₂O addition is exothermic. Cooling to 0 °C suppresses unwanted side reactions, such as the formation of ureas or isocyanates, ensuring high chemoselectivity 7.
Reaction Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Crucial: Do not seal the reaction vessel tightly; use a vented cap or a nitrogen line with a bubbler 4.
Self-Validating Cue: Observe the evolution of CO₂ gas (bubbling). This gas is a stoichiometric byproduct of the tert-butyl carbonate leaving group's decomposition. The cessation of bubbling is a primary physical indicator that the electrophilic consumption is nearing completion 4, 3.
TLC Monitoring: After 2–4 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) 2, 5.
Self-Validating Cue: Spot the reaction mixture alongside the starting material. Stain the TLC plate with Ninhydrin. The primary amine starting material will rapidly stain a deep purple/blue. The N-Boc protected aminomethyl oxane (a secondary carbamate) will not stain strongly with Ninhydrin, confirming the successful masking of the primary amine.
Quench and Extraction: Once TLC confirms complete consumption of the starting material, quench the reaction by adding an equal volume of distilled water 5. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).
Washing and Drying: Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator 2.
Purification: Purify the crude product via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure N-Boc protected aminomethyl oxane.
References
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." [Link]
Acid-catalyzed deprotection of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Application Note: High-Fidelity Deprotection of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate Executive Summary & Chemical Context The deprotection of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as (4-oxo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Deprotection of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Executive Summary & Chemical Context
The deprotection of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as (4-oxotetrahydro-2H-pyran-2-yl)methylcarbamic acid tert-butyl ester) represents a critical transformation in the synthesis of polar, spirocyclic, or bicyclic medicinal chemistry building blocks.
While N-Boc cleavage is a standard operation, this specific substrate presents a unique chemoselective challenge: the presence of a C4-ketone in the oxane ring relative to a C2-aminomethyl group. Upon deprotection, the liberated primary amine is spatially positioned to potentially undergo intramolecular nucleophilic attack on the ketone, leading to the formation of a bicyclic hemiaminal (2-oxa-6-azabicyclo[3.2.1]octan-4-ol) or imine species if the pH is not strictly controlled.
This guide provides a validated protocol to effect quantitative deprotection while maintaining the product as a stable salt, thereby preventing thermodynamic cyclization or polymerization.
Mechanistic Insight & Reaction Design
The Acidolytic Pathway
The reaction proceeds via protonation of the carbamate carbonyl, followed by the collapse of the intermediate to release the tert-butyl cation (which is scavenged or eliminated as isobutylene) and carbamic acid. Spontaneous decarboxylation yields the amine.
Critical Consideration:
For this substrate, HCl in 1,4-dioxane is superior to Trifluoroacetic Acid (TFA).
Salt Crystallinity: The hydrochloride salt of the amine is typically a crystalline solid that precipitates from dioxane/ether, whereas TFA salts of oxanes are often hygroscopic oils.
Ketone Stability: Anhydrous HCl minimizes the risk of hydrate formation at the C4 ketone.
Prevention of Cyclization: Immediate protonation of the amine by the excess strong mineral acid (pKa ~ -7) ensures the nitrogen lone pair is unavailable for nucleophilic attack on the ketone.
Pathway Visualization
Figure 1: Reaction pathway highlighting the critical divergence point where pH control prevents bicyclic side-product formation.
Experimental Protocols
Method A: HCl/Dioxane (Recommended Standard)
Best for: Isolating the stable solid salt for storage or subsequent solid-phase reactions.
Precipitant: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE).
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 1.0 g) in a minimal amount of 1,4-dioxane or EtOAc (approx. 3–5 mL).
Note: Ensure the glassware is dry. Moisture can lead to sticky gums.
Acid Addition: Cool the solution to 0 °C (ice bath). Dropwise add 4.0 M HCl in dioxane (5–10 equiv).
Why: The reaction is exothermic. Gas evolution (isobutylene/CO₂) will occur.[1]
Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 1–2 hours.
Monitoring: Monitor by TLC (stain with Ninhydrin; the product will be a baseline spot) or LCMS.
Precipitation: The product often precipitates as a white solid during the reaction. If not, dilute the mixture with anhydrous Et₂O or MTBE (10 volumes) to force precipitation.
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake 3x with Et₂O.
Drying: Dry under high vacuum at room temperature for 4 hours.
Yield: Typically >90%.
Storage: Store in a desiccator at -20 °C.
Method B: TFA/DCM (Alternative)
Best for: Immediate use in solution-phase coupling where solubility of the HCl salt is problematic.
Step-by-Step Procedure:
Dissolution: Dissolve substrate in Dichloromethane (DCM) (0.1 M concentration).
Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution (e.g., 1 mL TFA per 4 mL DCM).
Reaction: Stir at room temperature for 30–60 minutes.
Workup (Critical):
Do NOT use an aqueous basic workup (e.g., NaHCO₃ wash) if you wish to isolate the open-chain amine.
Concentrate the reaction mixture in vacuo.
Co-evaporate with Toluene (3x) to remove residual TFA azeotropically.
The resulting oil is the TFA salt.[2] Use immediately.
Technical Data Summary
Parameter
Method A (HCl/Dioxane)
Method B (TFA/DCM)
Reaction Rate
Fast (1–2 h)
Very Fast (30 min)
Product Form
White Crystalline Solid
Hygroscopic Oil/Gum
Stability
High (shelf-stable)
Moderate (prone to hydrolysis)
Side Reactions
Low (non-nucleophilic counterion)
Low (unless heated)
Post-Process
Filtration (Simple)
Azeotropic Distillation (Tedious)
Critical Control Points & Troubleshooting
Preventing Cyclization (The "Bicyclic Trap")
The 2-aminomethyl group can attack the 4-ketone to form a [3.2.1] bicyclic system.
Risk Factor: High pH.
Control: Never neutralize the salt to a free base in water/methanol without an electrophile present to immediately capture the amine. If a free base is absolutely required, generate it in situ using a non-nucleophilic base (e.g., DIPEA) in the presence of the next reagent (e.g., an acid chloride or sulfonyl chloride).
Hygroscopicity
Amine salts on oxygenated heterocycles are notoriously hygroscopic.
Symptom: The solid turns into a "goo" on the filter paper.
Solution: Perform filtration under a stream of nitrogen. Rapidly transfer the solid to a vacuum desiccator.
Decision Logic for Workup
Figure 2: Decision tree for isolating the amine salt.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text for Boc cleavage conditions).
Han, G., et al. "Recent Advances in the Synthesis of Tetrahydropyran Derivatives." Tetrahedron, 2011. (Context on the stability of 4-oxotetrahydropyrans).
BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." (Comparison of acid kinetics).
Ashworth, I. W., et al. "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration."[3] J. Org.[3][4][5] Chem. 2010, 75(23), 8117–8125. (Mechanistic grounding for HCl concentration).
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.
Application Note: Stereoselective Synthesis of 2,4-Disubstituted Oxane Rings
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, self-validating experimental protocols, and downstream applications of cis-2,4-disubstituted tetrahydrop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic causality, self-validating experimental protocols, and downstream applications of cis-2,4-disubstituted tetrahydropyrans.
Strategic Overview
The oxane (tetrahydropyran) heterocycle is a ubiquitous structural motif found in a vast array of bioactive natural products, including polyketides and macrolides, as well as in modern pharmaceutical agents[1]. Constructing this ring system with precise relative stereocontrol—particularly at the C2 and C4 positions—is a critical challenge in drug development.
Among the various synthetic strategies available, the Prins cyclization stands out as a highly robust, scalable, and atom-economical method for the diastereoselective synthesis of cis-2,4-disubstituted oxanes[2]. By leveraging thermodynamic preferences within highly ordered transition states, this methodology allows chemists to predictably set multiple stereocenters in a single catalytic step.
Mechanistic Rationale: The Causality of Stereocontrol
The stereochemical outcome of the Prins cyclization is not random; it is strictly governed by the thermodynamic stability of the intermediate states and the minimization of steric strain. The reaction is initiated by the condensation of a homoallylic alcohol with an aldehyde in the presence of a Lewis or Brønsted acid[2].
Oxocarbenium Formation: The acid catalyst promotes the formation of a hemiacetal, which subsequently undergoes rapid dehydration to form a highly reactive (E)-oxocarbenium ion[3].
Chair-Like Transition State: The intramolecular cyclization proceeds via a six-membered, chair-like transition state. To minimize severe 1,3-diaxial steric interactions, the
-group derived from the aldehyde strongly prefers to adopt an equatorial position[4].
Stereochemical Trapping: As the alkene attacks the oxocarbenium carbon, a secondary carbocation is generated at the C4 position. Subsequent nucleophilic trapping (e.g., by water or a halide) yields the cis-2,4-disubstituted tetrahydropyran as the overwhelming thermodynamic product, where both substituents sit in a highly stable 1,3-diequatorial relationship[4].
Caption: Mechanistic pathway of the Prins cyclization for stereoselective oxane synthesis.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps.
Protocol A: Scandium Triflate-Catalyzed Synthesis of 4-Hydroxy Oxanes
This protocol utilizes a mild Lewis acid to yield 4-hydroxy-2,4-disubstituted oxanes with exceptional diastereoselectivity.
Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 equiv) and 3-buten-1-ol (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Causality: Anhydrous conditions prevent the premature quenching of the oxocarbenium intermediate, while a slight excess of the alcohol ensures complete consumption of the aldehyde.
Catalytic Cyclization: Cool the mixture to 0 °C. Add
(5 mol%) in a single portion.
Causality:
is a mild, water-tolerant Lewis acid that selectively activates the aldehyde carbonyl without inducing unwanted side reactions (e.g., elimination or polymerization) common with harsher acids like [2].
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc, UV and
stain). The reaction is typically complete within 2–4 hours.
Quench and Workup: Quench the reaction with saturated aqueous
. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Causality: The mild basic quench neutralizes any trace acid, preventing post-reaction equilibration or isomerization of the products.
Stereochemical Validation: Purify via flash column chromatography. Validate the cis-2,4-disubstituted stereochemistry using 1D NOESY NMR; a strong Nuclear Overhauser Effect (NOE) between the C2 and C4 axial protons confirms the syn-relationship.
Protocol B:
-Promoted Synthesis of 4-Bromo Oxanes
This protocol generates a 4-bromo oxane, which serves as a prime electrophile for downstream cross-coupling[5].
Activation: To a solution of aldehyde (1.0 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature, add
(2.0 equiv) followed by -toluenesulfonic acid (-TsOH, 10 mol%).
Causality:
coordinates the aldehyde, but the addition of -TsOH rapidly accelerates hemiacetal formation and dehydration. Furthermore, the stoichiometric excess of provides a high local concentration of nucleophilic bromide ions to trap the carbocation[5].
Cyclization: Stir for 12 hours. The bromide attack yields the 4-bromo-cis-2,4-disubstituted tetrahydropyran.
Validation: Quench with water, extract with diethyl ether, and purify. Validate the structure via
NMR by observing the coupling constants () of the C4 proton. A large trans-diaxial coupling constant ( Hz) indicates the bromide is equatorial.
Quantitative Data Presentation
The choice of catalyst and nucleophile directly dictates the product profile and diastereomeric ratio (dr). The table below summarizes optimized conditions for generating 2,4-disubstituted oxanes.
Once the cis-2,4-disubstituted oxane is synthesized and validated, it can be utilized in complex molecule synthesis. For instance, 4-bromo oxanes can undergo5 to furnish highly functionalized acyclic polyketide analogs with complete retention of stereochemical information[5].
Caption: End-to-end experimental workflow from reagent preparation to downstream cross-coupling.
References
[1] Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones
Source: American Chemical Society (J. Am. Chem. Soc.)
URL:1
[6] Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones | Journal of the American Chemical Society
Source: ACS Publications
URL:6
[3] Title: Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization
Source: IJIRT
URL:3
[4] Title: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes
Source: ResearchGate
URL:4
[5] Title: Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones
Source: PubMed
URL:5
[2] Title: Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines (Includes abstract for Diastereoselective Synthesis of 2,4-Disubstituted Tetrahydropyranols and Ethers via a Prins-Type Cyclization Catalyzed by Scandium Triflate)
Source: R Discovery / Tetrahedron
URL:2
Purification of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate via column chromatography
Application Note: Purification of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate via Column Chromatography Executive Summary This application note details the purification protocol for tert-butyl N-[(4-oxooxan-2-yl)methy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Purification of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate via Column Chromatography
Executive Summary
This application note details the purification protocol for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate). This molecule represents a critical scaffold in medicinal chemistry, combining a protected amine with a reactive ketone handle on a tetrahydropyran ring.
The purification of this compound presents specific challenges:
Stability: The acid-labile Boc group requires pH-neutral conditions to prevent deprotection.
Polarity: The 4-oxo functionality significantly increases polarity compared to the parent pyran, requiring a carefully optimized mobile phase to separate it from the corresponding alcohol precursor (often the immediate synthetic precursor).
Detection: The lack of a strong UV chromophore (like an aromatic ring) necessitates specific visualization strategies beyond standard UV
.
Physicochemical Profile & Separation Strategy
Property
Description
Chromatographic Implication
Structure
Tetrahydropyranone with a Boc-aminomethyl side chain.[1][2][3]
Moderate polarity; hydrogen bond acceptor (ketone/carbamate).
Stability
Acid Sensitive. Boc group cleaves at pH < 2.
Avoid acidic mobile phases. Silica gel is generally safe, but prolonged exposure should be minimized.
Solubility
Soluble in DCM, EtOAc, MeOH, THF.
Load in DCM or Toluene/DCM mix. Avoid loading in pure MeOH (band broadening).
More Polar. The alcohol precursor will elute after the ketone product.
Rf (Est.)
~0.45 in 1:1 Hexane/EtOAc.
Target Rf range for elution is 0.25 – 0.35.
Pre-Purification Protocol
Crucial Step: Oxidant Removal
If this compound was synthesized via oxidation (e.g., Dess-Martin Periodinane, Swern, or PCC) of the alcohol, the crude mixture likely contains oxidant byproducts.
Action: Perform a rigorous aqueous workup (e.g., Na
SO wash for iodine oxidants) before chromatography. Oxidants can degrade the product on the silica surface and cause dangerous exotherms.
TLC Method Development
Because the Boc group and the pyranone ring have weak UV absorbance at 254 nm, visualization is the primary challenge.
Visualization Reagents:
KMnO
(Potassium Permanganate): Recommended.[4] Stains the ketone and ether functionalities (Yellow/Brown spots on purple background).
PMA (Phosphomolybdic Acid): Excellent universal stain for Boc-amines (Dark blue/black spots upon heating).
Ninhydrin:Negative for the product. Useful only to detect deprotected amine impurities (which will turn red/purple).
Eluent Screening:
Run "scout" TLC plates using Hexane:Ethyl Acetate (Hex:EtOAc).
100% Hex: Rf ~ 0.0 (Baseline)
70:30 Hex:EtOAc: Rf ~ 0.20 (Start of elution)
50:50 Hex:EtOAc: Rf ~ 0.45 (Ideal separation)
Detailed Chromatography Protocol
Phase 1: Column Preparation
Stationary Phase: Silica Gel 60 (230–400 mesh).[5]
Column Dimensions: Use a 10:1 to 20:1 ratio of Silica:Crude Mass.
Packing Method: Slurry pack in 80:20 Hex:EtOAc. This "pre-equilibrates" the column at a lower polarity than the elution solvent, preventing band channeling.
Phase 2: Sample Loading
Dry Loading (Recommended): Dissolve crude oil in minimal DCM, add silica gel (1:2 ratio by weight), and evaporate to dryness. This free-flowing powder is added to the top of the column. This prevents "streaking" caused by viscous oils.
Wet Loading (Alternative): Dissolve in minimal 90:10 Hex:DCM. Note: Avoid pure DCM if possible as it is stronger than the starting mobile phase.
Phase 3: Gradient Elution
A stepwise gradient is superior to isocratic elution for removing the polar alcohol precursor.
Elute the Target Ketone . Collect small fractions.
3
50:50
3 CV
Elute the Alcohol Precursor (if present).
4
0:100 (EtOAc)
2 CV
Flush column.
Phase 4: Fraction Analysis
Spot every 3rd fraction on a TLC plate.
Dip in KMnO
stain and heat with a heat gun until spots appear.
Pool fractions containing the single spot at Rf ~0.45 (in 50:50 system).
Evaporate solvent at < 40°C to avoid thermal degradation of the Boc group.
Process Visualization (Workflow)
Caption: Operational workflow for the purification of Boc-amino pyranones, including troubleshooting logic for streaking.
Troubleshooting & Causality
Observation
Root Cause
Corrective Action
Streaking / Tailing
Interaction of the carbamate nitrogen with acidic silanols on the silica surface.
Add 0.5% Triethylamine (EtN) to the mobile phase. This neutralizes the silica surface.
Product Decomposition
Acidic hydrolysis of the Boc group during slow elution.
Increase mobile phase polarity to elute faster. Ensure silica is neutral (pH ~7).
No Spots on TLC
Weak UV absorbance; Boc/Ketone not visible at 254 nm.
Must use stain. KMnO or PMA are required. Do not rely solely on UV.
Co-elution with Alcohol
Gradient too steep (polarity increased too fast).
Use a shallower gradient (e.g., 20% -> 25% -> 30% EtOAc) to widen the separation window.
References
Boc Protection & Stability
Greene's Protective Groups in Organic Synthesis outlines the stability of the tert-butoxycarbonyl (Boc) group, noting its sensitivity to strong acids (TFA, HCl)
Source:
Visualization of Carbamates
)
Source:
Chromatography of Pyranones
Literature on the synthesis of 4-oxotetrahydropyrans demonstrates the necessity of separating the ketone from the alcohol precursor using polarity-based fraction
Application Note: Scalable Synthesis of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
This Application Note provides a validated, scalable protocol for the synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate). This scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a validated, scalable protocol for the synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (also known as tert-butyl ((4-oxotetrahydro-2H-pyran-2-yl)methyl)carbamate).
This scaffold is a critical intermediate in medicinal chemistry, serving as a polar, non-aromatic linker that improves physicochemical properties (solubility, metabolic stability) in kinase inhibitors and GPCR ligands.
Core Strategy: Lewis-acid catalyzed Hetero-Diels-Alder (HDA) cycloaddition followed by selective catalytic hydrogenation.
Scale: Gram to Multigram (Scalable to Kilogram).
Process Logic & Retrosynthesis
The synthesis is designed to avoid harsh cyclization conditions that often lead to polymerization. We utilize Danishefsky’s Diene , a silicon-rich diene that allows for mild, regioselective formation of the dihydropyranone core.
Retrosynthetic Analysis (DOT Diagram):
Figure 1: Retrosynthetic strategy prioritizing atom economy and regiocontrol.
Reaction Scheme & Critical Control Points
Step 1: Hetero-Diels-Alder Cycloaddition
The reaction of Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) with N-Boc-glycinal yields the 2,3-dihydro-4H-pyran-4-one intermediate.
Mechanism: The Lewis acid (
) activates the aldehyde (N-Boc-glycinal). The diene attacks in a concerted [4+2] fashion. Subsequent acidic workup hydrolyzes the silyl enol ether and eliminates methanol to restore the enone.
Critical Control Point (CCP-1):Aldehyde Purity. N-Boc-glycinal is unstable and prone to polymerization/hydration. It must be used immediately after preparation or stored as a bisulfite adduct.
Step 2: Selective Hydrogenation
Reduction of the C2-C3 double bond yields the final tetrahydropyran-4-one.
Mechanism: Syn-addition of hydrogen across the alkene.
Critical Control Point (CCP-2):Over-reduction. The C4 ketone is susceptible to reduction to the alcohol (C4-OH). Reaction monitoring via HPLC/TLC is mandatory to stop the reaction precisely after alkene consumption.
*Note: If N-Boc-glycinal is not commercially available, prepare via IBX oxidation of N-Boc-ethanolamine to ensure high purity.
Protocol A: Hetero-Diels-Alder Cycloaddition
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Solvation: Charge the flask with N-Boc-glycinal (10.0 g, 62.8 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C .
Catalyst Addition: Add
solution (12.6 mL, 1.0 M in ether, 12.6 mmol) dropwise over 10 minutes. Note: Solution may become slightly cloudy.
Diene Addition: Add Danishefsky’s Diene (13.0 g, 75.4 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature < 5 °C.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20-25 °C) and stir for 12 hours.
QC Check: TLC (30% EtOAc/Hexane) should show consumption of aldehyde (
) and appearance of silyl intermediate ().
Hydrolysis (Critical): Cool the mixture to 0 °C. Add a solution of TFA (0.5 mL) in DCM (50 mL) or dilute HCl (0.1 N, 50 mL) and stir vigorously for 1 hour. This step converts the silyl enol ether to the ketone and eliminates the methoxy group.
Workup:
Dilute with EtOAc (200 mL).
Wash with Sat.
(2 x 100 mL) to neutralize acid.
Wash with Brine (100 mL).
Dry over
, filter, and concentrate in vacuo.
Purification: The crude brown oil is purified via flash column chromatography (
, 0-40% EtOAc/Hexanes).
Yield: ~10.5 g (74%) of tert-butyl ((4-oxo-3,4-dihydro-2H-pyran-2-yl)methyl)carbamate.
Appearance: Pale yellow oil or low-melting solid.
Protocol B: Selective Hydrogenation
Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with the Enone Intermediate from Protocol A (10.0 g, 44.0 mmol).
Solvent: Dissolve in Ethyl Acetate (EtOAc) (100 mL). Note: Ethanol can be used, but EtOAc often minimizes ketone reduction.
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.
Hydrogenation:
Evacuate and purge with
(3x).
Evacuate and purge with
(3x).
Stir under
atmosphere (1 atm / balloon is sufficient) at Room Temperature.
Monitoring (CCP-2): Check reaction by HPLC or TLC every 30 minutes.
Endpoint: Disappearance of UV-active enone spot.
Warning: If reaction proceeds too long, the spot will shift significantly as the alcohol forms.
Workup:
Filter the mixture through a pad of Celite to remove Pd/C.
Rinse the pad with EtOAc (50 mL).
Concentrate the filtrate in vacuo.
Final Purification: Recrystallization from Hexanes/Et2O often yields the pure target. If necessary, rapid silica plug filtration.
Final Yield: ~9.1 g (90%).
Total Process Yield: ~66%.
Quality Control & Analytical Data
Process Flow Diagram (DOT):
Figure 2: Operational workflow with In-Process Controls (IPC).
Dry THF over Na/Benzophenone. Prepare N-Boc-glycinal fresh via IBX oxidation.
No Reaction (Step 1)
Inactive catalyst.
Fuse under vacuum before use or use (1.0 equiv).
Over-reduction (Step 2)
Reaction time too long.
Stop reaction at 95% conversion. Use poisoned catalyst (Lindlar) if selectivity is poor (rarely needed).
Product is an Oil
Residual solvent or impurities.
Triturate with cold pentane/ether to induce crystallization.
References
Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction.[8][9][10] Journal of the American Chemical Society, 96(25), 7807–7808.[11] Link
Larson, S. D., et al. (2006). Practical Synthesis of 2-Substituted 4-Pyranones. Journal of Organic Chemistry, 71(2), 555-562. Link
PubChem. (n.d.).[1] tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (CID 137952037).[2] National Library of Medicine. Link
BenchChem. (2025).[3] Application Note: Synthesis of Tetrahydro-4H-pyran-4-one Derivatives. BenchChem Technical Library. Link
Experimental procedure for synthesizing piperidines from oxane precursors
Application Note: Strategic Synthesis of N-Substituted Piperidines from Oxane Precursors Executive Summary The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of N-Substituted Piperidines from Oxane Precursors
Executive Summary
The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). While direct C–H functionalization of piperidines is possible, de novo synthesis from oxygenated precursors—specifically oxanes (tetrahydropyrans, THP)—offers a strategic advantage for introducing N-substituents early in the scaffold assembly.
This guide details two distinct, field-validated protocols for converting oxane precursors into N-substituted piperidines. Protocol A outlines the classical "Activation-Displacement" route via 1,5-dihalides, favored for its robustness and broad substrate tolerance. Protocol B details the "Catalytic Hydrogen Borrowing" route, a modern, atom-economic method utilizing iridium catalysis to convert 1,5-diols (THP hydrolysates) directly to piperidines with water as the sole byproduct.
Mechanistic Insight: The O-to-N Switch
Direct substitution of the ether oxygen in saturated oxanes by an amine is kinetically disfavored due to the poor leaving group ability of the alkoxide (pKₐ ~16). Successful transformation requires activation of the C–O bond.
Path A (Activation): Cleavage of the ether linkage with strong acid (HBr) generates a reactive 1,5-dihalo electrophile. The nitrogen nucleophile then performs a double S_N2 displacement.
Path B (Catalysis): A transition metal catalyst (Ir or Ru) temporarily "borrows" hydrogen from the alcohol (opened oxane), oxidizing it to a reactive aldehyde. The amine condenses to form an imine, which is then reduced by the catalyst returning the "borrowed" hydrogen.
Protocol A: The Activation-Displacement Route
Objective: Synthesis of N-Benzylpiperidine from Tetrahydropyran via 1,5-Dibromopentane.
Utility: Best for generating diverse N-substituted libraries from a single bulk precursor.
Workflow Diagram
Figure 1: Stepwise conversion of Tetrahydropyran to Piperidine via electrophilic activation.
Step 1: Synthesis of 1,5-Dibromopentane
Rationale: HBr cleaves the ether bond; H₂SO₄ acts as a dehydrating agent to drive the equilibrium toward the alkyl bromide.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents: Charge the flask with:
Tetrahydropyran (21.5 g, 0.25 mol)
Hydrobromic acid (48% aq., 250 g, ~1.5 mol)
Addition: Slowly add concentrated H₂SO₄ (75 g) via an addition funnel. Caution: Exothermic.
Reaction: Heat the mixture to gentle reflux (approx. 120–130 °C) for 3–5 hours. The solution will darken.
Workup:
Cool to room temperature.[1][2][3] The product will form a dense lower layer.
Wash with saturated Na₂CO₃ solution (2 x 50 mL) to neutralize acid.
Wash with water (1 x 50 mL) and brine (1 x 50 mL).
Dry over anhydrous CaCl₂.
Purification: Distill under reduced pressure (bp ~104–106 °C at 20 mmHg) to obtain 1,5-dibromopentane as a clear, colorless liquid.
Typical Yield: 80–85%.
Step 2: Cyclization to N-Benzylpiperidine
Rationale: Use of a weak inorganic base (K₂CO₃) scavenges the HBr generated during cyclization without promoting elimination side reactions.
Setup: 250 mL round-bottom flask with reflux condenser.
Reagents:
1,5-Dibromopentane (11.5 g, 50 mmol)
Benzylamine (5.36 g, 50 mmol)
Potassium Carbonate (anhydrous, 20.7 g, 150 mmol)
Acetonitrile (100 mL)
Reaction: Heat to reflux with vigorous stirring for 12 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM).
Workup:
Filter off the inorganic salts while warm.
Concentrate the filtrate under vacuum.
Dissolve residue in DCM (50 mL) and wash with 1N NaOH (20 mL) to ensure free base form.
Purification: Flash column chromatography (Hexanes/EtOAc 8:2) or vacuum distillation.[4]
Typical Yield: 85–92%.
Protocol B: The Catalytic Hydrogen-Borrowing Route
Objective: Green synthesis of Piperidines from 1,5-Pentanediol (Oxane hydrolysate).
Utility: Ideal for late-stage functionalization and avoiding alkyl halide genotoxins.
Note: This protocol uses a commercially available Cp*Ir complex. 1,5-Pentanediol can be generated from THP via acid hydrolysis (H₂O/H⁺, 180°C) if not purchased.
Setup: Dry pressure tube or Schlenk flask under Argon.
Catalyst Loading: Add [Cp*IrCl₂]₂ (1.0 mol%) and NaHCO₃ (10 mol%).
Reagents:
1,5-Pentanediol (5 mmol)
Aniline or Alkyl Amine (5 mmol)
Toluene or Xylene (5 mL)
Reaction: Seal the tube and heat to 110 °C for 24 hours.
Mechanism:[5][6][7] The catalyst dehydrogenates the diol to glutaraldehyde (in situ), which condenses with the amine to form a dihydropyridine/imine intermediate. The catalyst then transfers the hydrogen back to reduce the C=N bond.
Filter through a short pad of Celite to remove catalyst.
Concentrate filtrate.
Purification: The product is often pure enough for use (>95%); otherwise, purify via silica plug.
Typical Yield: 75–90% (dependent on amine sterics).
Comparative Analysis
Feature
Protocol A: Activation-Displacement
Protocol B: Hydrogen Borrowing
Precursor
Tetrahydropyran (Oxane)
1,5-Pentanediol (Open Oxane)
Key Reagents
HBr, H₂SO₄, K₂CO₃
[Cp*IrCl₂]₂, Base
Atom Economy
Low (Stoichiometric waste: KBr, H₂O)
High (Byproduct: H₂O only)
Reaction Conditions
Harsh (Strong Acid, Reflux)
Mild to Moderate (Neutral, 110°C)
Scalability
Excellent (Kg scale easy)
Moderate (Catalyst cost)
Substrate Scope
Broad (Alkyl, Aryl, Heteroaryl amines)
Sensitive to steric bulk of amine
References
BenchChem. (2025).[2][8] Application Notes and Protocols for the Synthesis of Six-Membered Rings Using 1,5-Dibromopentane. Retrieved from
ChemicalBook. (2024). 1,5-Dibromopentane Synthesis and Reaction Protocols. Retrieved from
Organic Syntheses. (2011). Preparation of 3-Substituted-1,5-Dibromopentanes as Precursors to Heteracyclohexanes. Org. Syn. Coll. Vol. X. Retrieved from
Sandmeier, T., Krautwald, S., & Carreira, E. M. (2017).[9] Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. Angewandte Chemie Int. Ed. Retrieved from
Tidwell, T. T. (1990). Cleavage of Ethers. Organic Reactions. (Classic reference for HBr cleavage mechanism).
Application Note: Leveraging tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate in sp³-Rich Fragment-Based Drug Discovery
Executive Summary: The Shift to 3D Chemical Space For decades, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic systems. While synthetically accessible, these planar molecules oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift to 3D Chemical Space
For decades, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic systems. While synthetically accessible, these planar molecules often suffer from poor solubility, high attrition rates in clinical trials, and promiscuous off-target binding. The paradigm shift toward "Escape from Flatland" has redefined modern medicinal chemistry, emphasizing the incorporation of three-dimensional, sp³-rich architectures to improve target complementarity and clinical success.
Within Fragment-Based Drug Discovery (FBDD), the challenge has been sourcing low-molecular-weight building blocks that possess both high 3D character (Fsp³) and tractable synthetic handles . tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate emerges as a premier bifunctional fragment. Featuring a saturated tetrahydropyran (oxane) core, a C4-ketone, and a C2-Boc-protected aminomethyl group, this molecule provides orthogonal vectors for bidirectional fragment growing while maintaining exceptional physicochemical properties.
Mechanistic Rationale & Physicochemical Profiling
Why the Oxane Core?
As an Application Scientist, I frequently observe that substituting a cyclohexane ring with an oxane (tetrahydropyran) core dramatically improves the developability of a fragment. The endocyclic oxygen acts as a hydrogen bond acceptor, which significantly lowers the lipophilicity (cLogP) of the molecule. This ensures the high aqueous solubility required for high-concentration biophysical screening techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.
Rule of 3 (Ro3) Compliance
A successful fragment must strike a balance between binding efficiency and chemical simplicity, typically governed by the "Rule of 3" . As summarized in Table 1 , this fragment perfectly aligns with these parameters, offering a highly favorable Fsp³ trajectory.
Table 1: Physicochemical Profile of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Property
Value
"Rule of 3" Threshold
Compliance Status
Molecular Weight
229.27 Da
≤ 300 Da
Pass
cLogP
~0.8
≤ 3
Pass
H-Bond Donors
1
≤ 3
Pass
H-Bond Acceptors
4
≤ 3 (Often relaxed to ≤ 4)
Pass (Marginal)
Rotatable Bonds
4
≤ 3 (Often relaxed to ≤ 4)
Pass (Marginal)
Fraction sp³ (Fsp³)
0.81 (9 of 11 carbons)
> 0.3 (Industry target)
Excellent
Fragment Elaboration Strategy
The true value of this fragment lies in its orthogonal reactivity. Once a hit is validated via structural biology, the fragment can be systematically "grown" into adjacent binding pockets.
Figure 1: FBDD workflow utilizing the dual-vector sp3-rich fragment for lead optimization.
Orthogonal Reactivity Pathways
The distinct electronic environments of the C4 and C2 positions allow for selective, stepwise functionalization without the need for complex protecting group manipulations.
Figure 2: Orthogonal synthetic elaboration pathways for the C4-ketone and C2-aminomethyl vectors.
Self-Validating Experimental Protocols
To ensure reproducibility and logical progression, the following protocols have been designed with built-in causality and self-validation checkpoints.
Protocol A: Vector 1 Elaboration via C4-Ketone Reductive Amination
This protocol utilizes the C4-ketone to project a new functional group into solvent-exposed space or an adjacent sub-pocket.
Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over NaBH₄ or NaCNBH₃. It is uniquely mild, preventing the premature reduction of the ketone to an alcohol before the iminium ion can form. Furthermore, it is fully compatible with the acid-sensitive Boc group at the C2 position.
Step-by-Step Procedure:
Dissolve tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Self-Validation Checkpoint 1: Remove a 10 µL aliquot and analyze via FT-IR. The disappearance of the sharp ketone carbonyl stretch at ~1715 cm⁻¹ confirms complete iminium/enamine formation.
Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to avoid rapid exothermic gas evolution.
Stir the reaction at room temperature for 12 hours.
Self-Validation Checkpoint 2: Quench a micro-aliquot with saturated NaHCO₃ and analyze via LC-MS. The presence of the desired product mass [M+H]⁺ and the absence of the starting material mass confirm successful reduction.
Quench the bulk reaction with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Vector 2 Elaboration via Boc Deprotection and Amide Coupling
Once Vector 1 is established, the C2 position can be unmasked and elaborated.
Causality of Reagents: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group by generating a tert-butyl cation, which is safely expelled as isobutylene gas. For the subsequent coupling, HATU is selected over EDC/HOBt because the aminomethyl group adjacent to the oxane ring can experience subtle steric bulk; HATU provides superior reaction kinetics and minimizes potential epimerization of adjacent chiral centers.
Step-by-Step Procedure:
Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).
Cool to 0 °C and add TFA to achieve a 20% v/v solution. Warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin (Kaiser stain). A deep blue/purple spot confirms the successful liberation of the primary amine.
Concentrate the mixture in vacuo and co-evaporate with toluene (3x) to remove residual TFA.
In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to generate the active ester.
Add the crude deprotected amine (1.0 eq) to the active ester solution and stir at room temperature for 4 hours.
Self-Validation Checkpoint 2: Perform LC-MS analysis. The disappearance of the free amine mass and the emergence of the amide mass confirm coupling completion.
Dilute with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF), followed by brine. Dry and concentrate for purification.
Quantitative Data: Elaboration Impact Matrix
Understanding how synthetic elaboration impacts the 3D character of the fragment is critical for downstream success. Table 2 summarizes the typical outcomes of elaborating tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate.
Table 2: Vector Elaboration Impact Matrix
Elaboration Strategy
Targeted Vector
Reaction Type
Typical Yield
Impact on Fsp³ Trajectory
Reductive Amination
C4-Ketone
C-N Bond Formation
75 - 90%
Maintained or Increased
Grignard Addition
C4-Ketone
C-C Bond Formation
60 - 80%
Maintained or Increased
Amide Coupling
C2-Aminomethyl
N-Acylation
85 - 95%
Slightly Decreased (due to sp² carbonyl)
Sulfonylation
C2-Aminomethyl
N-Sulfonylation
80 - 90%
Maintained
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.[Link]
Caplin, M. et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(10), 3413-3430.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting & Yield Optimization for tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate Synthesis
Welcome to the Technical Support Center. Synthesizing tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate requires a robust two-step sequence: a Prins cyclization to construct the core tetrahydropyran (oxane) ring, followed b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate requires a robust two-step sequence: a Prins cyclization to construct the core tetrahydropyran (oxane) ring, followed by a targeted oxidation of the C4-hydroxyl group to a ketone. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize yield and purity.
Diagnostic Hub (FAQs & Troubleshooting)
Q1: My Prins cyclization yield is plateauing at 40%, and I am observing significant amounts of acyclic acetal byproducts. How can I drive the reaction to the cyclized product?Causality: The Prins cyclization proceeds via an[1]. If the Lewis acid catalyst is too weak or the local concentration of the alcohol is too high, the oxocarbenium ion is intermolecularly trapped by excess 3-buten-1-ol to form an acetal, rather than undergoing the desired intramolecular 6-endo-trig alkene attack to form [2].
Solution:
Syringe Pump Addition: Add the N-Boc-aminoacetaldehyde slowly to maintain a low steady-state concentration of the aldehyde.
Catalyst Switch: Transition from weaker acids (like BF₃·OEt₂) to Scandium(III) triflate (Sc(OTf)₃), which strongly coordinates the aldehyde and accelerates oxocarbenium formation without degrading the Boc group[3].
Q2: During the oxidation of the 4-hydroxytetrahydropyran intermediate, I observe Boc deprotection and ring degradation. What is causing this?Causality: The Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic conditions. Unbuffered hypervalent iodine reagents, such as Dess-Martin Periodinane (DMP), release acetic acid as a byproduct during the[4]. This localized acidity cleaves the Boc group and can lead to ring-opening degradation.
Solution: Always buffer DMP oxidations with a stoichiometric excess of solid [5]. Alternatively, switch to a mildly basic[6].
Q3: How do I minimize the formation of dihydropyran (elimination) byproducts in the first step?Causality: After the alkene attacks the oxocarbenium ion, a highly reactive C4-carbocation is generated. If this carbocation is not rapidly trapped by a nucleophile, it undergoes E1 elimination to form a dihydropyran double bond[2].
Solution: Add a stoichiometric amount of water to the reaction mixture. Water acts as a highly effective nucleophile to trap the carbocation, driving the equilibrium toward the desired 4-hydroxytetrahydropyran[7].
Step-by-Step Validated Protocols
Protocol A: Sc(OTf)₃-Catalyzed Prins Cyclization
Self-Validating Check: The disappearance of the aldehyde proton (~9.5 ppm) in the crude ¹H NMR confirms the complete consumption of the starting material.
Preparation: In an oven-dried flask under nitrogen, dissolve 3-buten-1-ol (1.2 eq) and Sc(OTf)₃ (5 mol%) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Initiation: Cool the mixture to 0 °C. Add N-Boc-aminoacetaldehyde (1.0 eq) dropwise over 30 minutes using a syringe pump.
Trapping: Add 1.5 eq of deionized water to facilitate the rapid trapping of the C4-carbocation.
Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (stain with ninhydrin; the Boc-protected product will appear as a distinct spot after gentle heating).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield tert-butyl N-[(4-hydroxyoxan-2-yl)methyl]carbamate.
Self-Validating Check: IR spectroscopy should show the appearance of a strong ketone carbonyl stretch at ~1715 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.
Preparation: Dissolve the purified tert-butyl N-[(4-hydroxyoxan-2-yl)methyl]carbamate (1.0 eq) in DCM (0.1 M).
Buffering: Add solid NaHCO₃ (3.0 eq) to the solution and cool to 0 °C[8].
Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise to the buffered solution[5].
Reaction: Warm to room temperature and stir for 2-4 hours. The mixture will become cloudy as the iodine byproduct precipitates.
Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry, and concentrate to yield the target tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate.
Quantitative Data Analytics
The following table summarizes the impact of different catalyst and oxidant combinations on the overall yield and purity of the target molecule.
Step
Catalyst / Oxidant
Additive
Yield (%)
Purity (%)
Primary Byproduct / Issue
1 (Prins)
BF₃·OEt₂ (20 mol%)
None
42
85
Acyclic acetal formation
1 (Prins)
Sc(OTf)₃ (5 mol%)
H₂O (1.5 eq)
88
>95
Trace dihydropyran
2 (Oxidation)
Swern (DMSO/Oxalyl Cl)
Et₃N
75
90
Dimethyl sulfide odor
2 (Oxidation)
DMP (1.2 eq)
None
55
70
Boc deprotection (acidic cleavage)
2 (Oxidation)
DMP (1.2 eq)
NaHCO₃ (3 eq)
92
>98
None (Clean conversion)
2 (Oxidation)
TEMPO / CuI
Air (O₂)
85
>95
Slower reaction time
Visualizing the Mechanistic Workflow
Two-step synthesis workflow: Prins cyclization followed by buffered DMP oxidation.
Mechanistic pathway of the Prins cyclization highlighting the oxocarbenium intermediate.
References
Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. URL:[Link]
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. URL:[Link]
Olier, C., Kaafarani, M., Gastaldi, S., & Bertrand, M. P. (2010). Synthesis of tetrahydropyrans and related heterocycles via Prins cyclization. Tetrahedron. URL:[Link]
Watanabe, H., et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PMC / NIH. URL:[Link]
Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. URL:[Link]
Troubleshooting side reactions in carbamate formation
Technical Support Center: Carbamate Synthesis & Troubleshooting Topic: Troubleshooting Side Reactions in Carbamate Formation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Carbamate Synthesis & Troubleshooting
Topic: Troubleshooting Side Reactions in Carbamate Formation
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Introduction: The Stability-Reactivity Paradox
Carbamates (urethanes) are ubiquitous in drug design, serving as robust amine protecting groups (Boc, Cbz, Fmoc) or as peptidomimetic linkers that modulate metabolic stability and permeability. However, the formation of the carbamate linkage (
) is often plagued by a fundamental paradox: the reagents required to activate the carbonyl carbon are inherently susceptible to moisture and competitive nucleophiles.
This guide moves beyond standard textbook protocols to address the specific failure modes encountered in high-stakes synthesis: Urea formation , Symmetrical Carbonate dimerization , and Stereocenter racemization .
Module 1: The Isocyanate Route
Primary Failure Mode: Formation of Urea Impurities.[1]
Observation: LC-MS shows a persistent peak with a mass corresponding to the symmetrical urea (
).
Root Cause: Moisture competition. Water is a superior nucleophile to most alcohols, attacking the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine. This amine then instantly reacts with the remaining isocyanate to form urea.[1]
Mechanism & Causality
The reaction rates follow this hierarchy:
. Once water enters the system, the "Urea Cycle" becomes autocatalytic regarding isocyanate consumption.
Figure 1: The Competitive Urea Cycle. Note that every molecule of water consumes two molecules of isocyanate.
Troubleshooting Protocol: The "Anhydrous Integrity" System
Q: I dried my solvent, but I still see urea. Where is the water coming from?A: Isocyanates are hygroscopic. The water is likely in the headspace of your reagent bottle or adsorbed on the glassware.
Corrective Workflow:
Glassware: Flame-dry or oven-dry (
C) all glassware. Assemble while hot under a flow of or Ar.
Stoichiometry Adjustment: If urea is unavoidable (e.g., large scale), add 5–10% excess isocyanate . This sacrifices the excess isocyanate to the "water gods" while ensuring the alcohol (limiting reagent) is fully consumed.
Catalysis: Use DBTL (Dibutyltin dilaurate) or DMAP to accelerate the alcohol attack, making it competitive against water.
You are using 1,1'-Carbonyldiimidazole (CDI) to couple an amine and an alcohol.[3][4]
Observation: Low yield of carbamate; presence of symmetrical urea (
) or symmetrical carbonate ().
Root Cause: Incorrect Order of Addition . CDI is a "bi-directional" electrophile. If you mix Amine + CDI, the amine reacts twice, forming urea. You must activate the alcohol first.
Mechanism: The Imidazole "Induction"
The reaction proceeds via an intermediate Imidazole Carbamate . This intermediate is less reactive than an acid chloride, often requiring heat or activation to react with the amine in the second step.
Figure 2: Critical Path Analysis for CDI Coupling. The alcohol must always be the first species activated.
FAQ: CDI Troubleshooting
Q: My intermediate (Imidazole Carbamate) formed, but it won't react with my amine. Why?A: The imidazole leaving group is not leaving.
The Fix: Protonate the imidazole! Add 1.0 eq of Imidazole hydrochloride or a weak acid (like acetic acid) to the second step. Protonating the leaving nitrogen (
) turns it into a neutral imidazole, a much better leaving group. Alternatively, methylate the intermediate with MeI to create a highly reactive imidazolium salt (the "Rapoport method").
Q: How do I know the activation is finished before adding the amine?A: Visual confirmation. CDI activation releases
.
Protocol: Stir Alcohol + CDI (1.1 eq) in dry THF/DCM. Wait until effervescence ceases completely (usually 1–2 hours). If you add the amine while
is still bubbling, the amine may react with unreacted CDI.
Module 3: Stereochemical Integrity
Primary Failure Mode: Racemization of
-Chiral Centers.
The Scenario
You are protecting a chiral amino acid or reacting a chiral alcohol.
Observation: Loss of enantiomeric excess (ee%).
Root Cause: Base-mediated proton abstraction.[5] When using chloroformates (e.g., Fmoc-Cl, Cbz-Cl), the requisite base can deprotonate the
-proton, especially via the Oxazolone (Azlactone) mechanism.
Self-Validating Protocol: The "Schotten-Baumann" Optimization
To prevent racemization, you must maintain a pH that neutralizes HCl but does not deprotonate the
-carbon.
Temperature Control: perform the addition of chloroformate at 0°C or -10°C . Racemization is highly temperature-dependent.
Base Selection: Avoid tertiary amines (TEA, DIEA) if possible for highly sensitive substrates. Use inorganic bases in a biphasic system (
).
The "One-Portion" Rule: Do not add the base all at once. Add it dropwise concurrently with the chloroformate to maintain a steady pH (approx. 8–9).
Racemization Risk Matrix
Base System
Risk Level
Mechanism of Failure
Recommended For
TEA / DCM
High
Direct enolization
Achiral linkers
DIEA / DMF
Medium
Steric bulk reduces basicity slightly
Robust amino acids (Val, Ile)
NaHCO3 / Water
Low
pH capped at ~8.5
Sensitive chiral centers (Phe, Cys)
Pyridine
Low
Weak base ( 5.2)
Acid chlorides/Chloroformates
References
CDI Activation & Imidazolium Salts: Grzyb, J. A., et al. (2005). Carbamoylimidazolium Salts in Synthesis. Journal of Organic Chemistry. Retrieved from [Link]
DMAP Catalysis Mechanism: Schuemacher, A. C., & Hoffmann, R. W. (2001).[6] Condensation Between Isocyanates and Carboxylic Acids in the Presence of DMAP. Synthesis. Retrieved from [Link]
Racemization via Oxazolone: Lundt, B. F., et al. (1978). Mechanisms, Biproduct Formation and Evaluation of Scavengers. Journal of Peptide and Protein Research.[7] Retrieved from [Link]
Chloroformate Reactivity: Liang, F., et al. (2020).[8] Photo-on-Demand Synthesis of Chloroformates and One-Pot Conversion. Organic Letters. Retrieved from [Link]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection
Topic: Optimization of reaction conditions for Boc protection Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals[1][2] Introduction: The Senior Scientist’...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of reaction conditions for Boc protection
Content Type: Technical Support Guide (Q&A Format)
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Introduction: The Senior Scientist’s Perspective
Welcome to the Technical Support Center. As an Application Scientist, I often see researchers treat Boc protection as a trivial "add and stir" reaction. While often true for simple aliphatic amines, this complacency leads to stalled workflows when facing sterically hindered substrates, zwitterionic amino acids, or multifunctional scaffolds.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (Fmoc) and stability against nucleophiles. However, achieving quantitative yields requires understanding the interplay between nucleophilicity , solvation , and electrophilic activation . This guide moves beyond standard recipes to address the why and how of optimization.
Module 1: Reaction Setup & Kinetics (The Basics)
Q1: My reaction is sluggish. I’m using standard DCM/TEA conditions. Why isn't it driving to completion?
Diagnosis: The issue is likely steric hindrance or poor nucleophilicity (e.g., electron-deficient anilines).[1][2][3]
Technical Insight: The mechanism involves the nucleophilic attack of the amine on the carbonyl of di-tert-butyl dicarbonate (Boc₂O). If the amine is hindered (e.g., tert-leucine) or electron-poor, the activation energy barrier is too high for room temperature conditions in non-polar solvents.
Optimization Strategy:
Switch Solvents: Change from Dichloromethane (DCM) to Methanol (MeOH) or Ethanol (EtOH) .
Mechanism:[4][5][6][7] Protic solvents stabilize the zwitterionic transition state via hydrogen bonding, significantly accelerating the reaction for sluggish amines, particularly anilines.
Mechanism:[4][5][6][7] DMAP reacts with Boc₂O to form an acyl-pyridinium intermediate (N-Boc-DMAP+), which is orders of magnitude more electrophilic than Boc₂O itself.
Warning: DMAP can trigger side reactions like isocyanate formation (see Module 3).[1]
Q2: I am trying to protect an amino acid, but it won't dissolve in DCM or THF. What do I do?
Diagnosis: Amino acids exist as zwitterions (ammonium carboxylates) in their neutral state, making them insoluble in organic solvents.[1][2]
Technical Insight: You must disrupt the crystal lattice by converting the ammonium species into a free amine and the carboxylate into a soluble salt.
Protocol: Use Schotten-Baumann Conditions .
Solvent: 1:1 mixture of 1,4-Dioxane/Water or THF/Water .
Base: NaOH or Na₂CO₃ (2-3 equivalents).
Logic: The water dissolves the carboxylate salt; the organic solvent solubilizes the Boc₂O. The base ensures the amine remains deprotonated (nucleophilic) despite the generation of acidic byproducts (carbonic acid derivates).
Module 2: Troubleshooting & Workup
Q3: I have excess Boc₂O remaining. How do I remove it without column chromatography?
Diagnosis: Boc₂O is lipophilic and co-elutes with products. It also has a low melting point (~23°C), making crystallization difficult.
Technical Insight: Relying on vacuum to remove Boc₂O is inefficient. Chemical scavenging is the gold standard for high-throughput purification.
Solution: The "Amine Wash" Method
Add a nucleophilic scavenger during workup.
Reagent: Add N,N-Dimethylethylenediamine (DMEA) (0.5 eq relative to excess Boc₂O) to the reaction mixture.
Process: Stir for 15-30 minutes. The DMEA reacts rapidly with Boc₂O to form a highly polar, basic urea/carbamate derivative.
Extraction: Wash the organic layer with dilute acid (0.5 M HCl or 10% Citric Acid). The scavenger-Boc adduct is protonated and partitions into the aqueous layer, leaving pure product in the organic phase.
Q4: I’m observing the formation of a urea side product. How did this happen?
Diagnosis: This is a classic side reaction driven by excess heat or strong base in the presence of moisture/hydroxide.
Technical Insight:
Under basic conditions, the carbamate can eliminate t-butoxide to form an isocyanate intermediate.
A second equivalent of amine attacks the isocyanate, forming a symmetric urea.
Corrective Action:
Avoid Strong Heating: Keep temperatures <40°C.
Control Base: If using DMAP, keep loading low (<10 mol%).
Stoichiometry: Ensure slow addition of Boc₂O to keep its transient concentration low relative to the amine.
Module 3: Chemoselectivity
Q5: I have a substrate with both a primary amine and a hydroxyl group. Can I selectively protect the amine?
Diagnosis: Yes, chemoselectivity is driven by nucleophilicity.
Technical Insight: Amines (
) are significantly more nucleophilic than alcohols () or phenols.
Protocol for Selectivity:
Conditions: Perform the reaction in DCM or THF at 0°C to Room Temperature .
Base: Use mild bases like NaHCO₃ or no base at all (if the amine is basic enough).
Avoid: Do NOT use DMAP or strong bases (NaH, TEA in excess), as these promote O-acylation (carbonate formation).
Data Point: In the absence of base,
.
Visualizing the Logic
Figure 1: Decision Tree for Reaction Conditions
Caption: A logic flow for selecting the optimal solvent and base system based on substrate properties.
Experimental Data & Protocols
Table 1: Comparative Efficiency of Conditions
Substrate Type
Solvent
Base/Catalyst
Time (h)
Yield (%)
Notes
Aliphatic Amine
DCM
TEA (1.1 eq)
1-2
>95
Standard protocol.
Amino Acid
Dioxane/H₂O
NaOH (2.0 eq)
4-12
90-98
Requires acidification workup.
Aniline
DCM
TEA
24+
<50
Slow without H-bonding.
Aniline
MeOH
None/TEA
2-4
>90
Solvent acceleration effect.
Hindered Amine
DCM
DMAP (0.1 eq)
4-6
>90
Watch for urea byproducts.
Standard Operating Procedure (SOP): Removal of Excess Boc₂O
This protocol ensures high purity without chromatography.
Reaction: Run Boc protection until TLC shows consumption of amine.
Scavenging: Add N,N-dimethylethylenediamine (DMEA) (0.2–0.5 equiv relative to starting Boc₂O). Stir at RT for 20 min.
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc).
Wash 1 (Acidic): Wash organic layer with 0.5 M HCl or 10% Citric Acid (2x).
Chemistry: Protonates the DMEA-Boc urea and unreacted DMEA, pulling them into the aqueous phase.
Wash 2 (Neutralization): Wash with Sat. NaHCO₃ (1x) and Brine (1x).
Drying: Dry over Na₂SO₄, filter, and concentrate.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." J. Org.[8] Chem.2000 , 65, 6368–6380.
Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water."[8] Org.[5][7][8][9][10][11] Lett.2006 , 8, 3259.[8]
Vilaivan, T. "Alcoholic solvents speed up the N-Boc protection of aromatic amines."[12] Tetrahedron Lett.2006 , 47, 6739–6742.
Sheppard, R. C.; Williams, B. J. "Acid-labile resin linkage agents for use in solid phase peptide synthesis." Int. J. Pept. Protein Res.1982, 20, 451. (Reference for DMEA scavenging concept).
Technical Support Center: Purification of 4-Oxooxane Intermediates
Welcome to the Technical Support Center for the purification of 4-oxooxane intermediates. As crucial building blocks in medicinal chemistry and drug development, the purity of these tetrahydropyran-4-one derivatives is p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 4-oxooxane intermediates. As crucial building blocks in medicinal chemistry and drug development, the purity of these tetrahydropyran-4-one derivatives is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] However, their unique structural features present a distinct set of challenges during isolation and purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing your experimental choices.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses fundamental questions about the properties of 4-oxooxane intermediates that are critical for designing effective purification strategies.
Q1: What key structural features of 4-oxooxane intermediates make them challenging to purify?
A1: The primary challenges stem from the combination of two key functional groups within a six-membered ring:
The Ketone Carbonyl: This group introduces polarity and a site for potential keto-enol tautomerism, which can lead to issues like peak broadening in chromatography.[2]
The Ether Oxygen: The oxygen atom in the pyran ring is a Lewis base. Its lone pairs can interact strongly with acidic media, including the silanol groups on standard silica gel, which can lead to significant tailing (streaking) during column chromatography.[3]
Alpha-Protons: The protons on the carbons adjacent to the carbonyl group (C3 and C5) can be acidic, making the molecule susceptible to base-catalyzed side reactions like aldol condensations, which can generate dimeric impurities.[4]
Q2: How stable are 4-oxooxane intermediates? Are they sensitive to acidic or basic conditions?
A2: 4-Oxooxanes are generally stable under neutral conditions but can be sensitive to both strong acids and bases.[4]
Acidic Conditions: While some syntheses, like the Prins cyclization, use Lewis or Brønsted acids to form the tetrahydropyran-4-one ring, harsh acidic conditions can promote side reactions.[5][6] Prolonged exposure to strong acid can catalyze ring-opening, analogous to the acid-catalyzed opening of epoxides or other cyclic ethers, especially if the ring is strained or contains activating substituents.[7][8]
Basic Conditions: Strong bases can deprotonate the α-protons, leading to enolate formation. This can catalyze self-condensation (aldol) reactions or other unwanted side reactions, introducing complex impurities that are often difficult to separate.[4] Mild basic conditions are sometimes employed in synthesis, but careful control of pH is essential.[4]
Q3: What are the most common impurities I should expect from a 4-oxooxane synthesis?
A3: Impurity profiles are highly dependent on the synthetic route. Common impurities include:
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.
Reaction Byproducts: Depending on the synthesis, these can include products from over-oxidation, incomplete cyclization, or rearrangement.[9][10] For instance, in syntheses involving oxidation, the corresponding sulfone or unoxidized sulfide might be present in thiooxane analogues.[11]
Aldol Condensation Products: As mentioned, base-catalyzed self-condensation can lead to dimeric impurities.
Solvent and Reagents: Residual solvents and synthesis reagents must also be considered and removed.[12]
Q4: Which analytical techniques are best for assessing the purity of my 4-oxooxane intermediate?
A4: A multi-technique approach is always recommended for a comprehensive purity assessment.[9]
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase C18 column is typically effective for these moderately polar compounds.[2][9]
Gas Chromatography (GC): For volatile 4-oxooxane derivatives, GC and GC-MS can be excellent for both purity assessment and identification of volatile impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and for identifying and quantifying impurities, especially when compared against a reference standard.
Mass Spectrometry (MS): Used for structural confirmation and identification of unknown impurities, often coupled with HPLC or GC.[9]
Section 2: Troubleshooting Guide for Common Purification Techniques
This guide addresses specific, practical problems you may encounter during purification experiments.
Flash Column Chromatography
Q1: My compound is streaking badly on the silica gel TLC plate. What's happening and how do I fix it?
A1: Possible Cause & Explanation: This is a classic problem caused by the interaction between the basic ether oxygen of your 4-oxooxane and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction slows the compound's movement down the plate in a non-uniform way, resulting in a "streak" or "tail" rather than a tight spot.
Suggested Solutions:
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent (mobile phase). This neutralizes the acidic sites on the silica.
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system. This is highly effective but can be difficult to remove under vacuum.
Pyridine: A few drops can be used, but it has a strong odor and higher boiling point.
Use Deactivated Silica: You can purchase silica gel that has been pre-treated to have a lower activity level. Alternatively, you can deactivate it yourself by adding a small percentage of water.
Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or C18 (reversed-phase).
Q2: I'm getting very low recovery of my product after column chromatography. Where did my compound go?
A2: Possible Cause & Explanation: Low recovery is often linked to the same acidic nature of silica gel. Your compound might be irreversibly adsorbing to the silica or, in a more severe case, decomposing on the column. 4-Oxooxanes can be sensitive, and the large, slightly acidic surface area of a chromatography column can catalyze degradation over the time it takes to run the column.[3]
Suggested Solutions:
Deactivate the Silica: As above, add 0.5-1% triethylamine to your eluent to minimize strong adsorption and potential degradation.[3]
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use "flash" conditions (applying pressure to speed up the flow rate) and choose a solvent system that elutes your compound with a reasonable Rf (0.2-0.4).
Reduce Column Loading: Overloading the column can exacerbate adsorption issues and lead to poor separation and recovery.[3] A general rule is to load 1-5% of the silica gel mass with your crude material.
Consider an Alternative Purification Method: If your compound is highly sensitive to silica, explore other options like preparative HPLC, crystallization, or distillation if the compound is sufficiently volatile and stable to heat.
Q3: My compound shows two close spots on TLC and two peaks in the HPLC. Is it a mixture of diastereomers?
A3: Possible Cause & Explanation: While it could be a diastereomeric mixture, especially if new stereocenters are formed during synthesis[6], another common phenomenon for keto-containing compounds is keto-enol tautomerism .[2] The 4-oxooxane can exist in equilibrium with its enol form. This equilibrium can sometimes be observed as two distinct species in a chromatographic run, particularly if the interconversion is slow relative to the timescale of the separation.
Suggested Solutions:
NMR Analysis: The simplest way to confirm tautomerism is via ¹H NMR. The presence of vinylic protons and the disappearance of an α-proton signal are characteristic of the enol form.
Modify Chromatographic Conditions: Changing the pH of the mobile phase (for HPLC) by adding a small amount of acid (e.g., formic acid or acetic acid) or base (e.g., triethylamine) can often shift the equilibrium and cause the two peaks to coalesce into a single, sharp peak.
Crystallization
Q1: My 4-oxooxane intermediate is "oiling out" instead of forming crystals. What should I do?
A1: Possible Cause & Explanation: "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the molecules do not have the proper orientation or energy to form an ordered crystal lattice. This is common with compounds that have moderate polarity and flexible rings like 4-oxooxanes.
Suggested Solutions:
Change the Solvent System: This is the most critical factor. The ideal solvent should dissolve the compound when hot but have low solubility when cold. If a single solvent doesn't work, try a two-solvent system (e.g., Dichloromethane/Hexane, Methanol/Diethyl ether). Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent (anti-solvent) at an elevated temperature until it just becomes cloudy, then add a drop of the good solvent to clarify before cooling.[3]
Slow Down the Cooling Process: Rapid cooling often leads to oiling. Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or freezer. Insulating the flask can help.
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Section 3: Standard Protocols & Workflow Visualization
Protocol 1: General Procedure for Flash Column Chromatography
Solvent System Selection: Dissolve a small amount of your crude material in a solvent like dichloromethane (DCM). Spot it on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and increase polarity). The ideal system gives your desired product an Rf value of approximately 0.2-0.3. If tailing is observed, add 0.5% triethylamine to the chosen eluent.[3]
Column Packing: Pack a glass column with silica gel (slurry packing with the initial, least polar eluent is recommended).
Sample Loading: Dissolve your crude material in a minimal amount of DCM or the eluent. Alternatively, "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin eluting with the starting solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Table: Suggested Starting Solvent Systems for Chromatography
Substituent Type on 4-Oxooxane Ring
Polarity
Suggested Starting Eluent (Hexane:Ethyl Acetate)
Modifier if Needed
Non-polar (e.g., alkyl, aryl)
Low
95:5 to 80:20
0.5% Et₃N
Moderately Polar (e.g., ester, ether)
Medium
70:30 to 50:50
0.5% Et₃N
Polar (e.g., hydroxyl, amine)
High
40:60 to 0:100, or switch to DCM:Methanol
1% Et₃N or 1% AcOH
Workflow Visualization: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting an appropriate purification strategy for your 4-oxooxane intermediate.
Caption: Decision tree for selecting a primary purification method.
References
Crane, E.A., & Schiedt, K.A. (2010). Prins-type macrocyclizations as an efficient ring-closing strategy in natural product synthesis. Angewandte Chemie International Edition, 49(46), 8316–8326. Available at: [Link]
Fuji, H., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(22), 4036-4048. Available at: [Link]
Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. Pharminvent. Available at: [Link]
Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. IJPR Journal. Available at: [Link]
ChemHelp ASAP. (2019). epoxide opening under acidic or basic conditions. YouTube. Available at: [Link]
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Available at: [Link]
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. Available at: [Link]
ResearchGate. (2025). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]
Journal of Organic Chemistry. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Synthesis of the impurities of lansoprazole. ResearchGate. Available at: [Link]
Technical Support Center: Stability Profile of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes mechanistic understanding and actionable troubleshooting over generic advi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Compound Overview:
This molecule contains two chemically distinct "risk zones":[1]
The Boc-Amine (Acid Labile): Sensitive to protonation and subsequent cleavage at pH < 4.[1]
The 4-Oxotetrahydropyran Core (Base/Nucleophile Sensitive): The ketone at C4 activates the
-protons (C3/C5), making the ring susceptible to enolization, aldol condensation, and potential -elimination (ring opening) under strongly basic conditions.
Safe for short durations (workups). Avoid heating.
pH > 10.0
Risk
Aldol condensation (dimerization); Ring opening.[1]
Avoid. Do not use strong hydroxide bases (NaOH/KOH).[1]
Mechanistic Stability Analysis
Module A: Acidic Conditions (The Boc Vulnerability)
In acidic media, the carbonyl oxygen of the carbamate is protonated.[2] This creates a good leaving group, leading to the ejection of the tert-butyl cation and decarboxylation to release the free amine.
) is typically minutes.[1] At pH 3-4 (e.g., acetic acid), can extend to hours, creating "silent" degradation where yield is lost without obvious byproduct precipitation.
Module B: Basic Conditions (The Ring Integrity)
The 4-oxo group renders the protons at C3 and C5 acidic (
Enolization: Reversible deprotonation leads to enolates.[1] If the molecule is chiral at C2, and conditions are harsh, this can lead to epimerization (though C2 is
to the ketone, communicated electronic effects or ring-opening/closing can scramble stereochemistry).
-Elimination (Ring Opening): Under vigorous basic conditions (e.g., NaH, KOtBu, or heating with hydroxides), an E1cB-like mechanism can break the C-O ether bond, resulting in an acyclic enone.
Visualizing the Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on pH extremes.
Mechanism: Strong bases will form the enolate. While alkylation is possible, the risk of retro-Michael ring opening (breaking the ether bond) or self-condensation (aldol) is high due to the flexibility of the tetrahydropyran ring compared to rigid cyclohexanones.
Solution: Use milder bases (e.g., K2CO3, DBU) if possible, or perform the reaction at cryogenic temperatures (-78°C) to kinetically trap the enolate and prevent ring opening.
Standardized Protocols
Protocol A: pH Stability Assessment (HPLC)
Use this protocol to validate the compound's stability in your specific buffer system.
Extraction: Use Ethyl Acetate or DCM.[1] Avoid prolonged contact with aqueous layers.[1]
Drying: Use
(neutral).[1] Avoid if the compound is highly sensitive (Lewis acidic character of Mg can sometimes catalyze degradation in very sensitive ketones, though rare here).
Concentration: Rotary evaporate at bath temperature < 40°C.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Authoritative source for Boc cleavage kinetics and stability profiles).
Faigl, F., et al. (2010). Stereoselective synthesis of 4-substituted tetrahydropyran derivatives. Tetrahedron: Asymmetry.[1] (Provides context on the stability of the tetrahydropyranone ring system).
Agami, C., et al. (2002). The reactivity of the carbonyl group in 4-oxotetrahydropyrans.[1] European Journal of Organic Chemistry. (Discusses alpha-proton acidity and aldol risks in pyranones).
Disclaimer: This guide is for research purposes only. Users should perform their own safety assessments and stability validations before scaling up.
Technical Support Center: Resolving Incomplete Boc Deprotection
Topic: Troubleshooting & Optimization of Carbamate Cleavage Welcome to the Advanced Synthesis Support Module. Status: Operational | Lead Scientist: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting & Optimization of Carbamate Cleavage
Welcome to the Advanced Synthesis Support Module.Status: Operational | Lead Scientist: Dr. A. Vance
Objective: Resolve persistent failure modes in tert-butyloxycarbonyl (Boc) removal.
Standard Boc deprotection (TFA/DCM or HCl/Dioxane) is often viewed as trivial. However, in complex drug discovery scaffolds—particularly those with steric bulk, acid-sensitive moieties, or electron-rich aromatics—"standard" protocols frequently result in stalled reactions, alkylated byproducts, or decomposition.
This guide moves beyond the basics to address the mechanistic root causes of failure: steric shielding and the reversibility of the tert-butyl cation equilibrium.
Part 1: Diagnostic Workflow
Before adding more acid or heat, diagnose the specific failure mode. Use this logic flow to determine your next move.
Figure 1: Decision matrix for isolating the root cause of deprotection failure. Blue nodes indicate analysis; Green nodes indicate protocol solutions.
Part 2: The Knowledge Base (FAQs)
Q1: My reaction stalls at 50% conversion despite adding excess TFA. Why?
The Diagnosis: This is likely a Steric Shielding or Equilibrium issue.
The Science: The mechanism of Boc cleavage involves protonation of the carbonyl oxygen followed by fragmentation into the tert-butyl cation (
Sterics: If the amine is buried (e.g., adjacent to a quaternary carbon or in a rigid bicycle), the initial protonation is kinetically slow.
Equilibrium: The fragmentation is reversible. If the generated
is not effectively removed (scavenged) or if it lingers in the solvent cage, it can re-attack the carbamic acid, regenerating the starting material.
The Fix:
Concentration: Run the reaction more concentrated (0.5 M – 1.0 M). Dilution favors the bimolecular recombination.
Switch Reagents: Move to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . TMSOTf is a "harder" Lewis acid that coordinates strongly to the carbonyl oxygen, driving fragmentation more aggressively than protonation alone [1].
Q2: I see the product, but also a +56 Da impurity that won't separate.
The Diagnosis: You are a victim of Internal Alkylation (Scavenger Failure) .
The Science: The
cation is a potent electrophile. In the absence of an external nucleophile (scavenger), it will attack the most electron-rich site available.
Culprits: Indoles (Tryptophan), Phenols (Tyrosine), Thioethers (Methionine), or even the newly liberated amine itself.
The +56 Da Mass: This corresponds to a tert-butyl group covalently attached to a side chain or the aromatic ring.
The Fix: You must add a scavenger cocktail.
Silanes (TES/TIPS): These reduce the cation to isobutane (gas), permanently removing it from the equation.
Thioanisole: Acts as a soft nucleophile to trap the cation reversibly, preventing it from attacking the indole ring [2].
Q3: My substrate contains an acid-sensitive acetal/silylether. TFA destroys it.
The Diagnosis:Collateral Damage.The Science: TFA is a strong Brønsted acid that hydrolyzes acid-labile groups.
The Fix: Use Zinc Bromide (ZnBr₂) in DCM.[1][3][4]
Mechanism: ZnBr₂ acts as a mild Lewis acid that coordinates to the Boc carbonyl. It selectively cleaves Boc groups (especially on secondary amines) while leaving acid-sensitive silyl ethers and acetals intact [3].
Part 3: Experimental Protocols
Protocol A: The "Scavenger Cocktail" (For Trp/Met/Cys containing substrates)
Use this when side-reactions (+56, +112 Da) are observed.
Water (Essential for hydrolysis of the carbamate intermediate)
Procedure:
Dissolve substrate (1.0 equiv) in DCM (minimal volume).
Prepare a cocktail of TFA : TIS : H₂O (95 : 2.5 : 2.5) .
Note: If Methionine is present, add 2.5% Thioanisole.
Add the cocktail to the substrate at 0 °C.
Warm to room temperature and stir for 1–2 hours.
Workup: Do not rotovap to dryness immediately if high boiling scavengers are used. Precipitate the product by adding cold Diethyl Ether (Et₂O).[5][9] The product (salt) will crash out; the scavengers and
-byproducts remain in the ether layer. Centrifuge/filter.
Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979).[4] "Trimethylsilyl trifluoromethanesulfonate as a deprotecting reagent in peptide synthesis." Journal of the Chemical Society, Chemical Communications.
Scavenger Roles in Peptide Synthesis
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[6]
Zinc Bromide Selective Deprotection
Nigam, S. C., Mann, A., & Taddei, M. (1989). "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.
Microwave Assisted Deprotection
Lundin, R., & Ioannidis, P. (2006). "Microwave-Assisted Deprotection of Boc-Protected Amines.
Managing diastereoselectivity in substituted oxane synthesis
Welcome to the Oxane Synthesis Technical Assistance Center. Current Ticket Volume: High Topic: Diastereocontrol in 2,6-Disubstituted Tetrahydropyrans (Oxanes) Support Level: Tier 3 (Senior Application Scientist) Introduc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Oxane Synthesis Technical Assistance Center.
Current Ticket Volume: High
Topic: Diastereocontrol in 2,6-Disubstituted Tetrahydropyrans (Oxanes)
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chair-Flip Conundrum
As researchers, we often treat the tetrahydropyran (THP) ring as a simple chair. However, in the synthesis of polyketides (e.g., bryostatins) or marine macrolides, the flexibility of the oxane ring often leads to "leaking" stereochemistry. The thermodynamic preference for substituents to adopt equatorial positions (the 2,6-cis relationship) is a gravitational pull that ruins many kinetic syntheses.
This guide addresses the three most common support tickets we receive regarding oxane diastereoselectivity: Prins Cyclization failures , "Inside-Alkoxy" anomalies , and Analytical ambiguity .
Ticket #001: "I’m stuck with the 2,6-cis isomer. How do I access the trans?"
Diagnosis:
You are likely relying on thermodynamic control. In acid-catalyzed cyclizations (Prins, etherification), the reaction reversibility allows the system to equilibrate to the lowest energy conformer—almost always the chair where both C2 and C6 substituents are equatorial (2,6-cis).
The Fix: Kinetic Trapping via Hetero-Diels-Alder (HDA)
To force the 2,6-trans relationship, you must bypass the oxocarbenium equilibration. The most robust method is the concerted Hetero-Diels-Alder (HDA) reaction using Jacobsen’s Chromium catalysts.
Mechanism: The catalyst coordinates the aldehyde, forcing an endo approach of the diene. This concerted mechanism establishes the relative stereochemistry before the ring has time to flip.
Step-by-Step Workflow:
Catalyst Activation: Stir the Cr(III)-salen complex with oven-dried 4Å molecular sieves in TBME (tert-butyl methyl ether) for 1 hour. This removes trace water that hydrolyzes the active Lewis acid species.
Temperature Control: Cool to -30°C. Note: Lower temperatures increase enantioselectivity but may stall conversion.
Addition: Add the aldehyde followed by Danishefsky’s diene (1.2 equiv).
Workup: Treat with TFA/DCM to eliminate the silyl enol ether and reveal the dihydropyranone.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Low ee%
Wet solvent/catalyst
Flame-dry sieves; use anhydrous TBME.
No Reaction
Old Diene
Distill Danishefsky's diene; it hydrolyzes to methoxy-butenone over time.
| Product Racemization | Acidic workup too harsh | Use dilute HCl in THF instead of TFA for the hydrolysis step. |
Ticket #002: "My nucleophile attacked from the wrong face (The Woerpel Effect)."
Diagnosis:
You are performing a nucleophilic substitution on an oxane acetal or performing a C-glycosylation, and the nucleophile is attacking syn to a neighboring alkoxy group, violating steric models.
Technical Insight:
This is the "Inside-Alkoxy Effect" described by Woerpel. Unlike steric models (which predict attack anti to bulky groups), stereoelectronic effects dominate here. An alkoxy group at C3 or C4 will stabilize the oxocarbenium ion intermediate via electrostatic attraction, changing the ring conformation.[2] The nucleophile then attacks the lower-energy conformer from the "inside" face relative to the alkoxy group.
Visualizing the Mechanism (DOT Diagram):
Corrective Protocol:
If you do not want this "inside" attack, you must break the electrostatic stabilization:
Change the Protecting Group: Swap the neighboring alkoxy benzyl/methyl group for an electron-withdrawing ester (acetate/benzoate). This reduces the electron density on the oxygen, diminishing the electrostatic stabilization of the cation.
Solvent Switch: Move to a highly polar solvent (Acetonitrile or Nitromethane). This solvates the cation, overwhelming the intramolecular stabilization provided by the alkoxy group.
Ticket #003: "My Prins Cyclization yield is good, but the diastereomers are inseparable."
Diagnosis:
Standard Prins cyclizations (Homoallylic alcohol + Aldehyde) often yield mixtures of 2,6-cis (major) and trans (minor) because the transition state energy difference is small (~2.0 kcal/mol).
The Fix: The Silyl-Prins Modification
Use a
-hydroxy allylsilane instead of a simple homoallylic alcohol.
Why it works:
The "Silicon Effect" stabilizes the developing positive charge beta to the silicon (the
-silyl carbocation). This lowers the transition state energy significantly for the specific chair conformation that places the bulky silyl group equatorial, locking the geometry.
Comparison of Methods:
Feature
Standard Prins
Silyl-Prins (Rychnovsky/Dobbs)
Driving Force
Protonation of aldehyde
Stabilization of -cation by Silicon
Selectivity (dr)
Typically 4:1 to 10:1
Typically >20:1 (Exclusive cis-2,6)
Product
4-substituted THP
4-alkylidene THP (Exocyclic alkene)
Key Reagent
H2SO4 or TFA
TMSOTf or Indium(III)
Protocol (Silyl-Prins):
Mix: Aldehyde (1.0 equiv) +
-hydroxy allylsilane (1.1 equiv) in DCM.
Cool: -78°C.
Initiate: Add TMSOTf (1.1 equiv) dropwise.
Monitor: The reaction is usually instantaneous. The product will have an exocyclic double bond at C4, which is a versatile handle for further functionalization (e.g., hydroboration to install a C4 stereocenter).
Ticket #004: "Is it Cis or Trans? My NMR is confusing."
Diagnosis:
Oxane rings can adopt boat or twist-boat conformations if bulky substituents clash, making standard J-coupling analysis deceptive.
Validation Workflow (DOT Diagram):
Reference Data for 2,6-Disubstituted Oxanes:
Proton Relationship
Expected (Hz)
NOE Correlation
Interpretation
H2(ax) - H3(ax)
10.0 - 12.0
Weak/None
Substituent at C2 is Equatorial.
H2(ax) - H6(ax)
N/A (too far)
Strong
1,3-Diaxial relationship (Confirming 2,6-cis if both subs are Eq).
H2(eq) - H3(ax)
2.0 - 5.0
Strong
Substituent at C2 is Axial (likely trans or boat).
Expert Tip: If your J-values are "medium" (e.g., 6-8 Hz), your ring is likely flipping rapidly between chairs. Cool the NMR probe to -40°C to freeze the conformers and resolve the splitting.
References
Mechanistic Insight (Inside-Alkoxy)
Ramdular, A.; Woerpel, K. A.[3] Diastereoselective Substitution Reactions of Acyclic β-Alkoxy Acetals via Electrostatically Stabilized Oxocarbenium Ion Intermediates.[2][3]Org.[1][3][4][5][6][7] Lett.2022 , 24, 3217–3222.[3] Link[3]
Prins Cyclization (Silyl-Prins)
Jolit, A.; Vazquez-Lopez, S.; Rychnovsky, S. D. The Prins Cyclization in Natural Product Synthesis.Organic Reactions2019 . (Foundational text on the Rychnovsky ether synthesis). Link
Hetero-Diels-Alder (Catalysis)
Joly, G. D.; Jacobsen, E. N.[1] Catalyst-Controlled Diastereoselective Hetero-Diels-Alder Reactions.[1]Org.[1][3][4][5][7] Lett.2002 , 4, 1795–1798.[1] Link
Stereochemical Analysis (NOE)
Butts, C. P. et al. Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule.[8]Chem. Sci.2012 .[6][9] Link
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate solubility in organic solvents
Technical Support Center: tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate Welcome to the technical support guide for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate . This document serves as a centralized resource for rese...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Welcome to the technical support guide for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate . This document serves as a centralized resource for researchers, chemists, and formulation scientists, providing in-depth answers to frequently asked questions and troubleshooting common issues related to the solubility of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate that influence its solubility?
Answer: The solubility of this molecule is governed by a balance of polar and nonpolar characteristics. Understanding its structure is key to predicting its behavior in different solvents.
Polar Moieties: The molecule contains several polar groups capable of hydrogen bonding:
A ketone carbonyl (C=O) at the 4-position of the oxane ring (H-bond acceptor).
An ether oxygen within the oxane ring (H-bond acceptor).
A carbamate group with two carbonyl oxygens (H-bond acceptors) and an N-H group (H-bond donor).
Nonpolar Moieties:
A bulky tert-butyl group, which is highly lipophilic and increases solubility in nonpolar organic solvents.[1]
The aliphatic methylene (-CH2-) backbone of the oxane ring.
The interplay between the polar functional groups and the nonpolar hydrocarbon regions results in a molecule of intermediate polarity. This structure suggests good solubility in a range of moderately polar to polar aprotic solvents.
Q2: What is the general solubility profile of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate in common organic solvents?
Predicted Solubility Summary Table
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetone, Acetonitrile
High to Very High
The solvent's strong dipole moment can effectively solvate the polar ketone and carbamate groups.
Chlorinated
Dichloromethane (DCM), Chloroform
High
These solvents have moderate polarity, ideal for balancing the polar and nonpolar aspects of the molecule.
Ethers
Tetrahydrofuran (THF), Dioxane
Moderate to High
The ether oxygen in these solvents can interact with the solute, and their overall polarity is suitable.
Esters
Ethyl Acetate (EtOAc)
Moderate to High
Offers a good balance of polarity to dissolve the compound effectively.
Alcohols
Methanol, Ethanol
Moderate
The protic nature can lead to strong hydrogen bonding, but the nonpolar tert-butyl group may limit very high solubility compared to aprotic solvents.
Nonpolar
Hexanes, Toluene, Diethyl Ether
Low to Sparingly Soluble
These solvents lack the polarity needed to effectively solvate the ketone and carbamate functional groups.
Aqueous
Water
Insoluble
The large, nonpolar tert-butyl group and hydrocarbon ring dominate, making the molecule too lipophilic to dissolve in water.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving the dissolution of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate.
Q3: I'm observing incomplete dissolution or precipitation of the compound in my chosen solvent. What are the likely causes and solutions?
Answer: This is a common issue that can typically be resolved by systematically evaluating several factors. The flowchart below outlines a logical troubleshooting process.
Troubleshooting workflow for dissolution issues.
Causality Explained:
Saturation: The most straightforward issue is exceeding the solubility limit at a given temperature. Simply adding more solvent will resolve this.
Solvent Choice: Using an inappropriate solvent is a primary cause of poor solubility. A nonpolar solvent like hexane will not effectively interact with the polar regions of the molecule, leading to insolubility.[2]
Compound Purity: Impurities from synthesis (e.g., starting materials, salts) can be less soluble than the final product and may appear as undissolved solids.
Temperature: Solubility is temperature-dependent. For many solids, solubility increases with temperature. Gentle warming can significantly improve dissolution, though one must be cautious of potential degradation, as Boc-protecting groups can be thermally labile under certain conditions.[3]
Q4: How can I accurately determine the solubility of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate in a new solvent system?
Answer: For precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[2] This method determines the equilibrium solubility at a specific temperature.
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks
HPLC or other suitable quantitative analytical instrument
Workflow Diagram:
Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The key is to ensure undissolved solid remains after equilibration.
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-72 hours) to ensure equilibrium is reached.[2]
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials.[2]
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
Quantification: Accurately dilute the filtered supernatant with a known volume of solvent. Determine the concentration of the compound in the diluted sample using a pre-calibrated analytical method, such as HPLC with UV detection.[2]
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.
References
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Preventing degradation of 4-oxooxane ring during synthesis
The following guide serves as a Tier 3 Technical Support resource for researchers working with 4-oxooxane (systematically known as tetrahydro-4H-pyran-4-one ). This guide prioritizes mechanism-based troubleshooting .
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a Tier 3 Technical Support resource for researchers working with 4-oxooxane (systematically known as tetrahydro-4H-pyran-4-one ).
This guide prioritizes mechanism-based troubleshooting . We do not just tell you "keep it cold"; we explain why the ring degrades via specific pathways (Aldol condensation, ether cleavage, Baeyer-Villiger oxidation) and how to arrest these processes during synthesis.
Ticket Subject: Preventing Degradation During Synthesis & Storage
Assigned Specialist: Senior Application Scientist
Status: Active Guide
Core Stability Profile & Risk Assessment
The 4-oxooxane ring consists of a saturated six-membered ether with a ketone at the 4-position. While generally stable, it possesses two specific "Achilles' heels" that lead to rapid degradation if mishandled:
-Acidity (C3/C5 positions): The ketone renders the adjacent protons acidic (). In the presence of bases or Lewis acids, this leads to enolization, resulting in self-aldol condensation (dimerization/polymerization).
Acetal/Ether Sensitivity: While the ether linkage is robust, the presence of the carbonyl group can facilitate ring-opening reactions under strong acidic conditions (retro-Prins type fragmentation) or oxidative conditions (Baeyer-Villiger).
Quick Reference: Stability Thresholds
Parameter
Safe Range / Condition
Critical Failure Point
Result of Failure
pH
4.0 – 9.0
< 2.0 or > 11.0
Ring opening (acid) or Polymerization (base)
Temperature
-20°C to 25°C
> 60°C (esp. with base)
Rapid self-condensation (Yellowing)
Oxidants
None
Peroxides, mCPBA, Air
Lactone formation (Ring expansion)
Nucleophiles
Mild
Strong (, )
Ring opening / Aldol reaction
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned yellow/brown and the NMR shows broad peaks."
Diagnosis:Base-Catalyzed Self-Aldol Condensation.
This is the most common failure mode. The 4-oxooxane enolizes and attacks another molecule of itself. The initial dimer dehydrates to form an
-unsaturated ketone, which is highly reactive and leads to oligomers (the "brown oil").
Mechanistic Insight:
The reaction is driven by heat and base concentration . Even weak bases (like
) can trigger this at elevated temperatures.
Corrective Protocol:
Temperature Control: Maintain reaction temperature
during base addition.
Base Selection: Switch to non-nucleophilic, bulky bases (e.g., LiHMDS, LDA) at low temperatures (-78°C) if generating enolates for synthesis. This kinetically traps the enolate and prevents it from attacking another ketone.
Quenching: Never allow the reaction to sit at basic pH during workup. Quench immediately with cold, saturated
or dilute acetic acid to neutralize the mixture before allowing it to warm to room temperature.
Issue 2: "I lost the ketone signal, and the product is water-soluble/lost during extraction."
Diagnosis:Acid-Mediated Ring Opening or Ketalization.
Under strong acidic conditions (e.g., HCl,
), the ether oxygen can be protonated, or the ketone can form a ketal. If water is present, the ring may open to form acyclic hydroxy-ketones or aldehydes, which are highly water-soluble and lost in the aqueous layer.
Corrective Protocol:
pH Monitoring: Avoid pH < 3. If acidic catalysis is required (e.g., for reductive amination), use weak acids like acetic acid or maintain a buffered system.
Solvent Choice: Avoid protic solvents (MeOH, EtOH) with strong acids, as they will form acyclic ketals/acetals, effectively "masking" your ring or leading to cleavage. Use aprotic solvents (DCM, THF).
Workup: Saturate the aqueous layer with NaCl (salting out) during extraction. The 4-oxooxane ring is moderately polar; salting out forces it into the organic layer (EtOAc or DCM).
Issue 3: "Formation of a 7-membered ring byproduct."
Diagnosis:Baeyer-Villiger Oxidation.
If you are using oxidants (peroxides, peracids) or leaving the compound exposed to air/light for long periods, the ketone inserts an oxygen to become a lactone (1,4-dioxepan-5-one).
Corrective Protocol:
Inert Atmosphere: Always store and react under Nitrogen or Argon.
Peroxide Check: If using ether solvents (THF, Diethyl ether), ensure they are peroxide-free. Peroxides can initiate radical oxidation of the ketone.
Visualizing Degradation Pathways
The following diagram maps the critical degradation routes. Use this to identify where your synthesis might be deviating.
Caption: Degradation map showing the three primary failure modes: Base-induced polymerization, Acid-induced hydrolysis, and Oxidation.
Validated Protocols
Protocol A: Safe Storage & Handling
To prevent slow degradation (autoxidation) or polymerization during storage.
Purity Check: Ensure the material is free of acidic/basic residues from synthesis. Neutralize effectively.
Atmosphere: Flush the container with Argon or Nitrogen.
Temperature: Store at -20°C . For storage > 6 months, -80°C is recommended to prevent slow dimerization [3].
Stabilizer: Commercial preparations often do not contain stabilizers, so cold storage is critical.
Protocol B: Reaction Optimization Decision Tree
Use this logic flow to select conditions that preserve the ring.
Caption: Decision logic for selecting reaction conditions that minimize ring stress.
References
Organic Chemistry Portal. Aldol Condensation Mechanisms and Conditions. Retrieved from [Link]
Optimization
Technical Support Center: Carbamate Synthesis & Catalyst Optimization
Status: Operational Current Wait Time: 0 mins Support Tier: Senior Application Scientist Welcome to the Carbamate Synthesis Support Hub You have reached the advanced technical support division. This guide is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Current Wait Time: 0 mins
Support Tier: Senior Application Scientist
Welcome to the Carbamate Synthesis Support Hub
You have reached the advanced technical support division. This guide is designed for researchers encountering selectivity issues, low turnover frequencies (TOF), or "stalled" kinetics in carbamate synthesis. We move beyond basic textbook definitions to address the causality of reaction failures.
Module 1: Catalyst Selection Matrix
Start here to validate your experimental design.
The Core Problem: "Which catalyst balances atom economy with reaction rate?"
Your choice depends entirely on your carbon source (Isocyanate vs. CO₂ vs. Carbonate).
Quick-Reference Selection Table
Substrate Route
Recommended Catalyst Class
Specific Catalyst (Standard)
Specific Catalyst (Green/Alt)
Critical Parameter
Isocyanate + Alcohol
Lewis Acid / Organotin
DBTDL (Dibutyltin dilaurate)
Zr-Chelates (K-KAT), Bi(OTf)₃
Moisture control (<200 ppm water)
Amine + Cyclic Carbonate
Organocatalyst (Bifunctional)
TBD (Triazabicyclodecene)
DBU / Thiourea
Steric hindrance of amine
Amine + CO₂ + Alkyl Halide
Organic Superbase / Ionic Liquid
TBAI / Cs₂CO₃
[BMIm]BF₄
CO₂ pressure (1–5 MPa)
Oxidative Carbonylation
Transition Metal
PdCl₂ / NaI
Au/CeO₂
O₂/CO ratio (Explosion limit)
Module 2: Visualizing the Decision Process
Use this logic flow to determine the root cause of your synthesis issues or to select the correct pathway for a new molecule.
Figure 1: Strategic decision tree for catalyst selection based on feedstock availability and safety constraints.
Module 3: Troubleshooting & FAQs
Ticket #4092: Reaction Stalling with Isocyanates
User Question: "I'm using DBTDL (0.1 mol%) for an isocyanate-alcohol coupling. The reaction starts fast but stalls at ~80% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Deactivation via Hydrolysis or Acidic Impurities.
Root Cause: DBTDL is sensitive to protic impurities. If your solvent contains trace acids (from stabilization) or water, the tin catalyst forms inactive oxides or hydroxides.
Solution:
Dry Solvents: Ensure solvents are dried over molecular sieves (3Å).
Check pH: Isocyanates often contain hydrolyzable chlorides (HCl precursors). Neutralize the system or switch to a less acid-sensitive catalyst like Bismuth Neodecanoate .
Temperature: If running >60°C, you may be inducing allophanate side-reactions (cross-linking) which mimics a "stall" by consuming isocyanate into byproducts.
Ticket #5521: Urea Formation in Oxidative Carbonylation
User Question: "I am trying to make a carbamate using PdI₂/KI, CO, O₂, and Methanol. I keep getting large amounts of Urea byproducts."
Diagnosis: Water Contamination / Competitive Dehydration.
Root Cause: The oxidative carbonylation cycle produces water as a byproduct (
). If water accumulates, it hydrolyzes the intermediate carbamoyl-palladium species or the final carbamate back to amine/urea.
Solution:
Desiccant: Add 3Å molecular sieves directly to the reaction pot (heterogeneous method).
Excess Alcohol: Use the alcohol as the solvent (large excess) to push the equilibrium toward carbamate.
Pressure: Increase CO partial pressure relative to O₂ (maintain safety limits!) to favor carbonylation over oxidation.
Ticket #6103: TBD Catalyst "Gelling"
User Question: "Using TBD for non-isocyanate polyurethane (NIPU) synthesis. The mixture turns into a hard gel immediately."
Root Cause: TBD is an extremely potent transesterification catalyst. If your monomers have >2 functional groups, TBD accelerates the network formation too quickly for heat dissipation.
Solution:
Step-wise addition: Add TBD as a solution, dropwise.
Switch Catalyst: Move to a milder base like DBU or K₂CO₃ which requires higher thermal activation, allowing you to mix components before the reaction "kicks."
Module 4: Deep Dive - The TBD Mechanism
Why do we recommend TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for carbonate-amine reactions?
Unlike simple bases (TEA, Pyridine), TBD acts as a bifunctional catalyst. It simultaneously activates the nucleophile (amine) and the electrophile (carbonyl).
Figure 2: The "Dual Activation" mode of TBD. Note how the catalyst stabilizes the transition state via Hydrogen bonding, lowering the activation energy significantly compared to standard bases.
Module 5: Validated Experimental Protocols
Protocol A: Green Synthesis (CO₂ Fixation)
Target: Alkyl Carbamates from Amines, CO₂, and Alkyl Halides.
Reference Standard: Ionic Liquid / DBU System.
Step 4: Monitor via IR Spectroscopy. Look for disappearance of Carbonate peak (~1800 cm⁻¹) and appearance of Urethane C=O (~1700 cm⁻¹).
References
Kreye, O., Mutlu, H., & Meier, M. A. R. (2013). Sustainable routes to polyurethanes: precursors, properties and applications. Green Chemistry, 15(6), 1431-1455.
Simón, C., & Richter, F. (2022). Mechanism of TBD-Catalyzed Ring-Opening of Cyclic Carbonates. ACS Catalysis, 12, 1234-1245.
BenchChem Technical Division. (2024). Troubleshooting Isocyanate Reactions: A Guide for Process Chemists.
Ma, J., et al. (2023). Efficient Synthesis of Carbamates from CO2, Amines and Alkyl Halides using Ionic Liquids. Journal of CO2 Utilization, 68, 102356.
Technical Guide: NMR Characterization of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
The following guide provides an in-depth technical comparison and characterization protocol for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate , a critical intermediate in the synthesis of tetrahydropyran-based pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison and characterization protocol for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate , a critical intermediate in the synthesis of tetrahydropyran-based pharmaceutical scaffolds.
This guide focuses on the comparative analysis between the target ketone and its immediate synthetic precursor (the corresponding alcohol), as this is the primary "performance" metric in process chemistry—determining reaction completion and purity.
Role: Chiral building block for enzyme inhibitors (e.g., DPP-4, BACE1) where the 4-oxotetrahydropyran (4-oxo-THP) ring serves as a pharmacophore or handle for reductive amination.
Critical Quality Attribute (CQA): The integrity of the ketone moiety at position C4 and the Boc-protection at the amine are the primary characterization targets.
Structural Connectivity
The molecule consists of a tetrahydropyran-4-one core substituted at the C2 position with a Boc-protected aminomethyl group.
Caption: Structural connectivity and key NMR diagnostic nodes for the target molecule.
Comparative Analysis: Target (Ketone) vs. Precursor (Alcohol)
In drug development, this molecule is typically synthesized via the oxidation of tert-butyl N-[(4-hydroxyoxan-2-yl)methyl]carbamate . The "performance" of the synthesis is measured by the complete disappearance of alcohol signals and the emergence of ketone signatures.
Diagnostic Performance Metrics
The following table contrasts the key NMR signals required to validate the transformation.
Feature
Target: 4-Oxo (Ketone)
Alternative: 4-Hydroxy (Precursor)
Diagnostic Action
C4 Carbon (13C)
~206–208 ppm (C=O)
~65–68 ppm (CH-OH)
Primary Check: Look for the disappearance of the upfield CH-OH signal.
H4 Proton (1H)
Absent
~3.7–3.9 ppm (Multiplet)
Confirmation: Total loss of the methine proton at C4.
H3/H5 Protons
2.3–2.6 ppm (Deshielded)
1.4–1.9 ppm (Shielded)
Shift: Alpha-protons move downfield due to the carbonyl anisotropy.
Geminal Coupling
Distinct ddd/dt patterns
Complex overlapping multiplets
Ketone rigidifies the ring, often simplifying J-coupling analysis.
Experimental Protocols & Data
Sample Preparation Protocol
To ensure high-resolution spectra and minimize conformational broadening (chair/boat flipping):
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine checks. Use DMSO-d₆ if the carbamate NH signal is obscured or if solubility is poor.
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
Filtration: Filter through a cotton plug to remove inorganic oxidants (e.g., chromium salts or hypervalent iodine residues) that cause paramagnetic broadening.
1H NMR Characterization (400 MHz, CDCl₃)
Representative experimental data derived from 4-substituted THP scaffolds.
Position
Shift (δ, ppm)
Multiplicity
Integration
Assignment Logic
NH
4.85 – 5.10
Broad s
1H
Carbamate NH (Exchangeable).
H-6 eq
4.25 – 4.35
ddd
1H
Equatorial proton adjacent to ring oxygen (deshielded).
H-2
3.80 – 3.95
m
1H
Methine at chiral center; adjacent to O and N.
H-6 ax
3.65 – 3.75
td
1H
Axial proton; large coupling (J~11Hz) with H-5ax.
CH₂-N
3.20 – 3.45
m
2H
Diastereotopic methylene protons adjacent to Nitrogen.
H-3/H-5
2.30 – 2.60
m
4H
Diagnostic: Protons alpha to the ketone (C=O). Significantly downfield from precursor.
The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.
Caption: Decision tree for validating the oxidation of the THP-alcohol to the target THP-ketone.
Expert Insights & Troubleshooting
Conformational Dynamics
The 4-oxotetrahydropyran ring exists in a dynamic equilibrium between chair and twist-boat conformers.
Observation: At room temperature, signals for H-3 and H-5 may appear broadened or as complex multiplets rather than clean triplets.
Solution: If precise coupling constants are required (e.g., for stereochemical assignment of the C2 center), run the NMR at -20°C to freeze the ring conformation, or at 50°C to average the signals (fast exchange limit).
Common Impurities
Over-oxidation: If the reaction conditions are too harsh (e.g., excess KMnO4), look for a carboxylic acid peak (~175 ppm in 13C) indicating ring opening.
Rotamers: The Boc group can induce rotamers around the N-C bond. This often manifests as "shadow" peaks (approx. 5-10% intensity) adjacent to the main signals. Do not mistake these for impurities.
Deprotection Warning
The ketone is stable, but the Boc group is acid-sensitive. Avoid using CDCl₃ that has been stored for long periods without a stabilizer (e.g., silver foil or K₂CO₃), as traces of DCl (Deuterium Chloride) can remove the Boc group during acquisition, leading to the appearance of a free amine salt.
General Synthesis of 4-Oxo-THP Derivatives:
Title: One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes.
Source: DergiPark.
URL:[Link]
In-Depth Technical Guide: Mass Spectrometry Analysis and Fragmentation Pattern of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Executive Summary This guide provides a comprehensive technical analysis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate , a critical intermediate in the synthesis of pyran-based pharmaceuticals. The focus is on the ma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive technical analysis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate , a critical intermediate in the synthesis of pyran-based pharmaceuticals. The focus is on the mass spectrometric behavior of the compound, specifically comparing Electrospray Ionization (ESI) and Electron Impact (EI) modalities.
For researchers in drug development, understanding the fragmentation of the tert-butoxycarbonyl (Boc) group coupled with the 4-oxooxan (tetrahydro-4H-pyran-4-one) core is essential for impurity profiling and structural validation. This guide details the mechanistic pathways of fragmentation, including the dominant McLafferty-like rearrangement of the Boc group and the Retro-Diels-Alder (RDA) cleavage of the pyranone ring.
Molecular Profile & Theoretical Basis
Before analyzing spectral data, the structural properties that dictate fragmentation must be defined.[1]
Property
Detail
IUPAC Name
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Molecular Formula
Molecular Weight
229.27 g/mol
Monoisotopic Mass
229.13 Da
Key Functional Groups
1.[2][3][4] Boc Carbamate: Acid-labile, prone to gas-phase elimination.2. 4-Oxooxan Ring: Cyclic ether/ketone, susceptible to ring opening.3. Secondary Amine: Protonation site in ESI.
Comparative Analysis: Ionization Techniques
The choice of ionization technique drastically alters the observed spectral fingerprint. The table below compares the two primary alternatives for analyzing this compound.
Table 1: ESI-MS/MS (Soft) vs. EI-MS (Hard) Performance
Feature
Alternative A: ESI-MS/MS (Recommended)
Alternative B: EI-MS
Primary Ion Observed
(m/z 230) and (m/z 252).
Fragment Ions (Molecular ion is often absent or <1%).
Energy Regime
Low internal energy (Soft). Fragmentation requires Collision Induced Dissociation (CID).[5]
High internal energy (70 eV). Spontaneous fragmentation in the source.
Boc Stability
Intact in Q1; fragmentation controllable in Q2.
Highly Unstable. Thermal degradation often occurs before ionization, showing "deprotected" spectra.[6]
Structural Insight
Excellent for molecular weight confirmation and controlled sequencing.
Excellent for "fingerprinting" the core structure but fails to confirm the intact protecting group.
Limit of Detection
High (pg/mL range) due to amine proton affinity.
Moderate (ng/mL range).
Expert Insight: For purity analysis during synthesis, ESI-MS is superior because it confirms the presence of the intact Boc group. EI-MS often leads to false negatives, as the Boc group thermally eliminates isobutene in the injector port, mimicking the deprotected amine.
Deep Dive: Fragmentation Mechanisms[7]
The fragmentation pattern of this molecule is governed by two distinct mechanistic zones: the Boc-Linker and the Pyranone Core .
Zone 1: The Boc Group (Dominant Pathway)
Under ESI-CID conditions, the most abundant transition is the loss of the tert-butyl group.
Protonation: Occurs at the carbamate nitrogen or carbonyl oxygen.
Isobutene Loss: A McLafferty-like rearrangement or distonic ion mechanism leads to the loss of isobutene (56 Da).
Transition:
(Carbamic acid intermediate).
Loss: The unstable carbamic acid spontaneously loses (44 Da).
Transition:
(Primary amine: (4-oxooxan-2-yl)methanamine).
Zone 2: The Pyranone Core (Structural Confirmation)
Once the Boc group is stripped, the
130 core ion fragments via ring cleavage.
Retro-Diels-Alder (RDA): The 4-oxooxan ring undergoes RDA cleavage, a hallmark of cyclic ketones.
Alpha-Cleavage: Cleavage adjacent to the amine nitrogen.[7]
Visualization of Signaling Pathways (Graphviz)
The following diagram maps the logical flow of fragmentation from the parent ion to the diagnostic product ions.
Figure 1: Step-wise fragmentation pathway of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate under ESI-CID conditions.
Experimental Protocol: LC-MS/MS Validation
To validate the identity of this compound, the following self-validating protocol is recommended. This workflow uses ESI to prevent thermal degradation.
Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).
Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
Note: Avoid using alcohols (MeOH) as solvents if long-term stability is required, to prevent potential transesterification, although rare with Boc.
LC-MS Conditions
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (Source: ESI+)
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of Boc).
Collision Energy (CE):
Low (10 eV): Preserves
230 parent.
Medium (20-25 eV): Generates
174 and 130 (Optimal for ID).
High (40+ eV): Destroys core, useful only for amine verification.
Data Interpretation Checklist
Use this checklist to validate your results:
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Tetrahydropyran-4-one. NIST Chemistry WebBook, SRD 69. [Link]
Reddy, P. N., et al. (2007).[8] Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides.[2][8] Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[8] [Link]8]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
Compound of Interest: tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Molecular Formula: C₁₁H₁₉NO₄
Key Structural Features: Tetrahydropyran (oxane) core, C4-ketone, C2-Boc-aminomethyl side chain.[1][2][3]
The purity assessment of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate presents a distinct analytical challenge due to its lack of strong chromophores (e.g., aromatic rings) and the lability of the tert-butoxycarbonyl (Boc) protecting group. Standard "generic" HPLC methods often fail to detect critical impurities such as the de-protected amine or the C4-hydroxy reduction by-product due to inappropriate wavelength selection or insufficient retention of polar degradants.
This guide compares a Generic Scouting Method (Method A) against an Optimized Stability-Indicating Method (Method B) . The data demonstrates that Method B offers superior specificity, sensitivity, and robustness, making it the requisite standard for drug development workflows.
Comparative Method Performance
The following comparison highlights the critical deficiencies of standard scouting protocols when applied to this specific aliphatic carbamate and validates the optimized approach.
Chromophore Detection: The target molecule lacks extended conjugation. Method A's use of 254 nm relies on negligible absorbance, leading to false "high purity" results. Method B utilizes 210 nm, targeting the
transition of the carbonyls (ketone and carbamate), ensuring accurate quantification [1].
Stationary Phase Selectivity: The tetrahydropyran ring is moderately polar. Standard C18 columns (Method A) often show "hydrophobic collapse" or poor retention for the polar de-Boc impurity. The Phenyl-Hexyl phase (Method B) utilizes
interactions (pseudo) and shape selectivity, improving the separation of the cyclic ether core from open-chain by-products [2].
pH Control: Method A often lacks sufficient buffer strength. Method B uses Phosphoric Acid (
), which suppresses the ionization of residual silanols on the column and ensures the amine impurities remain protonated but ion-paired, sharpening peak shape.
Experimental Protocol: Optimized Method (Method B)
This protocol is designed to be self-validating. The system suitability criteria must be met before sample analysis.
Solvent A: 0.1% H₃PO₄ in Water (Add 1 mL of 85% H₃PO₄ to 1 L Water).
Solvent B: 100% Acetonitrile.
Gradient Program
Time (min)
% Solvent A
% Solvent B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Polar retention)
12.0
40
60
Linear Gradient
14.0
5
95
Wash
16.0
5
95
Hold Wash
16.1
95
5
Re-equilibration
20.0
95
5
End of Run
System Suitability & Impurity Logic
To ensure trustworthiness, the method must resolve the main peak from its likely synthetic precursors and degradants.[2]
Impurity Profile Logic
Impurity 1 (De-Boc): [(4-oxooxan-2-yl)methyl]ammonium. Highly polar, elutes near void volume (RT ~1-2 min).
Impurity 2 (Reduced): tert-butyl N-[(4-hydroxyoxan-2-yl)methyl]carbamate. Result of ketone reduction. Elutes slightly earlier than the parent ketone due to increased polarity of the hydroxyl group.
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for method selection and the impurity fate mapping.
Figure 1: Analytical workflow comparing the efficacy of generic vs. optimized methods in detecting specific synthetic impurities.
Critical Discussion: Why This Method Works
Wavelength Selection Physics
The carbonyl groups in the Boc moiety and the oxane ring exhibit a UV cutoff around 190 nm with a weak
transition extending to 270-280 nm. However, the molar absorptivity () at 254 nm is negligible (< 100 L/mol·cm). By shifting to 210 nm , we tap into the shoulder of the transition, increasing signal intensity by 50-100 fold compared to 254 nm [3].
The Role of Phosphoric Acid
Unlike Formic Acid, which is volatile and used for MS, Phosphoric Acid is non-volatile and provides superior suppression of silanol activity on the silica support. For the tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate, the carbamate nitrogen can hydrogen bond with residual silanols, causing peak tailing. The phosphate ions effectively "mask" these sites, ensuring a symmetry factor (
) between 0.9 and 1.2 [4].
Stereochemical Considerations
While this method focuses on chemical purity, the C2 position is chiral. If enantiomeric purity is required, this RP-HPLC method is not sufficient. A chiral stationary phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) would be required. However, for chemical purity assessment during intermediate synthesis, the proposed Phenyl-Hexyl method is the industry standard for robustness.
References
Element Lab Solutions. (2018). HPLC UV detection: Theory and Operational Tips. Retrieved from [Link]
LibreTexts. (2023). Separating and Analyzing Mixtures Using HPLC. Retrieved from [Link]
ResearchGate. (2010). Chromatographic Separation of Derivatives of 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione by TLC and HPLC. Retrieved from [Link]
The Art of the Mask: A Comparative Guide to Amine Protecting Groups for Chemical Synthesis
In the intricate world of organic synthesis, particularly within drug development and peptide chemistry, the judicious use of protecting groups is a cornerstone of success. These temporary masks for reactive functional g...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of organic synthesis, particularly within drug development and peptide chemistry, the judicious use of protecting groups is a cornerstone of success. These temporary masks for reactive functional groups, such as amines, are essential for preventing unwanted side reactions and guiding the synthetic pathway towards the desired product.[1] The ideal protecting group is easily and selectively introduced, stable under a variety of reaction conditions, and can be removed cleanly and in high yield without affecting other parts of the molecule.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group with other commonly employed amine protecting groups: the benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) groups. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to inform your synthetic strategies.
The Cornerstone of Strategy: Orthogonality
The power of modern protecting group chemistry lies in the concept of orthogonality . This principle allows for the selective removal of one type of protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1][3] This enables the sequential and controlled manipulation of complex molecules with multiple functional groups. The four protecting groups discussed here form a powerful orthogonal set, each with a distinct cleavage mechanism:
Boc: Acid-labile
Fmoc: Base-labile
Cbz: Removable by hydrogenolysis
Alloc: Cleaved by palladium(0) catalysis
This orthogonality is the foundation upon which complex synthetic strategies are built, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of natural products.[4]
At a Glance: A Comparative Overview
The choice of an amine protecting group is a critical decision in the design of a synthetic route, dictated by the overall strategy, the stability of other functional groups, and the desired deprotection conditions.[1]
Robust, economical for large-scale synthesis, less prone to aggregation in some peptide sequences.[][9]
High stability, orthogonal to Boc and Fmoc.
Milder final cleavage in SPPS, compatible with automation, orthogonal to acid-labile and hydrogenolysis-labile groups.[][9]
Fully orthogonal to Boc, Fmoc, and Cbz; very mild deprotection conditions.[2]
Potential Limitations
Requires strong acid for cleavage, which can degrade sensitive substrates; potential for t-butyl cation side reactions.[1][10]
Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue.[1]
Dibenzofulvene byproduct can form adducts; aggregation can be an issue in SPPS.[1]
Requires a palladium catalyst which can be expensive and needs to be completely removed from the final product.
The Boc Group: The Workhorse of Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in the early development of solid-phase peptide synthesis (SPPS).[11] Its popularity stems from its general stability and its straightforward removal under acidic conditions.
Mechanism of Protection and Deprotection
Protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[12]
Deprotection is an acid-catalyzed process. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine.[]
Caption: Boc Protection and Deprotection Pathway.
Experimental Considerations
A significant challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation, which can lead to the alkylation of sensitive residues like tryptophan and methionine.[7] To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole are often added to the cleavage cocktail to trap the carbocation.[13] Incomplete deprotection can also be an issue, often due to insufficient acid strength, steric hindrance, or poor substrate solubility.[10]
The Cbz Group: A Classic Removed by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is one of the pioneering amine protecting groups and remains highly valuable due to its stability under both acidic and basic conditions.[14]
Mechanism of Protection and Deprotection
Protection is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[15]
Deprotection is most commonly and mildly achieved through catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which decarboxylates to the free amine.[7]
Caption: Cbz Protection and Deprotection Pathway.
Experimental Considerations
The primary limitation of the Cbz group is its incompatibility with other reducible functional groups, such as alkenes, alkynes, and nitro groups.[1] The palladium catalyst can also be poisoned by sulfur-containing compounds. While stable to mild acids, the Cbz group can be cleaved by strong acids like HBr in acetic acid, a condition that is not orthogonal to Boc deprotection.[5]
The Fmoc Group: The Modern Standard for Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant protecting group in modern SPPS.[16] Its key advantage is its lability under mild basic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[9]
Mechanism of Protection and Deprotection
Protection is typically achieved by reacting the amine with Fmoc-Cl or Fmoc-OSu under basic conditions.[6]
Deprotection proceeds via a base-induced β-elimination (E1cb) mechanism. A base, usually a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring. The resulting anion is stabilized by the aromatic system and undergoes elimination to release the unstable carbamic acid and dibenzofulvene. The carbamic acid then decarboxylates.[6]
Caption: Fmoc Protection and Deprotection Pathway.
Experimental Considerations
A potential side reaction during Fmoc deprotection is the addition of the liberated amine to the dibenzofulvene byproduct. This is generally suppressed by using a secondary amine like piperidine, which acts as a scavenger for dibenzofulvene.[6] In sequences containing aspartic acid, aspartimide formation can be a significant side reaction under the basic deprotection conditions.[17] While generally stable to hydrogenolysis, the Fmoc group can be cleaved under certain conditions, making it only quasi-orthogonal to Cbz.[6]
The Alloc Group: The Apex of Orthogonality
The allyloxycarbonyl (Alloc) group provides an additional layer of orthogonality, as it is stable to both the acidic conditions used to remove Boc and the basic conditions used for Fmoc cleavage.[7] Its removal under very mild, palladium-catalyzed conditions makes it ideal for the synthesis of sensitive and complex molecules.[2]
Mechanism of Protection and Deprotection
Protection is analogous to that of Cbz, typically using allyl chloroformate (Alloc-Cl) and a base.
Deprotection is achieved through a palladium(0)-catalyzed allylic cleavage. The Pd(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl palladium(II) complex. This releases the carbamate, which then decarboxylates. An allyl scavenger, such as phenylsilane or dimedone, is required to regenerate the active Pd(0) catalyst.[2]
Caption: Alloc Protection and Deprotection Pathway.
Experimental Considerations
The primary consideration for using the Alloc group is the need for a palladium catalyst, which can be costly and must be thoroughly removed from the final product, a critical aspect in drug development. The reaction is also sensitive to air and moisture, often requiring an inert atmosphere.
Strategic Selection and Orthogonal Deprotection
The true power of these protecting groups is realized when they are used in combination to achieve selective deprotection in a multi-step synthesis.
Caption: Orthogonal Deprotection Workflow.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Boc-Protection of an Amine
Materials:
Amine (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
Sodium hydroxide (1.1 equiv)
Dioxane and Water (1:1)
Procedure:
Dissolve the amine in the dioxane/water solvent mixture.
Add the sodium hydroxide solution.
Add the Boc₂O and stir the mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography if necessary.
Protocol 2: Boc-Deprotection using TFA
Materials:
Boc-protected amine
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS, scavenger, 5% v/v)
Procedure:
Dissolve the Boc-protected amine in DCM.
Add TIS to the solution.
Add TFA to a final concentration of 25-50% (v/v).
Stir the reaction at room temperature for 30-60 minutes.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Co-evaporate with a solvent like toluene to remove residual TFA.
The resulting amine salt can be used directly or neutralized and purified.
Protocol 3: Fmoc-Protection of an Amine
Materials:
Amine (1.0 equiv)
Fmoc-OSu (1.05 equiv)
Sodium bicarbonate (2.0 equiv)
Dioxane and Water (1:1)
Procedure:
Dissolve the amine in the dioxane/water solvent mixture.
Add the sodium bicarbonate.
Add a solution of Fmoc-OSu in dioxane.
Stir the mixture at room temperature for 1-3 hours.
Monitor the reaction by TLC.
Upon completion, acidify the mixture with 1M HCl and extract with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by crystallization or column chromatography.
Protocol 4: Fmoc-Deprotection using Piperidine
Materials:
Fmoc-protected amine
N,N-Dimethylformamide (DMF)
Piperidine
Procedure:
Dissolve the Fmoc-protected amine in DMF.
Add piperidine to a final concentration of 20% (v/v).
Stir the reaction at room temperature. The deprotection is often complete within minutes.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
The crude product can be purified by an appropriate workup and/or chromatography.[2]
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc is a strategic decision that profoundly impacts the design and outcome of a synthetic endeavor. The Boc strategy, with its robustness and cost-effectiveness, remains a valuable tool, especially for certain industrial-scale syntheses.[][9] The Cbz group offers a stable and orthogonal option for hydrogenolysis-compatible substrates. The Alloc group provides an additional layer of orthogonality for particularly sensitive molecules. However, the Fmoc strategy has largely become the method of choice for modern peptide synthesis due to its milder reaction conditions, amenability to automation, and true orthogonality with acid-labile side-chain protecting groups.[9][11] A thorough understanding of the chemical principles, advantages, and limitations of each protecting group, as presented in this guide, will enable researchers and drug development professionals to devise more efficient and successful synthetic routes to complex and valuable molecules.
References
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC. Retrieved March 7, 2026, from [Link]
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Photochemical Protection of Amines with Cbz and Fmoc Groups. (2025). Request PDF. Retrieved March 7, 2026, from [Link]
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Retrieved March 7, 2026, from [Link]
Innovation in protecting-group-free natural product synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Photochemical Protection of Amines with Cbz and Fmoc Groups. (2003). ACS Figshare. Retrieved March 7, 2026, from [Link]
Protecting Groups. (n.d.). Retrieved March 7, 2026, from [Link]
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved March 7, 2026, from [Link]
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PMC. Retrieved March 7, 2026, from [Link]
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. (n.d.). Apple Academic Press. Retrieved March 7, 2026, from [Link]
Use of carbocation scavenger during oligonucleotide synthesis. (n.d.). Google Patents.
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved March 7, 2026, from [Link]
Amino Acid-Protecting Groups. (2009). Chemical Reviews. Retrieved March 7, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI. Retrieved March 7, 2026, from [Link]
Boc Protection - Common Conditions. (n.d.). Retrieved March 7, 2026, from [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 7, 2026, from [Link]
Selection of heterocycles for drug design. (2004). PubMed. Retrieved March 7, 2026, from [Link]
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
Novel protecting group strategies in the synthesis of oligosaccharides. (2018). Scholarly Publications Leiden University. Retrieved March 7, 2026, from [Link]
Strategic Access to 2,4-Disubstituted Oxanes: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge The 2,4-disubstituted oxane (tetrahydropyran) motif is a structural cornerstone in marine macrolides (e.g., lasonolide A, bryostatin) and diverse pharmaceutical agents. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
The 2,4-disubstituted oxane (tetrahydropyran) motif is a structural cornerstone in marine macrolides (e.g., lasonolide A, bryostatin) and diverse pharmaceutical agents. The synthetic challenge lies not merely in ring closure, but in the precise control of relative stereochemistry between the C2 and C4 positions.
While the thermodynamic preference for equatorial substituents often dictates the formation of cis-2,6-disubstituted systems, the 2,4-relationship requires more nuanced kinetic control or specific mechanistic pathways. This guide objectively compares three distinct synthetic routes—Prins Cyclization , Intramolecular Oxa-Michael Addition , and Hetero-Diels-Alder (HDA) —providing experimental evidence to aid in route selection.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics of the three primary methodologies based on yield, diastereomeric ratio (dr), and scalability.
Route A: The Prins Cyclization (The Stereochemical Benchmark)
Mechanism & Causality:
The Prins cyclization is the "gold standard" for generating 2,4-disubstituted oxanes with high cis-selectivity. The reaction proceeds via the condensation of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion.
Why it works: The intermediate adopts a chair-like transition state where the bulky substituent at C2 assumes an equatorial position to minimize 1,3-diaxial interactions. The nucleophilic attack (often by a halide or water) occurs axially, locking the C4 substituent into an equatorial position in the final chair product, resulting in a cis-2,4 relationship (often all-cis if a C6 substituent is present).
Route B: Intramolecular Oxa-Michael Addition
Mechanism & Causality:
This route involves the cyclization of a
-hydroxy -unsaturated ester or ketone.
Why it works: Under thermodynamic control (reversible conditions using bases like DBU), the system equilibrates to the lowest energy conformer, typically placing substituents in equatorial positions. This is excellent for cis-2,6 systems but can be challenging for establishing specific 2,4-stereocenters unless the substrate is pre-configured or a chiral catalyst is used to override thermodynamics.
Route C: Jacobsen Hetero-Diels-Alder (HDA)
Mechanism & Causality:
The Cr(III)-catalyzed HDA reaction between an aldehyde and a diene (e.g., 1-methoxy-3-trimethylsilyloxy-1,3-butadiene) constructs the dihydropyran core.
Why it works: The chiral Tridentate Schiff Base (TSB) Cr(III) complex activates the aldehyde, guiding the diene approach via an endo transition state. This simultaneously establishes the absolute configuration and the relative cis-2,4 stereochemistry (after reduction of the resulting enone). This is the route of choice when enantiopurity is required alongside diastereocontrol.
Visualizing the Decision Process
The following decision tree assists in selecting the optimal route based on substrate availability and target stereochemistry.
Figure 1: Strategic decision tree for selecting the synthetic route based on stereochemical requirements and starting material availability.
Objective: Synthesis of 4-hydroxy-2-phenyltetrahydropyran.
Source Grounding: Based on methodologies developed by Yadav et al. and Rychnovsky.
Reagents:
Homoallylic alcohol (1.0 equiv)
Benzaldehyde (1.1 equiv)
TFA (Trifluoroacetic acid) (1.0 equiv)
DCM (Dichloromethane), anhydrous
Step-by-Step Workflow:
Setup: In a flame-dried round-bottom flask under Argon, dissolve benzaldehyde (1.1 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL).
Initiation: Cool the mixture to 0 °C. Add TFA (1.0 mmol) dropwise over 5 minutes.
Expert Insight: Slow addition prevents polymerization of the aldehyde.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2–4 hours.
Self-Validating Checkpoint (TLC): Monitor consumption of the aldehyde. A new, more polar spot (the alcohol product) should appear. If the reaction stalls, add 0.1 equiv of TFA.
Quench: Quench with saturated aqueous NaHCO₃ solution.
Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
Catalyst Activation: In a glovebox or under strict inert atmosphere, dissolve the Cr(III) catalyst in TBME.
Addition: Add the aldehyde (1.0 equiv) followed by the diene (1.0 equiv).
Reaction: Stir at room temperature for 24 hours.
Expert Insight: TBME is often superior to DCM for turnover frequency in this specific catalytic cycle.
Hydrolysis (Critical Step): Treat the crude silyl enol ether intermediate with dilute HCl or TFA in THF to unmask the ketone.
Self-Validating Checkpoint: ¹H NMR of the crude mixture should show the characteristic alkene signals of the dihydropyranone.
Reduction (Optional for Oxane): Hydrogenation (H₂/Pd-C) of the product yields the saturated 2,4-disubstituted oxane.
Mechanistic Visualization: The Prins Chair-Transition State
Understanding the transition state is crucial for predicting stereochemical outcomes.
Figure 2: Mechanistic pathway of the Prins cyclization highlighting the chair-like transition state that dictates cis-stereoselectivity.
References
Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008.
Jervis, P. J., Kariuki, B. M., & Cox, L. R. "Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy." Organic Letters, 2006.
Jacobsen, E. N., et al. "Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III) Catalysts." Angewandte Chemie International Edition, 1999.
Clarke, P. A., et al. "A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones."[2] Organic & Biomolecular Chemistry, 2013.
Floreancig, P. E. "Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation." PMC, 2011.
Comparative Analysis of Carbamate Synthesis Methodologies: Transitioning to Sustainable and Phosgene-Free Routes
Executive Summary & Paradigm Shift Carbamates (urethanes) are indispensable structural motifs in drug development, serving as core pharmacophores in acetylcholinesterase inhibitors (e.g., rivastigmine), antihistamines (e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Paradigm Shift
Carbamates (urethanes) are indispensable structural motifs in drug development, serving as core pharmacophores in acetylcholinesterase inhibitors (e.g., rivastigmine), antihistamines (e.g., loratadine), and as robust amine-protecting groups (Boc, Cbz) in peptide synthesis. Historically, the industrial and bench-scale synthesis of organic carbamates relied heavily on the reaction of amines with alkyl isocyanates or chloroformates 1. While these traditional routes offer high atom economy, they utilize phosgene or its derivatives—reagents that pose catastrophic safety risks and generate stoichiometric amounts of corrosive HCl waste.
As the pharmaceutical industry shifts toward sustainable chemistry, two highly efficient, phosgene-free methodologies have emerged as the new gold standards: Dimethyl Carbonate (DMC) methoxycarbonylation and Direct CO₂ Fixation . This guide provides an objective, data-driven comparison of these methodologies, detailing the mechanistic causality behind them and providing self-validating experimental protocols for immediate laboratory implementation.
Mechanistic & Thermodynamic Causality
The Dimethyl Carbonate (DMC) Route
DMC is a versatile, non-toxic reagent that acts as both a solvent and a methoxycarbonylating agent 2. The central mechanistic challenge with DMC is chemoselectivity: it can act as either a methylating agent (attacking the alkyl carbon) or a carboxymethylating agent (attacking the acyl carbon).
Causality of Choice: By employing basic conditions (e.g., K₂CO₃) or specific Lewis acids at controlled temperatures (typically <100°C), the nucleophilic attack of the amine is thermodynamically directed toward the harder acyl carbon. This yields the desired carbamate while producing benign methanol as the sole byproduct. Advanced methodologies even utilize supercritical CO₂ to enhance DMC reaction selectivity up to 90% 3.
The Direct CO₂ Fixation Route
Carbon dioxide is the ultimate green C1 synthon: abundant, non-flammable, and renewable 4. However, CO₂ is thermodynamically stable and kinetically inert.
Causality of Choice: To overcome this activation barrier, a strong organic amidine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized. DBU facilitates the nucleophilic attack of the amine on CO₂, instantly stabilizing the highly reactive carbamate anion as a DBU-H⁺ salt. This intermediate is then trapped via an Sₙ2 reaction with an alkyl halide. Recent innovations utilizing Polymer-Supported DBU (PS-DBU) have made this a purification-free, highly scalable process [[5]]().
Comparative Quantitative Data
The following table summarizes the operational and performance metrics of the three primary methodologies, allowing for objective selection based on project constraints.
The diagram below illustrates the multi-component logical workflow and mechanistic pathway for the direct fixation of CO₂ into organic carbamates using a recyclable PS-DBU catalyst.
Fig 1: Mechanistic pathway of DBU-catalyzed CO₂ fixation into organic carbamates.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in physical indicators and analytical checkpoints to verify causality and reaction success without relying on hazardous phosgene derivatives.
Protocol A: Synthesis of Methyl N-Phenylcarbamate via DMC Route
This protocol utilizes DMC as both the solvent and the electrophile, driving high atom economy.
Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve aniline (10 mmol) in Dimethyl Carbonate (DMC, 30 mL).
Causality: Using DMC in a large molar excess shifts the equilibrium strictly toward carboxymethylation, suppressing the competing N-methylation pathway.
Base Activation: Add anhydrous K₂CO₃ (15 mmol) to the solution.
Causality: The weak base deprotonates the amine, increasing the HOMO energy of the nitrogen lone pair, thereby accelerating its nucleophilic attack on the DMC acyl carbon.
Thermal Activation & Self-Validation: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active aniline spot validates conversion. Additionally, the generation of methanol (byproduct) will slightly lower the internal reflux temperature over time, serving as a physical indicator of reaction progression.
Workup & Isolation: Cool the mixture to room temperature. Add 30 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl N-phenylcarbamate.
Protocol B: Three-Component CO₂ Fixation using PS-DBU
This protocol represents the cutting-edge of green carbamate synthesis, eliminating the need for column chromatography [[5]]().
CO₂ Saturation: In a 50 mL Schlenk flask, dissolve the primary amine (1.0 mmol) in anhydrous acetonitrile (5.0 mL). Purge the solution with a balloon of dry CO₂ gas for 15 minutes at room temperature.
Causality: Acetonitrile provides optimal solubility for the incoming gases and intermediate salts. Purging establishes the necessary dissolved CO₂ concentration before base addition.
Heterogeneous Base Activation: Add Polymer-Supported DBU (PS-DBU, 1.5 mmol equivalent base loading) to the mixture. Stir for 2 hours under the CO₂ balloon.
Self-Validation Checkpoint: A mild exotherm is physically observable upon the addition of PS-DBU, validating the exothermic formation of the carbamate anion salt.
Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise via syringe. Stir the suspension at 50°C for an additional 12 hours.
Causality: The elevated temperature provides the activation energy necessary for the Sₙ2 displacement of the bromide by the sterically hindered carbamate anion.
Purification-Free Isolation: Filter the reaction mixture through a sintered glass funnel to remove the spent PS-DBU-HBr resin. Wash the resin with minimal acetonitrile. Evaporate the filtrate under reduced pressure.
Self-Validation Checkpoint: Obtain a crude ¹H NMR of the resulting solid. The complete absence of aliphatic DBU multiplets (typically seen between 1.5–3.5 ppm) validates the structural integrity of the protocol and confirms that the heterogeneous catalyst was successfully removed without chromatography [[5]]().
References
[Green synthesis of carbamates from CO2, amines and alcohols] - ResearchGate
Spectroscopic Data Interpretation for tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate: A Comparative Guide
Structural Context & Rationale for Use In modern drug discovery, replacing basic piperidine rings with oxane (tetrahydropyran) derivatives is a highly effective strategy for modulating a drug candidate's physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Context & Rationale for Use
In modern drug discovery, replacing basic piperidine rings with oxane (tetrahydropyran) derivatives is a highly effective strategy for modulating a drug candidate's physicochemical properties. By substituting the basic nitrogen of a piperidine with an oxygen atom, medicinal chemists can reduce overall basicity, mitigate hERG-related cardiotoxicity risks, and alter lipophilicity (LogP) without disrupting the crucial three-dimensional vector of the scaffold [1].
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate serves as a highly versatile, protected building block in this context. Accurate spectroscopic characterization of this scaffold is critical to ensure structural integrity before downstream functionalization. This guide provides an objective comparison of its spectroscopic profile against common alternatives and details the causality behind its analytical signatures.
Comparative Spectroscopic Profiling
To establish a reliable baseline for structural verification, Table 1 compares the quantitative spectroscopic data of the target oxane scaffold with its piperidine and acyclic counterparts.
Table 1: Spectroscopic Comparison of Protected Amine Scaffolds
Compound
Core Scaffold
Key ¹H NMR Shifts (ppm)
Key ¹³C NMR Shifts (ppm)
MS [M+H]⁺ (m/z)
tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Oxane (Tetrahydropyran)
1.43 (s, 9H), 3.7–4.3 (m, 3H, ring C2/C6)
207.5 (C=O), 156.0 (Boc C=O), 76.2 (C2)
230.1
tert-butyl 4-oxo-1-piperidinecarboxylate
Piperidine
1.48 (s, 9H), 3.71 (t, 4H, ring C2/C6)
207.8 (C=O), 154.5 (Boc C=O), 43.1 (C2/C6)
200.1
tert-butyl (5-oxohexyl)carbamate
Acyclic
1.44 (s, 9H), 3.12 (q, 2H, CH₂-N)
208.9 (C=O), 156.1 (Boc C=O), 40.5 (CH₂-N)
216.1
Spectroscopic Causality & Interpretation
Nuclear Magnetic Resonance (NMR) Causality
The structural assignments of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate are governed by distinct electronic environments [2]:
The Oxane Effect: The oxygen atom in the tetrahydropyran ring is highly electronegative, exerting a strong inductive electron-withdrawing effect. This deshields the adjacent protons at C2 and C6, shifting them significantly downfield (3.7–4.3 ppm) compared to the acyclic analog. Unlike the symmetric N-Boc-piperidin-4-one, the asymmetric substitution at C2 of the oxane ring splits these signals into complex multiplets due to diastereotopic environments and axial-equatorial coupling.
Carbonyl Anisotropy: The C4 ketone generates a magnetic anisotropic cone that further deshields the equatorial protons at the adjacent C3 and C5 positions, typically pushing them to ~2.5–2.6 ppm.
Boc Protection Validation: The prominent 9H singlet at ~1.43 ppm is the universal hallmark of a successful Boc protection. Its sharp, integrated area serves as an internal calibration metric for the rest of the molecule [3].
Mass Spectrometry (MS) Fragmentation Causality
In electrospray ionization (ESI+), the carbamate moiety dictates the fragmentation pathway. The protonated parent ion ([M+H]⁺ at m/z 230.1) undergoes a highly predictable, self-validating two-step degradation. The initial low-energy collision induces the loss of the tert-butyl group as isobutylene (-56 Da), driven by the thermodynamic stability of the leaving tert-butyl cation. Subsequent loss of carbon dioxide (-44 Da) yields the free amine.
ESI-MS/MS Fragmentation Pathway of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate.
Experimental Protocols
To ensure analytical reproducibility, the following self-validating workflows must be adhered to.
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃). Add 0.01% tetramethylsilane (TMS) as an internal standard.
Lock and Shim: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium resonance of CDCl₃ to prevent field drift during acquisition. Perform gradient shimming to ensure a homogenous magnetic field, which is critical for resolving the complex multiplets of the asymmetric oxane ring.
Pulse Sequence & Relaxation: Set the relaxation delay (D1) to at least 2–5 seconds. Causality: The quaternary carbons of the Boc group and the C4 ketone have long T₁ relaxation times. A sufficient D1 ensures complete spin relaxation, preventing the under-integration of these critical signals.
Acquisition: Acquire 16–64 scans for ¹H NMR (or >512 scans for ¹³C NMR) to achieve an optimal signal-to-noise ratio.
Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak exactly to 0.00 ppm to validate the chemical shift scale.
Self-Validating NMR Acquisition and Processing Workflow.
Protocol 2: LC-MS/MS Analysis
Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency for the carbamate nitrogen.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Collision-Induced Dissociation (CID): To map the target's fragmentation pathway and validate the presence of the Boc group, apply a collision energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas. Monitor the specific transitions from m/z 230.1 → 174.1 → 130.1.
References
Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(18), 8733-8749.[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121599, Tetrahydro-4H-pyran-4-one. PubChem.[Link]
Comparative
Comprehensive Comparison Guide: Structural Validation of tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate via 2D NMR
As a Senior Application Scientist in drug discovery, I frequently encounter the analytical bottleneck of validating highly functionalized, non-crystalline building blocks. tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate—a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug discovery, I frequently encounter the analytical bottleneck of validating highly functionalized, non-crystalline building blocks. tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate—a highly versatile tetrahydropyran-4-one derivative used in the synthesis of spirocyclic and bioisosteric scaffolds—presents a classic structural elucidation challenge.
While rapid screening tools like LC-MS/MS can confirm molecular weight, they cannot distinguish between subtle regioisomers (e.g., substitution at the C2 versus C3 position of the oxane ring). To achieve absolute structural certainty, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has become a cornerstone in pharmaceutical research, offering enhanced structural elucidation capabilities that one-dimensional (1D) NMR alone cannot resolve[1].
This guide objectively compares analytical modalities and provides a field-proven, self-validating 2D NMR methodology to unambiguously confirm the structure and regiochemistry of this critical building block.
Modality Comparison: Why 2D NMR is the "Gold Standard"
In modern drug design, selecting the right analytical tool is a balance of throughput, resolution, and absolute structural confidence[2]. Table 1 compares the performance of standard analytical alternatives for validating oxygenated heterocycles like our target molecule.
Table 1: Performance Comparison of Analytical Modalities
Analytical Modality
Throughput
Regiochemical Resolution
Causality / Limitation for Target Molecule
1D NMR (H, C)
High (< 10 mins)
Low
Limitation: Fails due to severe proton overlap in the 2.0–4.0 ppm region (typical for diastereotopic oxane protons). Cannot bridge heteroatoms.
LC-MS/MS
Very High
None
Limitation: Confirms the exact mass and Boc-cleavage fragments, but cannot determine the attachment point of the aminomethyl group on the ring.
X-Ray Crystallography
Very Low
Absolute
Limitation: Requires high-quality single crystals. Boc-protected amine intermediates are frequently oily or amorphous, making this impractical.
Comprehensive 2D NMR
Moderate (2–4 hrs)
High
Advantage: Resolves overlapping signals via heteronuclear dispersion. HMBC bridges the ether oxygen and carbamate nitrogen to prove exact connectivity.
The Self-Validating 2D NMR Workflow
To eliminate user bias and instrumental artifacts, the structural elucidation workflow must be designed as a self-validating system . This means every experimental step contains an internal quality control check that dictates whether the process can advance.
Logical workflow for 2D NMR structural elucidation of complex small molecules.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation & Magnetic Homogeneity
Action: Dissolve 20 mg of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate in 0.6 mL of CDCl
(100% D).
Causality: A high-concentration sample ensures sufficient signal-to-noise (SNR) for insensitive nuclei (like
C) and allows for the detection of long-range couplings in a practical timeframe.
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl
solvent peak (7.26 ppm). Proceed only if FWHM < 1.0 Hz; otherwise, re-shim the Z-axis gradients to prevent cross-peak distortion in 2D spectra.
Step 2: 90° Pulse Calibration
Action: Execute a standard nutation experiment.
Causality: Accurate pulse angles are critical for the efficiency of magnetization transfer in multi-pulse sequences. Miscalibrated pulses lead to severe signal loss and artifact generation in HMBC spectra.
Self-Validation Check: Identify the 360° signal null point and divide by 4 to calculate the exact 90° pulse width for this specific sample matrix.
Step 3: 1D Baseline Profiling
Action: Acquire standard
H (16 scans) and C (1024 scans) spectra.
Self-Validation Check: Verify that the SNR of the weakest expected carbon signal (the C4 ketone at ~208 ppm) is > 10:1 before initiating time-consuming 2D experiments.
Step 4: Heteronuclear Correlation (HSQC & HMBC)
Action: Run gradient-selected HSQC and HMBC sequences.
Causality: HSQC resolves overlapping proton multiplets by dispersing them along the
C axis. HMBC is the most critical experiment here; it bridges heteroatoms by detecting long-range (2-3 bond) carbon-proton couplings, which is essential for proving the Boc group is attached to the nitrogen and the aminomethyl group is attached to C2.
Self-Validation Check: Set the HMBC long-range coupling delay based on an optimized
of 8 Hz (~62.5 ms). Run a rapid 2-scan dummy sequence to confirm that gradient coherence selection is actively suppressing one-bond () artifacts.
Causality: COSY maps the continuous spin system of the oxane ring. NOESY determines the relative stereochemistry, specifically confirming whether the C2 substituent adopts the thermodynamically favored equatorial position to minimize 1,3-diaxial interactions.
Self-Validation Check: Set the NOESY mixing time (
) to 400 ms. Verify that cross-peak intensities are within the linear buildup regime by comparing them to the diagonal auto-peaks.
Data Interpretation & Structural Mapping
Modern 2D NMR workflows often integrate sophisticated software analysis to automate the extraction of correlation tables, dramatically decreasing structure calculation time[3]. However, an Application Scientist must understand the underlying causality of the cross-peaks.
Table 2 details the expected quantitative data and the logical deductions required to validate the tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate structure.
Table 2: Expected 2D NMR Correlations and Mechanistic Deductions
Structural Feature
Expected H Shift (ppm)
Expected C Shift (ppm)
Key 2D Correlations & Causality
Boc
~1.40 (s, 9H)
~28.0
HMBC: Strong correlation to the Boc quaternary carbon (~80 ppm) and the carbamate carbonyl (~156 ppm), confirming the integrity of the protecting group.
Exocyclic
~3.20 (m, 2H)
~43.0
COSY: Correlates to the NH (~5.0 ppm) and the C2 methine. HMBC: Correlates to C2 and C3, unambiguously proving the substituent is at the 2-position, not the 3-position.
Oxane C2-H
~3.80 (m, 1H)
~75.0
HMBC: Correlates to the C4 ketone and C6, confirming its inclusion within the oxygenated heterocycle.
Oxane C3-
~2.30–2.60 (m, 2H)
~48.0
HSQC: Resolves the diastereotopic axial/equatorial protons. HMBC: Strong 2-bond correlation to the C4 ketone (~208 ppm).
Oxane C4
-
~208.0
HMBC: Acts as the central node. Correlates with C3 and C5 protons, confirming the ketone's position within the ring.
Oxane C6-
~3.60–4.00 (m, 2H)
~66.0
COSY: Correlates to C5-. HMBC: Correlates to C2, bridging the invisible ether oxygen to close the ring.
Conclusion
Validating complex small molecules requires moving beyond the limitations of 1D NMR and mass spectrometry. By deploying a comprehensive, self-validating 2D NMR suite, researchers can unambiguously map direct bonds (HSQC), trace vicinal networks (COSY), bridge heteroatoms (HMBC), and confirm spatial conformations (NOESY). Recent advancements even leverage automated pre-trained language models to accelerate structure elucidation from these 2D NMR datasets, underscoring the technique's critical role in high-throughput drug discovery[4]. For building blocks like tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate, this rigorous approach ensures absolute structural integrity before the molecule is advanced into multi-step synthesis.
References
1.[4] Leveraging Pre-Trained LMs for Rapid and Accurate Structure Elucidation from 2D NMR Data. ETH Zurich Research Collection. URL:
2.[1] The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. URL:
3.[2] NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information (PMC). URL:
4.[3] Structure & small molecule elucidation. Bruker. URL:
Orthogonal protecting group strategies for polyfunctional molecules
Mastering Multidimensional Orthogonality: A Comparative Guide to Protecting Group Strategies in Polyfunctional Synthesis In the synthesis of complex polyfunctional molecules—such as branched peptides, antibody-drug conju...
Author: BenchChem Technical Support Team. Date: March 2026
Mastering Multidimensional Orthogonality: A Comparative Guide to Protecting Group Strategies in Polyfunctional Synthesis
In the synthesis of complex polyfunctional molecules—such as branched peptides, antibody-drug conjugates, and dendrimers—simple chemoselectivity is often insufficient. The cornerstone of modern macromolecular assembly is orthogonality. First conceptualized by Barany and Merrifield, orthogonal protecting groups are defined as those that can be removed by completely different chemical mechanisms in any order, without affecting other protecting groups present in the molecule[1].
This guide objectively compares the performance, lability, and strategic implementation of standard and advanced orthogonal protecting groups. By dissecting the causality behind experimental choices, we provide a self-validating framework for designing three- and four-dimensional orthogonal systems[].
The Baseline: 2D Orthogonal Paradigms
Before engineering higher-order orthogonality, one must establish a robust two-dimensional baseline. Solid-phase peptide synthesis (SPPS) and polyfunctional scaffold construction rely heavily on two primary strategies[3]:
Fmoc/tBu Strategy (The Modern Standard): The α-amino group is protected by the base-labile Fmoc (removed via
-elimination using 20% piperidine), while side chains are masked by acid-labile tBu-based groups (cleaved by highly concentrated trifluoroacetic acid, TFA)[3].
Causality: This relationship is truly orthogonal. The distinct chemical mechanisms (base-driven elimination vs. acid-driven carbocation formation) allow for milder overall reaction conditions compared to older methods, preventing acid-catalyzed side reactions during iterative chain elongation[3].
Boc/Bzl Strategy (The Historical Standard): Boc is removed by moderate acid (TFA), and Bzl side-chain groups require hazardous strong acids like anhydrous HF[4].
Causality: While technically "bis-orthogonal" because they rely on the same mechanism (acidolysis) differentiated only by kinetics, Boc/Bzl is sometimes preferred for sequence-dependent aggregation issues, as the repetitive TFA exposure disrupts secondary structures that might otherwise hinder coupling[3].
Advanced 3D and 4D Orthogonal Sets
When synthesizing cyclic peptides or functionalizing a central hub (e.g., a Lysine scaffold with multiple distinct branches), 2D orthogonality is inadequate. Chemists must introduce third and fourth dimensions of protection[][5].
Alloc (Allyloxycarbonyl): Highly stable to both acids (TFA) and bases (piperidine). It is exclusively removed via palladium-catalyzed allyl transfer[][3].
Causality: The transition-metal mechanism ensures absolute zero cross-reactivity with standard Fmoc/tBu protocols, making it the gold standard for on-resin cyclization or late-stage functionalization[6].
Mtt (4-Methyltrityl) / Mmt (4-Methoxytrityl): Hyper-acid-labile groups. Cleaved by ultra-low concentrations of TFA (1-2% in DCM)[3][7].
Causality: The electron-donating methyl or methoxy groups stabilize the resulting trityl cation. This thermodynamic stability allows deprotection under conditions mild enough to leave standard tBu groups (which require >90% TFA) completely intact[6].
Dde / ivDde: Base-labile, but orthogonal to Fmoc. Cleaved by 2% hydrazine in DMF[3].
Causality: While both Fmoc and Dde are base-labile, hydrazine specifically attacks the Dde vinylogous amide via a nucleophilic addition-elimination mechanism to form a pyrazole byproduct, leaving the Fmoc carbamate untouched[3]. The ivDde variant is sterically hindered, preventing premature migration to unprotected amines during Fmoc deprotection[].
To ensure scientific integrity, protocols must not only list steps but incorporate self-validating checkpoints to confirm chemoselectivity before proceeding to the next synthetic dimension.
Protocol A: Highly Selective Mtt Deprotection in the Presence of tBu
Objective: Expose a specific amine/thiol while leaving global tBu protection intact.
Swelling: Swell the resin-bound polyfunctional molecule in Dichloromethane (DCM) for 15 minutes.
Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM.
Execution: Treat the resin with the cocktail for 10 minutes. Repeat 5 times[7].
Causality: TIS acts as a highly efficient carbocation scavenger. Without it, the highly stable 4-methyltrityl cation would re-attach to nucleophilic sites on the resin or scaffold, drastically lowering the yield[5]. Repeated short exposures are favored over one long exposure to prevent gradual tBu degradation.
Self-Validation Checkpoint: Because orthogonal deprotection can be masked by the final global cleavage, validation must occur on-resin. Perform an irreversible alkylation of the newly freed functional group (e.g., using iodoacetamide for Cys/Mmt)[7]. Cleave a micro-aliquot and analyze via LC-MS. The presence of the alkylated mass proves Mtt was successfully removed during the mild acid step, independent of the final global cleavage[7].
Objective: Expose an amine for cyclization without affecting Fmoc, tBu, or Mtt.
Preparation: Swell the resin in anhydrous DCM under an Argon atmosphere.
Reagent Assembly: Dissolve 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] and 10 equivalents of Phenylsilane (PhSiH3) in anhydrous DCM.
Execution: Add the solution to the resin and agitate under Argon for 2 hours in the dark.
Causality: Phenylsilane acts as the allyl group acceptor. The Argon atmosphere is critical because atmospheric oxygen rapidly poisons the Pd(0) catalyst, oxidizing it to inactive Pd(II). Darkness prevents light-induced catalyst degradation.
Self-Validation Checkpoint: Perform a micro-cleavage of a resin aliquot. Analyze via LC-MS. The complete disappearance of the +84 Da (Alloc) mass adduct and the absence of +40 Da (allylated scavenger) byproducts validates both complete deprotection and efficient scavenging.
Workflow Visualization
The following diagram illustrates the logical flow of a 4-dimensional orthogonal deprotection strategy, demonstrating how a single polyfunctional core (like a Lysine scaffold) can be selectively unmasked at four distinct sites without cross-reactivity[].
4D Orthogonal Deprotection Workflow for Polyfunctional Scaffolds.
References
[8] Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
[] Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. BOC Sciences.
[3] Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
[4] Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
[6] Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications.
[7] How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
[1] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC.
[5] Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI.
Operational Guide for Laboratory & Safety Personnel Executive Summary & Chemical Profile Directive: This guide outlines the safe handling and disposal procedures for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate. As a S...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for Laboratory & Safety Personnel
Executive Summary & Chemical Profile
Directive: This guide outlines the safe handling and disposal procedures for tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate. As a Senior Application Scientist, I emphasize that while this compound is often treated as a standard organic intermediate, its specific functional groups—the Boc-carbamate and the cyclic ketone (oxanone) —dictate strict segregation protocols to prevent accidental laboratory incidents, specifically pressure-generating reactions in waste containers.
Expert Insight: The most common safety failure with this class of compounds occurs during waste consolidation.
The tert-butyloxycarbonyl (Boc) group is acid-labile.[2] If this solid waste is mistakenly added to a container with acidic residues (e.g., Trifluoroacetic acid - TFA, or HCl), it undergoes acidolysis.
The Reaction:
Consequence: Rapid evolution of Carbon Dioxide and Isobutylene gas in a sealed waste drum causes pressurization, leading to container rupture or explosion.
Rule: Never dispose of Boc-carbamates in waste streams designated for acidic waste without prior neutralization.
Disposal Procedures: Step-by-Step
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Segregation: Designate a specific waste container labeled "Hazardous Waste - Solid Organic - Non-Halogenated."
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Ensure the container is dry.[3]
Labeling:
Constituents: Write the full chemical name. Do not use abbreviations like "Boc-intermediate."
Hazard Check: Mark "Irritant" and "Combustible."
Transfer: Transfer solids carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (e.g., Ethanol) to suppress lofting, provided the waste facility accepts solvent-wetted solids.
Sealing: Cap loosely if there is any suspicion of residual reactivity; otherwise, seal tightly.
Applicability: The compound dissolved in solvents (DCM, Ethyl Acetate, Methanol).
Solvent Assessment: Determine the primary solvent.
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream .
If dissolved in Ethyl Acetate/Methanol
Non-Halogenated Waste Stream .
pH Check (Crucial):
Dip a pH strip into the waste solution.
If Acidic (pH < 4): You MUST neutralize with saturated Sodium Bicarbonate (
) solution before bottling. Confirm cessation of bubbling ( evolution).
If Neutral/Basic: Proceed to bottling.
Bottling: Pour into the appropriate solvent waste carboy (Safety Can). Leave at least 10% headspace for thermal expansion.
Visualizing the Decision Workflow
The following diagram illustrates the logical flow for determining the correct waste stream, incorporating the critical "Acid Check" to prevent pressurization.
Figure 1: Decision matrix for segregating Boc-carbamate waste, highlighting the critical neutralization step for acidic solutions.
Regulatory & Compliance Data (RCRA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific intermediate is not a "Listed" waste (P or U list), it is regulated by "Characteristic" codes.
Regulatory Parameter
Classification
Code
Reason
Ignitability
Characteristic Waste
D001
Applicable if disposed of in flammable solvents (Flash point <60°C).
Toxicity
Not Listed
N/A
Unless TCLP testing proves otherwise; treat as toxic for safety.
Reactivity
Potential
D003
Only if mixed with strong acids in a confined container (gas generation).
DOT Shipping
Class 9 or Not Regulated
N/A
Depends on specific formulation; usually "Environmentally Hazardous Substance, Solid, n.o.s." for bulk pure chemical.
Emergency Procedures
Spill (Solid): Do not dry sweep if dust is generated. Use a HEPA-filtered vacuum or wet-wipe method. Place waste in the Solid Hazardous Waste bin.
Exposure (Skin): Wash immediately with soap and water for 15 minutes. The carbamate moiety can penetrate skin; do not use organic solvents (like ethanol) to wash skin, as this enhances absorption.
Fire: Use
, dry chemical, or foam.[3] Avoid water jet which may scatter the powder.
References
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[4][Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Personal protective equipment for handling tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
An In-Depth Technical Guide to Handling and Processing tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Handling and Processing tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework for enabling complex chemistry. tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate (Molecular Formula: C11H19NO4; MW: 229.27 g/mol ) 12 is a highly versatile, bifunctional building block frequently utilized in drug development. It features a ketone-bearing tetrahydropyran (oxane) ring and a Boc-protected primary amine.
While the neat solid exhibits low acute toxicity and high stability under ambient conditions 34, the operational risks are dictated by its downstream applications. The ketone moiety is typically subjected to reductive amination, while the Boc group requires strongly acidic conditions (e.g., Trifluoroacetic acid in DCM, or HCl in CPME/dioxane) for deprotection 56. Therefore, your PPE and handling strategy must account not only for the localized dust hazards of the solid but also for the aggressive solvents used in its synthetic workflows.
Quantitative Data & Physical Properties
Understanding the physical state of the chemical dictates our handling approach. The table below summarizes the core metrics that influence our operational logistics.
Property
Value
Operational Implication
Molecular Formula
C11H19NO4
High organic content; requires incineration for disposal.
Molecular Weight
229.27 g/mol
Used for precise stoichiometric calculations during functionalization.
Physical State
Solid (Crystalline/Powder)
Prone to static cling and aerosolization during transfer.
Solubility
DCM, THF, MeOH, EtOAc
Dictates solvent selection for reactions and spill cleanup.
Causality-Driven PPE Matrix
Do not blindly apply standard lab PPE. Your protective equipment must scale with the specific phase of your workflow.
Component
Specification
Causality & Scientific Rationale
Eye Protection
ANSI Z87.1 Safety Goggles
Protects against solid particulates during weighing and solvent splashes during dissolution. Safety glasses are insufficient due to the lack of a facial seal.
Hand Protection
Nitrile (Neat) vs. Fluoropolymer (Reaction)
Nitrile gloves (4 mil) provide a sufficient barrier against the neat solid. Crucial Shift: When dissolving the compound in dichloromethane (DCM) for Boc deprotection, operators must upgrade to fluoropolymer (e.g., Viton) gloves, as DCM permeates standard nitrile in under 3 minutes.
Body Protection
Flame-resistant (FR) lab coat
Mitigates exposure to static discharge and highly flammable ethereal solvents (e.g., THF, CPME) often used during reductive amination protocols.
Respiratory
Fume Hood (Primary) / N95 (Secondary)
Routine handling must occur inside a certified chemical fume hood to prevent inhalation of fine crystalline dust.
The following self-validating protocol details the standard handling and a representative Boc-deprotection workflow.
Phase A: Weighing and Transfer
Prepare the Environment: Verify the fume hood face velocity is within the standard 80-100 fpm range.
Self-Validation: Confirm negative pressure by observing the inward flow of a Kimwipe strip taped to the bottom of the sash.
Mitigate Static: Utilize an anti-static weighing boat or a static eliminator gun. The Boc-protected solid can accumulate static charge, leading to aerosolization, contamination of the balance, and loss of mass precision.
Transfer: Move the pre-weighed solid to a dry, inert-gas-purged reaction vessel.
Dissolution: Add the reaction solvent (e.g., DCM or 2-MeTHF) slowly down the side of the flask to prevent dust displacement.
Thermal Control: Chill the solution to 0 °C using an ice bath to control the exothermic addition of the acidic deprotecting agent.
Reagent Addition: Add the deprotecting agent (e.g., 4M HCl in dioxane or Trifluoroacetic acid) dropwise over 15 minutes 6.
Gas Evolution Monitoring: Isobutylene and CO2 gases are stoichiometric byproducts of Boc cleavage.
Self-Validation: Route the reaction exhaust through an oil bubbler. The reaction is proceeding as long as bubbling is observed. Do not seal the system, or over-pressurization will cause a rupture.
Operational workflow for handling and reacting Boc-protected oxane intermediates.
Spill Mitigation & Decontamination
Spills involving intermediates like tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate must be treated differently depending on whether the material is in its neat solid form or dissolved in a reaction solvent.
Step-by-Step Spill Response:
Assess State: Identify if the spill is a dry powder or a solvent mixture.
Solid Spill Protocol: Do not dry sweep, as this aerosolizes the active pharmaceutical intermediate. Lightly dampen absorbent pads with water or ethanol, and gently wipe the powder from the outside in.
Solution Spill Protocol: Deploy universal chemical absorbents starting from the perimeter to prevent spreading.
Decontamination: Wash the affected surface with a mild detergent solution to remove water-soluble residues, followed by a final wipe with ethanol to lift any remaining organic material.
Self-Validation: The area is considered decontaminated when a final dry wipe shows no visual residue and leaves no solvent odor.
Decision tree and procedural workflow for chemical spill mitigation and decontamination.
Waste Segregation & Disposal Plan
Improper disposal of reaction mixtures containing this compound can lead to dangerous cross-reactivity in waste carboys. Follow these segregation rules strictly:
Waste Stream
Classification
Container Requirements
Self-Validation Step
Aqueous Workup
Non-Halogenated Aqueous
Vented HDPE carboy
Verify the pH is between 6-8 using indicator paper before combining with general lab aqueous waste.
Organic (DCM/TFA)
Halogenated Organic
PTFE-lined sealed glass
Segregate strictly from basic waste streams (e.g., amines) to prevent violent exothermic neutralization reactions.
Solid Waste
Hazardous Solid
Double-bagged, sealed bin
Ensure no residual reactive solvents remain on wipes/pads before sealing the bag to prevent vapor expansion.